Product packaging for 2-Acetoxybenzoyl chloride(Cat. No.:CAS No. 5538-51-2)

2-Acetoxybenzoyl chloride

Cat. No.: B128672
CAS No.: 5538-51-2
M. Wt: 198.6 g/mol
InChI Key: DSGKWFGEUBCEIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzoyl chloride is a specialized acyl chloride reagent used in organic synthesis and pharmaceutical research. Its molecular structure, featuring both a reactive acyl chloride group and an acetoxy moiety, makes it a valuable building block for the introduction of the 2-acetoxybenzoyl group into target molecules. Disclaimer: The specific chemical properties and research applications for this compound could not be verified from the current search and must be confirmed from authoritative sources prior to publication. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B128672 2-Acetoxybenzoyl chloride CAS No. 5538-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-carbonochloridoylphenyl) acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSGKWFGEUBCEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10203924
Record name 2-Acetoxybenzoyl chloride
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Molecular Weight

198.60 g/mol
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CAS No.

5538-51-2
Record name Acetylsalicyloyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2-Acetoxybenzoyl chloride, a crucial reagent for professionals in chemical research and drug development. Also known as o-acetylsalicyloyl chloride or aspirin chloride, this bifunctional molecule serves as a versatile intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is a moisture-sensitive solid at room temperature.[1][2] Its properties are critical for its handling, storage, and application in synthetic chemistry. Proper storage in a refrigerator is recommended.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[2][3][4][5]
Molecular Weight 198.60 g/mol [3][4][5]
Appearance White to orange to green powder/lump[2]
Melting Point 45-49 °C (lit.)[1][2]
Boiling Point 345.8 °C at 760 mmHg; 107-110 °C at 0.1 mmHg (lit.)[1][2]
Density 1.294 - 1.322 g/cm³[1][2]
Refractive Index n20/D 1.536 (lit.)[1][2]
Flash Point 126.6 °C[1]

Table 2: Solubility and Stability

PropertyDescriptionSource(s)
Solubility Soluble in toluene.[1][2]
Water Solubility Reacts with water.[1][2]
Sensitivity Moisture Sensitive.[1][2]
Storage Refrigerator.[1][2]

Table 3: Spectroscopic and Computational Data

IdentifierValueSource(s)
CAS Number 5538-51-2[1][3][6]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)Cl[1][4]
InChIKey DSGKWFGEUBCEIE-UHFFFAOYSA-N[3][4]
XLogP3 2.2[1][4]
Hydrogen Bond Donor Count 0[1][4]
Hydrogen Bond Acceptor Count 3[1][4]
Rotatable Bond Count 3[1][4]
Mass Spec (m/z Top Peak) 120[3]

Synthesis of this compound

The primary method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, acetylsalicylic acid (aspirin).[2][5] Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation.[7]

This protocol is based on established laboratory procedures for the conversion of carboxylic acids to acyl chlorides.[2][7]

Materials:

  • Acetylsalicylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst) or Urea[7]

  • Anhydrous reaction vessel (e.g., 3-neck flask)

  • Stirrer

  • Water bath

  • Gas outlet/scrubber for HCl and SO₂ byproducts

  • Petroleum ether (for precipitation)

  • Filtration apparatus (e.g., Büchner funnel)

  • Forced draught oven

Procedure:

  • To a dry, 2-liter, 3-neck flask equipped with a stirrer and thermometer, add 200 ml (2.75 mols) of thionyl chloride.[7]

  • Add approximately half of the total 360 g (2 mols) of acetylsalicylic acid to the flask to create a suspension.[7]

  • Warm the stirred suspension to 30°C and add 4 g of urea to initiate the reaction.[7] The evolution of HCl and SO₂ gas and a drop in temperature indicate the start of the reaction.[7]

  • Maintain the reaction temperature at 25°C. As the mixture becomes more mobile, add the remaining acetylsalicylic acid through a powder funnel.[7] Ensure the system is protected from atmospheric moisture.[7]

  • Continue stirring for an additional 30 minutes at 25-30°C after the reaction mixture becomes a clear, pale yellow solution.[7]

  • Add approximately 500 ml of 60°-80° petroleum ether with vigorous stirring to precipitate the product.[7]

  • Cool the mixture to complete the crystallization of this compound as a heavy, off-white solid.[7]

  • Filter the solid, wash it with petroleum ether, and dry it quickly in a forced-draught oven at 35°-40°C.[7] Minimize exposure of the final product to air.[7]

Synthesis_Workflow Aspirin Acetylsalicylic Acid (Aspirin) Reaction Chlorination Reaction (25-30°C) Aspirin->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Catalyst Urea or Pyridine (Catalyst) Catalyst->Reaction Product This compound Reaction->Product Byproducts Byproducts (HCl, SO₂) Reaction->Byproducts

Caption: Synthesis of this compound from aspirin.

Reactivity and Applications

As a derivative of both an ester and an acid chloride, this compound exhibits dual reactivity. The acyl chloride is the more reactive functional group, readily undergoing nucleophilic acyl substitution.

It is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] For example, it is used to produce the antiparasitic drug Nitazoxanide and various acetoxybenzamides.[1][5] Its utility as an acylating agent allows for the introduction of the 2-acetoxybenzoyl group into molecules containing nucleophiles such as alcohols, phenols, and amines to form the corresponding esters and amides.[8]

General_Reaction Reagent This compound Reaction Acylation Reagent->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Reaction Product Acylated Product (Ester or Amide) Reaction->Product HCl HCl Reaction->HCl

Caption: General acylation reaction using this compound.

Safety Information

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated area, such as a fume hood.[6][9] It is harmful if swallowed and causes severe skin burns and eye damage.[3][10]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][6]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[6] Avoid breathing dust, fumes, or vapors.[6]

  • In case of Contact:

    • Eyes: Rinse cautiously with water for several minutes.[6]

    • Skin: Take off immediately all contaminated clothing and rinse skin with water.[6]

  • Spills and Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

  • Water Reactivity: Contact with water liberates toxic gas (HCl).[2][6] It is crucial to use dry equipment and solvents.[7]

References

A Technical Guide to the Synthesis and Reaction Mechanisms of 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive chemical intermediate pivotal in the synthesis of various pharmaceutical agents and fine chemicals. Its structure, combining an acyl chloride and an acetate ester, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of the synthesis of this compound from acetylsalicylic acid, delves into the detailed mechanisms of its formation and subsequent reactions, and presents key quantitative data and experimental protocols for its preparation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of acetylsalicylic acid (aspirin) with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this conversion.

The overall reaction is as follows:

C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl (Acetylsalicylic Acid) + (Thionyl Chloride) → (this compound) + (Sulfur Dioxide) + (Hydrogen Chloride)

Synthesis using Thionyl Chloride

The reaction with thionyl chloride is a widely used laboratory and industrial method.[1] The reaction proceeds by converting the carboxylic acid group of acetylsalicylic acid into a highly reactive acyl chloride. Often, a catalyst such as pyridine or N,N-dimethylformamide (DMF) is used to accelerate the reaction. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the final product.[2]

Synthesis using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this transformation and often provides a cleaner reaction with easier workup, as the byproducts (CO₂, CO, and HCl) are all gaseous.[3] This method is particularly useful when milder reaction conditions are required. Catalytic amounts of DMF are typically used to facilitate this reaction.

Reaction Mechanisms

Mechanism of this compound Formation

The conversion of acetylsalicylic acid to this compound using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic attack by the carboxylic acid The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

Step 2: Formation of a reactive intermediate This initial attack leads to the formation of a protonated chlorosulfite intermediate.

Step 3: Nucleophilic attack by chloride A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

Step 4: Elimination of leaving groups The tetrahedral intermediate then collapses, leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[4]

The mechanism with oxalyl chloride is similar, involving the formation of a reactive intermediate that is then attacked by a chloride ion.[3]

Reactions of this compound

As a highly reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[5] This reactivity makes it a valuable precursor for the synthesis of numerous compounds.

  • Hydrolysis: Reacts with water to form acetylsalicylic acid.

  • Alcoholysis: Reacts with alcohols to form esters of acetylsalicylic acid.

  • Aminolysis: Reacts with ammonia and primary or secondary amines to form amides of acetylsalicylic acid.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Quantitative Data

The following tables summarize key quantitative data from various reported syntheses of this compound.

Table 1: Synthesis of this compound using Thionyl Chloride

Starting MaterialMolar Ratio (Aspirin:SOCl₂)CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Acetylsalicylic Acid1:1.375Urea25-300.5+--[6]
Acetylsalicylic Acid-Pyridine<502.595-[7]
p-Acetoxybenzoic Acid1:3.8-504--[8]

Table 2: Synthesis of this compound using Oxalyl Chloride

Starting MaterialMolar Ratio (Aspirin:(COCl)₂)CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Acetylsalicylic Acid-N,N-dimethyl-formamideDichloromethane201--[9]

Experimental Protocols

Protocol for Synthesis using Thionyl Chloride

This protocol is adapted from a procedure described on PrepChem.com.[6]

Materials:

  • Acetylsalicylic acid (aspirin)

  • Thionyl chloride

  • Urea

  • Petroleum ether (60°-80°)

Procedure:

  • In a 2-liter, 3-neck flask equipped with a stirrer, thermometer, and a water bath, place 200 ml of thionyl chloride (2.75 mols).

  • Add approximately half of the 360 g (2 mols) of aspirin to the flask.

  • Stir the suspension and warm it to 30°C.

  • Add 4 g of urea. The initiation of the reaction is indicated by the evolution of HCl gas and a drop in temperature.

  • Maintain the reaction temperature at 25°C with slow to medium stirring.

  • As the mixture becomes more mobile, add the remaining aspirin through a powder funnel. Ensure the setup is protected from atmospheric moisture.

  • The completion of the reaction is indicated by the formation of a clear, pale yellow solution. Continue stirring for an additional 30 minutes at 25°-30°C.

  • Add approximately 500 ml of 60°-80° petroleum ether at about 30°C with vigorous stirring.

  • Cool the mixture to precipitate the this compound as a crystalline solid.

  • Filter the solid, wash it with petroleum ether, and dry it quickly in a forced-air oven at 35°-40°C. Minimize exposure to air.

Visualizations

Synthesis Pathway

Synthesis_Pathway Aspirin Acetylsalicylic Acid Product This compound Aspirin->Product + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl

Caption: Synthesis of this compound from Acetylsalicylic Acid.

Reaction Mechanism with Thionyl Chloride

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Formation cluster_step3 Step 3: Chloride Attack cluster_step4 Step 4: Product Formation Aspirin Acetylsalicylic Acid SOCl2 Thionyl Chloride Aspirin->SOCl2 Nucleophilic attack Intermediate1 Protonated Chlorosulfite Intermediate Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Rearrangement Chloride Cl⁻ Product This compound Intermediate2->Product Byproducts SO₂ + HCl Intermediate2->Byproducts Chloride->Intermediate1 Nucleophilic attack

Caption: Mechanism of this compound formation with Thionyl Chloride.

Reactions of this compound

Reactions Main This compound Product_Acid Acetylsalicylic Acid Main->Product_Acid + H₂O Product_Ester Ester Main->Product_Ester + R-OH Product_Amide Amide Main->Product_Amide + NH₃ Product_Ketone Aryl Ketone Main->Product_Ketone + Aromatic Compound (Friedel-Crafts) H2O Water (H₂O) ROH Alcohol (R-OH) NH3 Ammonia (NH₃) Aromatic Aromatic Compound

Caption: Common reactions of this compound.

References

An In-Depth Technical Guide to the Spectroscopy and Analysis of 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetoxybenzoyl chloride, also known as o-acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid. Its chemical structure features an ester group and an acid chloride group attached to a benzene ring, making it a valuable bifunctional intermediate in organic synthesis. For researchers, scientists, and drug development professionals, its utility in creating novel derivatives of salicylic acid and other active pharmaceutical ingredients (APIs) is significant.[1] Given its reactivity, particularly its sensitivity to moisture, rigorous analytical and spectroscopic characterization is essential to confirm its identity, purity, and stability before use in subsequent reactions.

This technical guide provides a comprehensive overview of the core spectroscopic and analytical techniques used to characterize this compound. It includes detailed experimental protocols, tabulated spectral data for easy reference, and logical workflows to guide the analytical process.

Physicochemical and Spectroscopic Data Summary

A summary of the key physical properties and spectroscopic data for this compound is presented below. This information is critical for sample handling, identification, and interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₇ClO₃[2]
Molecular Weight 198.60 g/mol [2]
Exact Mass 198.0083718 Da[2]
Appearance Crystalline solid[3]
Melting Point 45-49 °C[3]
Boiling Point 107-110 °C @ 0.1 mmHg[3]
Solubility Soluble in toluene; reacts with water[3]
CAS Number 5538-51-2[2]

Table 2: Key Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~1800Acyl Chloride (C=O)StretchStrong
~1770Ester (C=O)StretchStrong
~1600, ~1485Aromatic Ring (C=C)StretchMedium
~1200Ester (C-O)StretchStrong
~850Acyl Chloride (C-Cl)StretchMedium-Strong

Note: Values are typical for this class of compound. The acyl chloride C=O stretch is characteristically at a very high wavenumber due to the inductive effect of the chlorine atom.[4]

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~8.1Doublet of Doublets1HAr-H ortho to -COCl
~7.7Triplet of Doublets1HAr-H para to -OCOCH₃
~7.4Triplet of Doublets1HAr-H meta to -COCl
~7.2Doublet of Doublets1HAr-H ortho to -OCOCH₃
~2.3Singlet3H-OCOCH₃
¹³C NMR Predicted δ (ppm) Assignment
~169Ester C =O
~167Acyl Chloride C =O
~151Ar-C -O
~135Ar-C -H
~133Ar-C -COCl
~127Ar-C -H
~126Ar-C -H
~124Ar-C -H
~21-OCOCH

Note: Predicted chemical shifts are based on standard values for substituted benzene rings and acyl derivatives.[5][6]

Table 4: Key Mass Spectrometry (MS) Fragmentation Data

m/zProposed Fragment IdentityCommentsReference(s)
198/200[M]⁺ (Molecular Ion)Expected to be low intensity. Isotope pattern (3:1) for one Cl atom.[7]
163[M - Cl]⁺Loss of chlorine radical to form an acylium ion.[8]
121 [M - COCl]⁺ or [C₇H₅O₂]⁺Loss of the chlorocarbonyl radical. A major fragment.[2]
120 [M - CH₂CO - Cl]⁺ or [C₇H₄O₂]⁺Loss of ketene from the acylium ion [M-Cl]⁺, a common pathway. Top Peak. [2]
92 [C₆H₄O]⁺Subsequent fragmentation of the m/z 120 ion via loss of CO.[2]

Analytical Workflows and Data Interpretation

Effective characterization of this compound requires an integrated approach, combining multiple spectroscopic techniques to build a complete structural profile and using other analytical methods to assess purity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized or procured batch of this compound.

G cluster_start Sample Preparation cluster_methods Spectroscopic Methods cluster_data Data Acquisition & Interpretation cluster_confirm Confirmation Sample This compound (Handle under inert atmosphere) IR ATR-FTIR (Neat Solid) Sample->IR NMR NMR Spectroscopy (Dissolve in CDCl3) Sample->NMR MS GC-MS (Dissolve in dry solvent) Sample->MS IR_Data Identify Functional Groups: - Acyl Chloride C=O (~1800 cm⁻¹) - Ester C=O (~1770 cm⁻¹) - C-O Stretch (~1200 cm⁻¹) IR->IR_Data NMR_Data Determine Proton & Carbon Skeleton: - Aromatic signals (7.2-8.1 ppm) - Acetyl singlet (~2.3 ppm) - Carbonyl carbons (>165 ppm) NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation: - Molecular Ion (m/z 198/200) - Key Fragments (m/z 121, 120, 92) MS->MS_Data Confirm Structure Confirmed IR_Data->Confirm NMR_Data->Confirm MS_Data->Confirm

Caption: Workflow for Spectroscopic Characterization.

Integrated Structure Elucidation

No single technique provides all necessary information. The power of spectroscopic analysis lies in combining data from multiple sources to unambiguously determine the chemical structure.

G cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry center_node 2-Acetoxybenzoyl Chloride Structure IR Functional Groups IR->center_node IR_info C=O (Acyl Chloride) C=O (Ester) C-O, C-Cl, C=C (Aryl) IR->IR_info NMR Carbon-Hydrogen Framework NMR->center_node NMR_info 4 Aromatic Protons 3 Acetyl Protons 9 Unique Carbons Connectivity NMR->NMR_info MS Molecular Formula & Fragments MS->center_node MS_info Molecular Weight (198.6) Formula (C₉H₇ClO₃) Key Fragments (m/z 121, 120) MS->MS_info

Caption: Logic of Integrated Structure Elucidation.

Synthesis and Purity Analysis Workflow

This compound is often used immediately in subsequent reactions, such as the formation of amides or esters. Monitoring the reaction and assessing the purity of the product is crucial. This workflow demonstrates a typical amidation reaction followed by purity analysis.

G Start Reactants: This compound + Primary Amine (R-NH₂) + Base (e.g., Pyridine) Reaction Amidation Reaction (Anhydrous Conditions) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product (Amide) Workup->Crude TLC TLC Analysis Crude->TLC FeCl3 Ferric Chloride Test Crude->FeCl3 Pure Pure Product TLC->Pure Single Spot? Recrystal Recrystallization/ Chromatography TLC->Recrystal Multiple Spots? FeCl3->Pure No Color? FeCl3->Recrystal Purple Color? Recrystal->Crude Re-analyze

Caption: Workflow for Synthesis and Purity Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. All handling of this compound should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and under anhydrous conditions where necessary.

Protocol: IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is an ideal technique for acquiring the IR spectrum of this compound as it requires minimal sample preparation.[9][10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.[11]

  • Sample Application: In a fume hood, place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.[9]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[11]

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands as listed in Table 2.

  • Cleaning: Retract the press arm, carefully remove the sample, and clean the crystal with a soft tissue dampened with a dry, non-reactive solvent (e.g., dry acetone or hexane), followed by a dry tissue.

Protocol: NMR Spectrum Acquisition

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (CDCl₃ is standard) in a clean, dry NMR tube.[12] The solvent must be dry to prevent hydrolysis of the sample.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons (like the carbonyls), a sufficient delay between pulses (d1) is necessary for their observation.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). Integrate the ¹H signals and identify the chemical shifts and multiplicities for all peaks, comparing them to the expected values in Table 3.

Protocol: Mass Spectrum Acquisition (GC-MS)

GC-MS is used to determine the molecular weight and analyze fragmentation patterns, which provides further structural confirmation.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a dry, volatile solvent such as dichloromethane or ethyl acetate.[13]

  • Instrument Setup: Set up the GC with an appropriate column (e.g., DB-5ms) and temperature program. A typical program might start at 40°C and ramp up to 280°C at 10°C/min.[14] Set the MS to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[14]

  • Data Acquisition: The sample is vaporized, separated by the GC column, and then fragmented and detected by the mass spectrometer.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum for this peak, identifying the molecular ion and key fragment ions as listed in Table 4.

Protocol: Purity Assessment via Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of a product by comparing it to starting materials.[15][16]

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[16]

  • Solvent System: Prepare a developing chamber with a suitable mobile phase. A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a common starting point for compounds of this polarity.[17]

  • Spotting: Dissolve small amounts of the crude product, the starting material (e.g., salicylic acid), and a co-spot (a mixture of both) in a volatile solvent like ethyl acetate. Using separate capillary tubes, apply small, concentrated spots of each solution onto the baseline.[17]

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[16]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure product should appear as a single spot. The presence of a spot corresponding to the starting material indicates an incomplete reaction. Calculate the Retention Factor (Rf) for each spot if needed.

Protocol: Ferric Chloride Test for Phenolic Impurities

This colorimetric test is highly sensitive for detecting phenolic impurities, such as unreacted salicylic acid, which is a common precursor.[18]

  • Sample Preparation: Dissolve a small amount (a few crystals) of the product in water or a water/ethanol mixture in a test tube.[18][19]

  • Reagent Preparation: Use a neutral 1% aqueous solution of ferric chloride (FeCl₃). To prepare, add dilute NaOH solution dropwise to a standard FeCl₃ solution until a slight brown precipitate persists, then filter.[20][21]

  • Test Execution: Add a few drops of the neutral FeCl₃ solution to the sample solution.[20]

  • Observation: Observe any color change. The formation of an intense purple, blue, or green color indicates the presence of a phenolic compound.[19][22] Pure this compound (or its pure amide/ester product) should yield no color change (the solution should remain yellow-brown, the color of the reagent).[19]

References

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). This technical guide provides a comprehensive overview of its discovery and historical context, detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals such as nitazoxanide. The document also includes visualizations of its synthesis and key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Discovery and History

The history of this compound is intrinsically linked to the development of its parent compound, acetylsalicylic acid (aspirin). While the synthesis of acetylsalicylic acid was first reported by Charles Frédéric Gerhardt in 1853, it was the work of Felix Hoffmann at Bayer in 1897 that produced it in a pure and stable form, leading to its widespread medicinal use.

The primary motivation for its synthesis was to create a more reactive acylating agent than aspirin itself. The acyl chloride functional group is a significantly better leaving group than the acetate, making this compound a valuable intermediate for efficiently attaching the 2-acetoxybenzoyl moiety to other molecules, particularly those with nucleophilic groups like amines and alcohols. This enhanced reactivity is crucial in the synthesis of various pharmaceutical compounds and other fine chemicals. Its use as a pharmaceutical intermediate is noted in the synthesis of new anticoagulant and anti-inflammatory drugs.[1]

Physicochemical Properties

This compound is a moisture-sensitive solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[1]
Molar Mass 198.60 g/mol [1]
CAS Number 5538-51-2[2]
Appearance White to off-white crystalline powder or lumps[1]
Melting Point 45-49 °C[1]
Boiling Point 107-110 °C at 0.1 mmHg[1]
Density ~1.32 g/cm³ (estimate)[3]
Refractive Index (n²⁰/D) 1.536[1]
Solubility Soluble in toluene, reacts with water.[1][3]

Experimental Protocols

Synthesis of this compound from Acetylsalicylic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of acetylsalicylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose.

Method 1: Using Thionyl Chloride and Pyridine

This method utilizes pyridine as a catalyst.

  • Materials:

    • Acetylsalicylic acid

    • Thionyl chloride (SOCl₂)

    • Pyridine

    • Dry reaction vessel

  • Procedure:

    • To a dry reaction vessel, add one part of acetylsalicylic acid and 0.0055 parts of pyridine.

    • While maintaining the temperature at or below 50 °C, add 0.91 parts of thionyl chloride dropwise.

    • After the addition is complete, raise the temperature to 90 °C. Continue the reaction for approximately 2.5 hours, by which time the reactants should have dissolved to form a yellow solution.

    • Remove the excess thionyl chloride and pyridine by distillation under reduced pressure at 90-100 °C.

    • The remaining product is O-acetoxybenzoyl chloride. The reported yield for this method is approximately 95%.[1]

Method 2: Using Thionyl Chloride and Anhydrous Aluminum Trichloride

This alternative method employs a Lewis acid catalyst.

  • Materials:

    • Acetylsalicylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous aluminum trichloride (AlCl₃)

    • Anhydrous benzene

  • Procedure:

    • In a suitable reaction vessel, combine acetylsalicylic acid, thionyl chloride, anhydrous aluminum trichloride, and anhydrous benzene in a weight ratio of 1:0.56:0.02:3, respectively.

    • Heat the reaction mixture with stirring for 3 hours, with the temperature maintained at 50-55 °C for the first hour, 60-65 °C for the second hour, and 73-79 °C for the third hour.

    • After the reaction is complete, the product can be isolated. The reported yield for this method is over 91%.[1]

G Synthesis of this compound ASA Acetylsalicylic Acid Product This compound ASA->Product Reaction SOCl2 Thionyl Chloride (SOCl2) SOCl2->Product Chlorinating Agent Byproducts SO2 + HCl Product->Byproducts Formation of

A simplified workflow for the synthesis of this compound.
Application in the Synthesis of Nitazoxanide

This compound is a key intermediate in the synthesis of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide.

  • Materials:

    • 2-Amino-5-nitrothiazole

    • This compound

    • Triethylamine

    • Dichloromethane

    • Water

  • Procedure:

    • In a 500 ml four-necked flask, combine 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole, 27.55 g (0.19 mol) of this compound, and 460 ml of dichloromethane.

    • Stir the mixture and add 19.19 g (0.19 mol) of triethylamine dropwise.

    • After the addition is complete, heat the reaction mixture to 40-50 °C for 2 hours. The progress of the reaction can be monitored by HPLC until the starting materials are consumed.

    • Add 200 ml of water dropwise to the reaction mixture and stir for 1 hour to induce crystallization.

    • Collect the solid product by suction filtration and dry to obtain nitazoxanide. The reported yield is approximately 85%.

Reactivity and Mechanisms

As a typical acyl chloride, this compound is a potent electrophile. The carbon atom of the acyl chloride group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

The general mechanism for its reaction with nucleophiles is a nucleophilic acyl substitution, which proceeds via an addition-elimination pathway.

  • Nucleophilic Addition: A nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the final product and hydrochloric acid.

G Nucleophilic Acyl Substitution Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants This compound + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Substituted Product + HCl Intermediate->Product Chloride Elimination & Deprotonation

The two-stage mechanism of nucleophilic acyl substitution.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. The acyl chloride C=O stretch typically appears at a higher wavenumber (around 1785-1815 cm⁻¹) compared to the ester C=O stretch (around 1735-1750 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a singlet for the methyl protons of the acetoxy group at around 2.2-2.4 ppm. The aromatic protons would appear as a complex multiplet in the region of 7.2-8.2 ppm.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons, with the acyl chloride carbonyl carbon appearing further downfield (typically >160 ppm) than the ester carbonyl carbon. Signals for the methyl carbon of the acetoxy group and the aromatic carbons would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would involve the loss of the chlorine atom, the acetyl group, and carbon monoxide.

Conclusion

This compound is a pivotal reagent in organic synthesis, bridging the historical significance of aspirin with modern pharmaceutical development. Its high reactivity as an acylating agent makes it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its historical context, synthesis, properties, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The provided experimental protocols and mechanistic diagrams serve as a practical resource for the laboratory synthesis and understanding of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride or aspirin chloride, is the acyl chloride derivative of the widely used pharmaceutical, acetylsalicylic acid (aspirin). Its chemical structure consists of a benzene ring substituted with an acetoxy group and a benzoyl chloride group in an ortho arrangement.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

IdentifierValueReference(s)
IUPAC Name (2-carbonochloridoylphenyl) acetate[1][2]
Synonyms O-Acetylsalicyloyl chloride, Aspirin chloride, 2-(Chlorocarbonyl)phenyl acetate, Acetylsalicyloyl chloride[1][2]
CAS Number 5538-51-2[1]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)Cl[1][2]
InChI InChI=1S/C9H7ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3[1][2]
Appearance White to off-white crystalline solid
Melting Point 45-49 °C[3]
Boiling Point 107-110 °C at 0.1 mmHg[3]
Solubility Soluble in toluene, reacts with water.[3]

Chemical Structure and Bonding

The chemical structure of this compound is characterized by a planar benzene ring. The bonding involves a combination of covalent bonds within the acetyl, benzoyl chloride, and phenyl groups. The delocalized pi-electron system of the benzene ring influences the electronic properties of the entire molecule.

Figure 1: Chemical structure of this compound.
Geometric Parameters

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental (e.g., from X-ray crystallography) or computational (e.g., from Density Functional Theory calculations) data for the bond lengths, bond angles, and dihedral angles of this compound. Such data is essential for a complete understanding of the molecule's three-dimensional structure and conformation.

Experimental Protocols: Synthesis

This compound is typically synthesized by the chlorination of acetylsalicylic acid. The most common chlorinating agent used for this transformation is thionyl chloride (SOCl₂).

Synthesis from Acetylsalicylic Acid using Thionyl Chloride

Principle: Acetylsalicylic acid reacts with thionyl chloride to form this compound, with the concomitant evolution of sulfur dioxide and hydrogen chloride gases.

Reaction: C₉H₈O₄ + SOCl₂ → C₉H₇ClO₃ + SO₂ + HCl

Detailed Protocol:

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂).

  • Reagents:

    • Acetylsalicylic acid (aspirin): 18.0 g (0.1 mol)

    • Thionyl chloride: 11.0 mL (17.8 g, 0.15 mol)

    • Anhydrous hexane: 100 mL

  • Procedure:

    • To the reaction flask, add acetylsalicylic acid and anhydrous hexane.

    • Stir the suspension at room temperature.

    • Slowly add thionyl chloride from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2 hours. The evolution of gases should be observed.

    • After the reflux period, allow the mixture to cool to room temperature.

    • The excess thionyl chloride and hexane are removed under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

synthesis_workflow cluster_start Starting Materials Acetylsalicylic Acid Acetylsalicylic Acid Reaction Reaction Acetylsalicylic Acid->Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction Workup Workup Reaction->Workup Cooling & Evaporation Purification Purification Workup->Purification Recrystallization Final Product Final Product Purification->Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. While detailed spectral assignments are not available in the public domain, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
-C(=O)CH₃2.2 - 2.5SingletProtons of the acetyl group.
Aromatic-H7.2 - 8.2MultipletFour protons on the benzene ring, exhibiting complex splitting patterns due to ortho, meta, and para coupling.
¹³C NMR
-C H₃20 - 30Quartet (in ¹H-coupled)Methyl carbon of the acetyl group.
-C =O (ester)165 - 175SingletCarbonyl carbon of the ester group.
Aromatic C -H120 - 140Doublet (in ¹H-coupled)Aromatic carbons bonded to hydrogen.
Aromatic C -O145 - 155SingletAromatic carbon bonded to the ester oxygen.
Aromatic C -C(=O)Cl130 - 140SingletAromatic carbon bonded to the acyl chloride group.
-C (=O)Cl165 - 175SingletCarbonyl carbon of the acyl chloride group.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic)
~1800StrongC=O stretch (acyl chloride)
~1770StrongC=O stretch (ester)
1600 - 1450Medium-StrongC=C stretch (aromatic)
1200 - 1000StrongC-O stretch (ester)
800 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak and various fragment ions resulting from the cleavage of its functional groups.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
198/200[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
156/158[M - C₂H₂O]⁺
121[M - C₂H₂O - Cl]⁺
93[C₆H₅O]⁺
43[CH₃CO]⁺

Reactivity and Reaction Mechanisms

As an acyl chloride, this compound is a highly reactive compound that readily undergoes nucleophilic acyl substitution reactions. The carbon atom of the carbonyl group in the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms.

reaction_mechanism Reactants This compound + Nucleophile (Nu-H) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Substituted Product + HCl Tetrahedral_Intermediate->Products Elimination of Cl⁻ and H⁺

Figure 3: General mechanism of nucleophilic acyl substitution for this compound.

Common reactions include:

  • Hydrolysis: Reacts with water to form acetylsalicylic acid.

  • Alcoholysis: Reacts with alcohols to form the corresponding esters.

  • Aminolysis: Reacts with ammonia or primary/secondary amines to form amides.

  • Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Conclusion

This compound is a key reactive intermediate derived from acetylsalicylic acid. This guide has summarized its fundamental chemical and physical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics and reactivity. While a complete geometric description is currently limited by the lack of publicly available crystallographic or computational data, the information presented herein provides a solid foundation for researchers and professionals working with this compound. Further studies to elucidate its precise three-dimensional structure would be a valuable contribution to the field.

References

The Dual Reactivity of O-Acetylsalicyloyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of O-Acetylsalicyloyl chloride (ASC), a key intermediate in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in organic synthesis.

O-Acetylsalicyloyl chloride, the acid chloride derivative of acetylsalicylic acid (aspirin), is a highly reactive bifunctional molecule. Its reactivity is characterized by the electrophilic nature of the acyl chloride group, making it a potent acylating agent, and the presence of the acetylated phenolic ester, which can participate in various chemical transformations. This guide explores the fundamental aspects of its chemical behavior, providing a valuable resource for its application in the synthesis of novel compounds.

Physicochemical Properties and Spectral Data

O-Acetylsalicyloyl chloride is a white to pale yellow crystalline solid or liquid with a pungent odor. It is soluble in various organic solvents but reacts with water.[1] Key physicochemical and spectral data are summarized in the tables below.

Table 1: Physicochemical Properties of O-Acetylsalicyloyl Chloride

PropertyValueReference(s)
CAS Number5538-51-2[2]
Molecular FormulaC₉H₇ClO₃[2]
Molecular Weight198.60 g/mol
Melting Point45-49 °C
Boiling Point107-110 °C at 0.1 mmHg
Density~1.3 g/cm³[1]
Refractive Index~1.536

Table 2: Spectroscopic Data for O-Acetylsalicyloyl Chloride

SpectrumPeak/Chemical Shift (δ)AssignmentReference(s)
¹H NMR (CDCl₃)8.21 ppmAromatic H[3]
7.65 ppmAromatic H[3]
7.38 ppmAromatic H[3]
7.15 ppmAromatic H[3]
2.32 ppm-COCH₃[3]
¹³C NMR (CDCl₃)170-185 ppmC=O (ester)[4][5]
165-190 ppmC=O (acyl chloride)[6]
125-150 ppmAromatic C[4]
20-30 ppm-COCH₃[4]
FTIR (liquid film)~1810 cm⁻¹C=O stretch (acyl chloride)[7][8]
~1770 cm⁻¹C=O stretch (ester)[7]
730-550 cm⁻¹C-Cl stretch[8]

Synthesis of O-Acetylsalicyloyl Chloride

O-Acetylsalicyloyl chloride is most commonly synthesized from acetylsalicylic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).[9][10] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[11]

Experimental Protocol: Synthesis from Acetylsalicylic Acid

This protocol describes the synthesis of O-Acetylsalicyloyl chloride using thionyl chloride.

Materials:

  • Acetylsalicylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine or N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous toluene or other inert solvent

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas scrubber (for HCl and SO₂)

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Suspend acetylsalicylic acid (1.0 equivalent) in an anhydrous inert solvent such as toluene.[9]

  • Add a catalytic amount of pyridine or DMF.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise from the dropping funnel to the stirred suspension at room temperature. Control the addition rate to manage the evolution of gas.[9]

  • After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 1-2 hours.[9] The reaction is considered complete when the evolution of HCl and SO₂ ceases, and the mixture becomes a clear solution.[9]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.[9]

  • The crude O-Acetylsalicyloyl chloride can be purified by vacuum distillation if necessary.[9]

A yield of over 90% can be expected under optimized conditions.[9]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask Three-neck Flask Condenser Reflux Condenser Flask->Condenser Funnel Dropping Funnel Flask->Funnel Add_Reagents Add Acetylsalicylic Acid, Solvent, and Catalyst Add_SOCl2 Add Thionyl Chloride (dropwise) Add_Reagents->Add_SOCl2 Heat Heat to 70-75°C (1-2 hours) Add_SOCl2->Heat Cool Cool to RT Evaporate Remove Excess Reagents (Rotary Evaporator) Cool->Evaporate Distill Vacuum Distillation (Optional) Evaporate->Distill Product O-Acetylsalicyloyl Chloride Distill->Product

Figure 1: Experimental workflow for the synthesis of O-Acetylsalicyloyl chloride.

Reactivity with Nucleophiles

The high reactivity of O-Acetylsalicyloyl chloride is primarily due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Alcohols (Esterification)

O-Acetylsalicyloyl chloride reacts exothermically with alcohols to form esters.[12] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[13]

Table 3: Reaction of O-Acetylsalicyloyl Chloride with Various Alcohols

AlcoholProductYield (%)Reference(s)
EthanolEthyl O-acetylsalicylateHigh[12]
Benzyl alcoholBenzyl O-acetylsalicylate98[14]
Various aliphatic alcoholsCorresponding estersExcellent[14][15]
Experimental Protocol: Esterification with Ethanol

This protocol details the synthesis of ethyl O-acetylsalicylate.

Materials:

  • O-Acetylsalicyloyl chloride

  • Anhydrous ethanol

  • Pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Dissolve O-Acetylsalicyloyl chloride in an anhydrous solvent like diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

  • In the dropping funnel, prepare a solution of anhydrous ethanol (1.0 equivalent) and pyridine or triethylamine (1.1 equivalents) in the same anhydrous solvent.

  • Add the ethanol/base solution dropwise to the stirred solution of O-Acetylsalicyloyl chloride over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.[16]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation if necessary.

Esterification_Mechanism cluster_reactants cluster_mechanism Nucleophilic Acyl Substitution cluster_products ASC O-Acetylsalicyloyl Chloride Alcohol Alcohol (R-OH) Attack Nucleophilic Attack of Alcohol ASC->Attack Base Base (e.g., Pyridine) Alcohol->Attack Deprotonation Deprotonation by Base Base->Deprotonation Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Elimination->Deprotonation Salt Pyridinium Chloride Elimination->Salt Ester Ester Deprotonation->Ester

Figure 2: Generalized signaling pathway for the esterification of alcohols with O-Acetylsalicyloyl chloride.
Reaction with Amines (Amidation)

O-Acetylsalicyloyl chloride reacts readily with primary and secondary amines to form the corresponding amides.[17][18] Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed. Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base.

Table 4: Reaction of O-Acetylsalicyloyl Chloride with Various Amines

AmineProductYield (%)Reference(s)
AmmoniaO-AcetylsalicylamideHigh[17]
Primary AminesN-substituted O-acetylsalicylamidesGood to Excellent[19]
Secondary AminesN,N-disubstituted O-acetylsalicylamidesGood to Excellent[19]
Experimental Protocol: Amidation with Aniline

This protocol describes the synthesis of N-phenyl-O-acetylsalicylamide.

Materials:

  • O-Acetylsalicyloyl chloride

  • Aniline

  • Triethylamine or excess aniline

  • Anhydrous dichloromethane or other inert solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Dissolve aniline (2.0 equivalents) or aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cooled in an ice bath.

  • Dissolve O-Acetylsalicyloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the O-Acetylsalicyloyl chloride solution dropwise to the stirred amine solution while maintaining the temperature at 0-5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Amidation_Workflow Start Start Dissolve_Amine Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve_Amine Cool_Solution Cool to 0-5°C Dissolve_Amine->Cool_Solution Add_ASC Add ASC Solution Dropwise Cool_Solution->Add_ASC Prepare_ASC Prepare Solution of O-Acetylsalicyloyl Chloride Prepare_ASC->Add_ASC Stir_RT Stir at Room Temperature Add_ASC->Stir_RT Workup Aqueous Work-up (Wash with acid, base, brine) Stir_RT->Workup Dry_Filter Dry, Filter, and Concentrate Workup->Dry_Filter Purify Purify Product (Recrystallization/Chromatography) Dry_Filter->Purify End End Purify->End

Figure 3: Experimental workflow for the amidation of amines with O-Acetylsalicyloyl chloride.
Hydrolysis

O-Acetylsalicyloyl chloride is sensitive to moisture and readily hydrolyzes to form acetylsalicylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. Therefore, it is crucial to handle and store O-Acetylsalicyloyl chloride under anhydrous conditions.

Conclusion

O-Acetylsalicyloyl chloride is a versatile and highly reactive intermediate with significant applications in organic synthesis, particularly in the preparation of esters and amides. Its bifunctional nature offers opportunities for the synthesis of a wide range of derivatives of acetylsalicylic acid and other complex molecules. A thorough understanding of its reactivity, coupled with carefully controlled experimental conditions, is essential for its successful application in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the synthetic potential of this important chemical entity. Further research into the kinetics and solvent effects on its various reactions will continue to expand its utility in modern organic chemistry.

References

2-Acetoxybenzoyl chloride CAS number 5538-51-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Acetoxybenzoyl Chloride (CAS: 5538-51-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 5538-51-2), also known as O-Acetylsalicyloyl chloride or Aspirin chloride. It is a highly reactive acid chloride and a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] This document details its chemical and physical properties, safety and handling protocols, and its role in synthetic applications.

Core Properties and Identifiers

This compound is the acid chloride derivative of acetylsalicylic acid. Its reactivity stems from the labile acyl chloride group, making it a potent acylating agent. It is classified as a corrosive solid that reacts with water.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and evaluation.

PropertyValueSource(s)
Molecular Formula C₉H₇ClO₃[3][4][5]
Molecular Weight 198.60 g/mol [1][4][5]
Melting Point 45-49 °C (lit.) / 48-52 °C[3]
Boiling Point 107-110 °C at 0.1 mmHg (lit.)[3]
Density 1.3219 (rough estimate)[3]
Appearance White to Orange to Green powder to lump
Solubility Soluble in toluene. Reacts with water.[3]
Refractive Index n20/D 1.536 (lit.)[3]
Flash Point >110 °C (>230 °F)[3]
Vapor Pressure 6.01E-05 mmHg at 25°C[3]
Chemical Identifiers and Descriptors

For unambiguous identification and database referencing, the following identifiers are crucial.

Identifier TypeIdentifierSource(s)
CAS Number 5538-51-2[6][1][5]
IUPAC Name (2-carbonochloridoylphenyl) acetate[6][4][7]
InChI Key DSGKWFGEUBCEIE-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)Cl[4]
Synonyms O-Acetylsalicyloyl chloride, Aspirin chloride, 2-(chlorocarbonyl)phenyl acetate[6][4][5]
EC Number 226-899-1[6][5]
UNII 67R3L2L9J7[4]

Safety and Handling

This compound is a hazardous substance requiring strict safety protocols. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][8]

GHS Hazard Information
  • Pictograms: Danger[6]

  • H-Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[6]

  • P-Statements (selected):

    • Prevention: P260 (Do not breathe dust/mists), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8]

    • Response: P301 + P330 + P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]

    • Storage: P402 + P404 (Store in a dry place. Store in a closed container), P405 (Store locked up).[5][8]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Storage and Stability

The compound is stable under proper conditions but reacts with water, potentially liberating toxic gases.[2] It should be stored in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[5][8] It is incompatible with strong bases, alcohols, metals, and oxidizing agents.[2][9]

Reactivity and Applications

The primary utility of this compound lies in its function as a reactive intermediate for acylation reactions.[10] The electron-withdrawing nature of the ortho-acetoxy group and the inherent reactivity of the acyl chloride make it an excellent electrophile.

Pharmaceutical Intermediate

This compound is a known pharmaceutical intermediate used in the synthesis of the antiparasitic drug Nitazoxanide.[1] Its role as a building block is critical for creating the final active pharmaceutical ingredient (API).[1]

Organic Synthesis

As an acylating agent, it readily reacts with nucleophiles like alcohols, amines, and phenols to form the corresponding esters and amides.[10] This reactivity is fundamental to its application in complex organic synthesis. One documented application involves the modification of dextran, where this compound is used to introduce acetylsalicyloyl groups onto the polysaccharide backbone, catalyzed by tertiary amines.[11]

Experimental Protocols

While specific, detailed synthesis procedures for this compound are proprietary to manufacturers, a general methodology can be derived from standard organic chemistry principles for converting carboxylic acids to acyl chlorides.

General Synthesis of this compound

The conversion of acetylsalicylic acid (aspirin) to its corresponding acid chloride is typically achieved using a chlorinating agent. A common laboratory- and industrial-scale method involves reacting the starting carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Reactants:

  • 2-(acetyloxy)benzoic acid (Acetylsalicylic Acid)

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • A reaction flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂ byproducts) is charged with 2-(acetyloxy)benzoic acid.

  • An excess of thionyl chloride is added slowly to the flask.

  • The mixture is gently heated to reflux (e.g., 50°C) and the reaction is monitored until the evolution of gas ceases, indicating the completion of the reaction.[12]

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[12]

  • The crude this compound product can then be purified, typically by vacuum distillation, to yield the final product.[13]

This protocol is a generalized representation. For a similar transformation, p-acetoxybenzoic acid is reacted with thionyl chloride at 50°C for 4 hours.[12]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

logical_relationships cluster_props Properties cluster_react Reactivity & Applications cluster_safety Safety Profile cas CAS: 5538-51-2 This compound phys_props Physical Properties - Solid - MP: 45-49 °C - BP: 107-110 °C @ 0.1mmHg cas->phys_props chem_props Chemical Properties - Formula: C₉H₇ClO₃ - MW: 198.60 g/mol cas->chem_props reactivity High Reactivity - Acylating Agent - Reacts with water - Incompatible with bases, alcohols cas->reactivity hazards Hazards - Corrosive (H314) - Harmful if Swallowed (H302) cas->hazards applications Applications - Pharmaceutical Intermediate  (e.g., Nitazoxanide) - Organic Synthesis  (e.g., Dextran modification) reactivity->applications handling Handling - Use PPE - Store in dry, cool place hazards->handling

Caption: Logical overview of this compound properties and uses.

synthesis_workflow start Start Materials: - Acetylsalicylic Acid - Chlorinating Agent (e.g., SOCl₂) reaction Reaction - Heat to reflux - Monitor gas evolution start->reaction 1. Combine & Heat workup Workup - Remove excess chlorinating agent (distillation) reaction->workup 2. Reaction Complete purification Purification - Vacuum Distillation workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: Generalized workflow for the synthesis of this compound.

safety_workflow cluster_actions Immediate Actions exposure Exposure Event (Skin/Eye Contact, Ingestion) remove Remove from source Remove contaminated clothing exposure->remove flush Flush affected area (Eyes/Skin) with water for 15+ minutes exposure->flush Skin/Eyes swallow IF SWALLOWED: Rinse mouth. DO NOT induce vomiting. exposure->swallow Ingestion medical Seek Immediate Medical Attention Call Poison Center or Doctor remove->medical flush->medical swallow->medical

Caption: First aid response workflow for exposure to this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetylsalicyloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of acetylsalicyloyl chloride (commonly referred to as aspirin chloride), detailing its core physical and chemical properties, synthesis and purification protocols, and key chemical reactions. All quantitative data is summarized for clarity, and critical processes are visualized using diagrams.

Introduction and Nomenclature

Acetylsalicyloyl chloride, the acyl chloride derivative of acetylsalicylic acid (aspirin), is a highly reactive chemical intermediate crucial in organic synthesis.[1] While sometimes referred to as "aspirin chloride," its systematic IUPAC name is 2-(acetyloxy)benzoyl chloride.[2][3] It serves as a potent acylating agent, making it a valuable reagent for the synthesis of various esters, amides, and other derivatives of salicylic acid.[2][4][5] Its utility spans the pharmaceutical industry for creating novel drug candidates and the development of specialty polymers and fine chemicals.[2][4]

Physical Characteristics

Acetylsalicyloyl chloride typically presents as a white to yellow or light orange crystalline solid or powder.[2][6][7] It is sensitive to moisture and should be stored in a cool, dry place, often under refrigeration, to maintain stability.[1][6] It is soluble in organic solvents like toluene, chloroform, and ethyl acetate but reacts vigorously with water.[1][2][6][8]

Table 1: Summary of Physical Properties

PropertyValueCitations
Appearance White to yellow-orange solid, powder, chunks, or lumps.[2][6][7][9]
Molecular Formula C₉H₇ClO₃[1][2][3][10]
Molecular Weight 198.60 g/mol [3][10][11][12]
Melting Point 44 - 49 °C[6][7]
Boiling Point 107-110 °C at 0.1 mmHg; 95 °C at 1 mmHg[6][7]
Flash Point > 110 °C (> 230 °F)[7][10]
Refractive Index n20/D 1.536[6][8]
Solubility Soluble in toluene, chloroform (slightly), ethyl acetate (slightly).[2][6][9]
Water Solubility Reacts with water.[6][8][9][10]
CAS Number 5538-51-2[1][2][10]

Chemical Characteristics and Reactivity

The primary chemical feature of acetylsalicyloyl chloride is the highly electrophilic acyl chloride functional group.[1] This makes the carbonyl carbon susceptible to nucleophilic attack, driving its reactivity.[1][2] It reacts readily with nucleophiles such as water, alcohols, and amines.[1][2] This high reactivity makes it an effective acylating agent for introducing the acetylsalicyloyl group into other molecules.[4]

Table 2: Summary of Chemical Identifiers

IdentifierValueCitations
IUPAC Name 2-(acetyloxy)benzoyl chloride[3]
Synonyms O-Acetylsalicyloyl chloride, Aspirin chloride, 2-Acetoxybenzoyl chloride[1][2][3][6]
InChI Key DSGKWFGEUBCEIE-UHFFFAOYSA-N[2][3]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)Cl[2]
Hazard Class 8 (Corrosive)[6][8][10]
Key Reactions

Hydrolysis: Acetylsalicyloyl chloride reacts with water, liberating toxic gas and causing hydrolysis back to acetylsalicylic acid and hydrochloric acid.[1][7][13] This moisture sensitivity necessitates handling in dry conditions.[7]

Hydrolysis_Reaction acetylsalicyloyl_chloride Acetylsalicyloyl Chloride acetylsalicylic_acid Acetylsalicylic Acid acetylsalicyloyl_chloride->acetylsalicylic_acid + H₂O plus1 + acetylsalicyloyl_chloride->plus1 water H₂O plus2 + acetylsalicylic_acid->plus2 hcl HCl plus1->water plus2->hcl

Caption: Hydrolysis of Acetylsalicyloyl Chloride.

Esterification and Amidation: It reacts vigorously with alcohols and amines to form the corresponding esters and amides, respectively, with the release of hydrochloric acid.[1][2][14] This is its primary application in synthesis.[2]

Key_Reactions cluster_esterification Esterification cluster_amidation Amidation start Acetylsalicyloyl Chloride alcohol Alcohol (R-OH) start->alcohol + R-OH amine Amine (R-NH₂) start->amine + R-NH₂ ester Ester Derivative alcohol->ester hcl1 HCl ester->hcl1 + amide Amide Derivative amine->amide hcl2 HCl amide->hcl2 +

Caption: Key Acylation Reactions.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of acetylsalicyloyl chloride.

  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for purification. The presence of an OH frequency indicates contamination with the free carboxylic acid (acetylsalicylic acid).[2][6] Key expected peaks would include a strong C=O stretch for the acyl chloride (typically around 1785-1815 cm⁻¹) and another for the ester carbonyl (around 1770 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for structural confirmation.[15][16] The proton NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons of the acetyl group.[15]

  • Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the compound (198.6 g/mol ).[3][17][18]

Experimental Protocols

Synthesis of Acetylsalicyloyl Chloride

Acetylsalicyloyl chloride is typically synthesized by the chlorination of acetylsalicylic acid using a chlorinating agent like thionyl chloride (SOCl₂).[2][10]

Method 1: Thionyl Chloride with Pyridine Catalyst [10]

  • Setup: In a dry, 3-neck reaction flask equipped with a stirrer, thermometer, and a condenser connected to a gas scrubber (to absorb HCl and SO₂), add 1 part by weight of acetylsalicylic acid.[19]

  • Catalyst Addition: Add 0.0055 parts of pyridine to the flask.[10]

  • Reagent Addition: While stirring and maintaining the temperature below 50°C, slowly add 0.91 parts of thionyl chloride dropwise.[10]

  • Reaction: Once the addition is complete, raise the temperature to 90°C. Continue the reaction for approximately 2.5 hours, during which the solid reactant should dissolve, forming a yellow solution.[10]

  • Workup: After the reaction is complete, evaporate the excess thionyl chloride and pyridine under reduced pressure at 90-100°C. The remaining product is crude o-acetoxybenzoyl chloride. This method reports a yield of 95%.[10]

Method 2: Thionyl Chloride with Urea Catalyst [19]

  • Setup: To a 2-liter, 3-neck flask equipped with a water bath, stirrer, and thermometer, add 200 ml (2.75 mols) of thionyl chloride.[19]

  • Reactant Addition: Add approximately half of the 360 g (2 mols) of aspirin to the flask. Warm the suspension to 30°C with stirring and add 4 g of urea.[19]

  • Initiation: The start of the reaction is indicated by the evolution of HCl gas and a drop in temperature. Maintain the temperature at 25°C with slow to medium stirring.[19]

  • Completion: As the mixture becomes more mobile, add the remaining aspirin. The reaction is complete when the mixture becomes a clear, pale yellow fluid. Stir for an additional 30 minutes at 25-30°C.[19]

  • Isolation: Add approximately 500 ml of 60°-80° petroleum ether with vigorous stirring. Cool the mixture to precipitate the product as an off-white crystalline solid.[19]

  • Purification: Filter the solid, wash with petroleum ether, and dry quickly in a forced-draught oven at 35°-40°C, minimizing exposure to air.[19]

Synthesis_Workflow start Combine Acetylsalicylic Acid and Catalyst (e.g., Pyridine) add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise (<50°C) start->add_socl2 react Heat Reaction Mixture (e.g., 90°C for 2.5h) add_socl2->react evaporate Evaporate Excess Reagents Under Reduced Pressure react->evaporate crude Crude Acetylsalicyloyl Chloride evaporate->crude purify Purification (High Vacuum Distillation or Recrystallization) crude->purify final_product Pure Acetylsalicyloyl Chloride purify->final_product

Caption: General Experimental Workflow for Synthesis.

Purification Protocol

Crude acetylsalicyloyl chloride often contains unreacted acetylsalicylic acid.[6]

  • Purity Check: First, check the IR spectrum for the presence of an OH frequency, which indicates contamination by the starting material.[2][6]

  • Removal of Acid: If free acid is present, reflux the crude product with acetyl chloride for 2-3 hours to convert the remaining carboxylic acid to the acid chloride.[6]

  • Final Purification: Fractionally distill the product at high vacuum. The distillate should crystallize upon cooling.[6] Alternatively, the product can be recrystallized from hexane or benzene.[6]

Safety and Handling

Acetylsalicyloyl chloride is a hazardous chemical that requires careful handling.[7]

  • Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[7] It is also harmful if swallowed.[7][10] Contact with water liberates toxic gas (HCl).[7][8]

  • Handling: Handle in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[7] Keep away from moisture, water, strong bases, and alcohols.[7]

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place, often under refrigeration and nitrogen.[6][7]

This guide provides a foundational understanding of acetylsalicyloyl chloride for professionals in research and development. Due to its hazardous nature, all experimental work should be conducted with strict adherence to established safety protocols.

References

An In-depth Technical Guide on the Solubility of 2-Acetoxybenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the solubility of 2-Acetoxybenzoyl chloride. It is important to note that publicly available literature does not contain specific quantitative solubility data for this compound. The information presented herein is based on qualitative descriptions from chemical suppliers and a generalized experimental protocol derived from best practices for handling highly reactive acyl chlorides.

Introduction

This compound, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive chemical intermediate pivotal in the synthesis of various pharmaceutical compounds and organic molecules. Its utility in drug development and organic synthesis necessitates a thorough understanding of its solubility characteristics in different organic solvents. The choice of solvent is critical for controlling reaction kinetics, product purity, and process scale-up. This guide provides a summary of the known qualitative solubility of this compound and a detailed, generalized experimental protocol for its quantitative determination, addressing the challenges posed by its moisture sensitivity.

Solubility of this compound

There is a notable absence of precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in the scientific literature. However, qualitative solubility information has been compiled from various chemical data sheets.

Data Presentation

The following table summarizes the qualitative solubility of this compound in several common organic solvents. It is crucial to note that this compound is highly reactive towards protic solvents.

SolventSolvent TypeQualitative SolubilityReactivity Notes
TolueneAprotic, Non-polarSoluble[1][2]Generally stable under anhydrous conditions.
DichloromethaneAprotic, PolarReportedly SolubleGenerally stable under anhydrous conditions.
Diethyl EtherAprotic, Non-polarReportedly SolubleGenerally stable under anhydrous conditions.
ChloroformAprotic, PolarReportedly Slightly SolubleGenerally stable under anhydrous conditions.
Ethyl AcetateAprotic, PolarReportedly Slightly SolubleGenerally stable under anhydrous conditions.
WaterProticInsoluble; Reacts Violently[1][2][3]Rapid hydrolysis to salicylic acid and acetic acid.
Alcohols (e.g., Methanol, Ethanol)ProticInsoluble; ReactsRapid alcoholysis to form the corresponding ester.[4]
Primary/Secondary AminesProticInsoluble; ReactsRapid aminolysis to form the corresponding amide.[4]

Key Considerations for Solubility:

  • Reactivity with Protic Solvents: this compound, like other acyl chlorides, is highly susceptible to nucleophilic attack by protic solvents.[3][4] This is not a dissolution process but a chemical reaction (solvolysis) that consumes the compound. Therefore, protic solvents are unsuitable for dissolving this compound if the integrity of the molecule is to be maintained.

  • Aprotic Solvents: Aprotic solvents are required for dissolving this compound. The solubility in these solvents is influenced by factors such as the polarity of the solvent and the specific solute-solvent interactions.

  • Anhydrous Conditions: Due to its high reactivity with water, all solubility determinations must be conducted under strictly anhydrous (moisture-free) conditions.[4] This includes using dry solvents, oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a highly reactive and moisture-sensitive compound like this compound in an anhydrous organic solvent. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the solute concentration.

3.1 Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., toluene, dichloromethane)

  • Analytical balance (4-decimal place)

  • Constant temperature shaker bath or incubator

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Schlenk line or glove box (recommended)

  • Oven-dried glassware: vials with septa, syringes, volumetric flasks, filtering apparatus (e.g., syringe filter with PTFE membrane)

  • Analytical instrumentation for quantification (e.g., HPLC with a UV detector, GC-MS). A derivatization-HPLC method may be necessary for accurate quantification due to the reactivity of the acyl chloride.[5]

3.2 Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_glass Oven-dry all glassware and cool under inert gas prep_solvent Use anhydrous solvent prep_glass->prep_solvent prep_solid Weigh this compound under inert atmosphere prep_solvent->prep_solid add_excess Add excess solid to a known volume of solvent prep_solid->add_excess seal_vial Seal vial under inert atmosphere add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) seal_vial->equilibrate sample Withdraw supernatant using a syringe equilibrate->sample filter_sample Filter through a 0.22 µm PTFE syringe filter sample->filter_sample dilute Perform serial dilutions with anhydrous solvent filter_sample->dilute quantify Quantify concentration using a validated analytical method (e.g., Derivatization-HPLC) dilute->quantify

Caption: Workflow for determining the solubility of a reactive compound.

3.3 Detailed Methodology

  • Preparation of Anhydrous Environment:

    • Thoroughly oven-dry all glassware (e.g., vials, volumetric flasks) at 120°C for at least 4 hours.

    • Assemble any necessary apparatus (e.g., on a Schlenk line) while hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (nitrogen or argon).

    • Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents and distilled under an inert atmosphere.

  • Generation of a Saturated Solution:

    • In an inert atmosphere (e.g., inside a glovebox or under a positive pressure of inert gas), add an excess amount of this compound to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid material at equilibrium.

    • Add a precisely known volume or mass of the anhydrous organic solvent to the vial.

    • Securely seal the vial with a septum cap.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a dry, gas-tight syringe that has been flushed with inert gas.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

    • Accurately dilute the filtered sample with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method. Given its reactivity, direct analysis by HPLC can be challenging. A derivatization approach, where the acyl chloride is reacted with a suitable agent (e.g., 2-nitrophenylhydrazine) to form a stable, chromophoric derivative, is recommended for accurate and reliable quantification.[5]

    • Prepare a calibration curve using standards of known concentrations of the this compound derivative to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a qualitative understanding of its behavior in various organic solvents is established. Its high reactivity necessitates the use of aprotic, anhydrous solvents for any application where the compound's integrity is required. For researchers and drug development professionals requiring precise solubility values for process optimization and modeling, the experimental protocol outlined in this guide provides a robust framework for obtaining reliable data while mitigating the challenges associated with this reactive intermediate. The paramount importance of maintaining an inert and anhydrous environment throughout the experimental process cannot be overstated.

References

An In-depth Technical Guide to the Safe Handling of 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzoyl chloride, also known as O-Acetylsalicyloyl chloride, is a reactive acid chloride widely utilized as a key intermediate in the synthesis of pharmaceuticals, most notably the antiparasitic drug Nitazoxanide.[1][2] Its high reactivity, while beneficial for chemical synthesis, necessitates stringent safety and handling protocols to mitigate potential hazards to laboratory personnel. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[3][4]

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Signal Word: Danger[3][4]

Hazard Statements:

  • H302: Harmful if swallowed.[5][7]

  • H314: Causes severe skin burns and eye damage.[5][7]

Additional Hazards:

  • Contact with water liberates toxic gas (Hydrogen Chloride).[3][6]

  • Moisture sensitive.[6][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₇ClO₃[8]
Molar Mass 198.6 g/mol [8]
Appearance White to yellow-orange powder or lump[6][8]
Melting Point 45-49 °C (lit.)[8]
Boiling Point 107-110 °C / 0.1 mmHg (lit.)[8]
Flash Point >110 °C / >230 °F[6]
Solubility Soluble in toluene. Reacts with water.[8]
Vapor Pressure 6.01E-05 mmHg at 25°C[3][8]
Density 1.3219 (rough estimate)[8]

Toxicology and Health Effects

Due to its corrosive nature, this compound can cause severe damage to tissues upon contact. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Ingestion can cause severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation.[3][6] Inhalation of dust or fumes can irritate the respiratory system.[8] Direct contact with skin or eyes will result in severe burns.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a lab coat, and closed-toe shoes.Prevents skin contact and subsequent chemical burns.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.Minimizes the inhalation of harmful dust and vapors.

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Eye_Face Eye and Face Protection - Chemical Safety Goggles - Face Shield Hand Hand Protection - Chemical-Resistant Gloves (e.g., Butyl rubber, Neoprene) Body Body Protection - Lab Coat - Closed-toe Shoes Respiratory Respiratory Protection - Fume Hood or - NIOSH-approved Respirator

Recommended Personal Protective Equipment (PPE).

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous situations.

Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[3]

  • Keep away from incompatible materials such as water, strong bases, and alcohols.[3][6]

  • Ground all equipment when transferring material to prevent static discharge.

  • Use non-sparking tools.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • Protect from moisture, as it is moisture-sensitive.[6][8]

  • Store in a corrosives area.[3]

  • Keep under an inert atmosphere, such as nitrogen, for long-term storage.[3]

The logical workflow for safe handling and storage is depicted below.

Handling_Storage_Workflow Start Start Handling This compound Check_Ventilation Ensure Adequate Ventilation (Fume Hood) Start->Check_Ventilation Wear_PPE Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Check_Ventilation->Wear_PPE Dispense Dispense Chemical Carefully (Avoid Dust/Vapor Generation) Wear_PPE->Dispense Check_Incompatibles Keep Away from Incompatible Materials (Water, Bases, Alcohols) Dispense->Check_Incompatibles Close_Container Tightly Close Container After Use Check_Incompatibles->Close_Container Store Store in a Cool, Dry, Well-Ventilated Area Close_Container->Store Protect_Moisture Protect from Moisture Store->Protect_Moisture End End of Procedure Protect_Moisture->End

Workflow for Safe Handling and Storage.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate the area and keep unnecessary personnel away.

  • Ensure Ventilation: Ensure adequate ventilation.

  • Wear PPE: Wear appropriate personal protective equipment, including respiratory protection.

  • Containment: Do not allow the spill to enter drains or waterways.

  • Clean-up: For a solid spill, carefully sweep up and shovel into a suitable, dry, and closed container for disposal. Avoid generating dust. Do not add water to the spill.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Stability and Reactivity

  • Reactivity: Reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[3][6]

  • Chemical Stability: Stable under recommended storage conditions, but is moisture sensitive.[6]

  • Conditions to Avoid: Exposure to moist air or water.[6]

  • Incompatible Materials: Water, strong bases, and alcohols.[3][6]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][6]

Experimental Protocol: Synthesis of Nitazoxanide

This compound is a crucial reagent in the synthesis of Nitazoxanide. The following is a general experimental protocol for the acylation of 2-amino-5-nitrothiazole.

Reaction:

Materials:

  • 2-Amino-5-nitrothiazole

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetone)[5][10]

  • Tertiary amine base (e.g., triethylamine)[5]

  • Ice water for work-up[10]

  • Ethanol for recrystallization[10]

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-amino-5-nitrothiazole in the anhydrous solvent.[5]

  • Add this compound to the solution.[5]

  • Slowly add the tertiary amine base dropwise to the stirred reaction mixture. The base acts as a scavenger for the HCl byproduct.[5]

  • Maintain the reaction at a constant temperature (e.g., 40-50 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, HPLC).[5]

  • After the reaction is complete, the mixture is worked up by pouring it into ice water to precipitate the crude product.[10]

  • The crude product is then collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol.[10]

The following diagram illustrates the general workflow for the synthesis of Nitazoxanide.

Nitazoxanide_Synthesis cluster_synthesis Synthesis of Nitazoxanide Reactants 1. Combine Reactants - 2-Amino-5-nitrothiazole - this compound - Anhydrous Solvent Add_Base 2. Add Tertiary Amine Base (e.g., Triethylamine) Dropwise Reactants->Add_Base Reaction 3. Maintain Reaction Temperature and Monitor (e.g., 40-50°C, TLC/HPLC) Add_Base->Reaction Workup 4. Reaction Work-up (Pour into Ice Water) Reaction->Workup Purification 5. Isolate and Purify - Filtration - Drying - Recrystallization Workup->Purification Product Final Product: Nitazoxanide Purification->Product

General Workflow for Nitazoxanide Synthesis.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. As this compound is a reactive and corrosive material, it should be treated as hazardous waste. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, but its hazardous properties demand a thorough understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

Methodological & Application

2-Acetoxybenzoyl Chloride: A Versatile Reagent in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). Its chemical structure, featuring both a reactive acyl chloride and a protected phenol in the form of an acetate group, makes it a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound in scientific research, with a focus on its role as a key building block for the synthesis of bioactive molecules.

Application 1: Synthesis of Amide Derivatives as Potential Therapeutic Agents

This compound is widely employed in the acylation of amines to form amide derivatives. This application is of particular interest in the development of prodrugs and analogs of aspirin with potentially improved pharmacological profiles, such as enhanced efficacy, reduced gastrointestinal side effects, or targeted delivery. A notable example is the synthesis of N-(2-acetoxybenzoyl) amino acids, which are investigated for their anti-inflammatory and analgesic properties.

Quantitative Data for Amide Synthesis
Substrate (Amine)Reaction ConditionsYield (%)Reference
GlycineHexane, 60°C, 2 hNot Specified[1]
HistidineHexane, 60°C, 2 hNot Specified[1]
2-Amino-5-nitrothiazoleDichloromethane, Triethylamine, 40-50°C, 2 h85[2]
2-Amino-5-nitrothiazoleAnhydrous acetone, Triethylamine~75[3]
Experimental Protocol: Synthesis of N-(2-Acetoxybenzoyl)glycine

Materials:

  • This compound

  • Glycine

  • Hexane

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ether

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Centrifuge

  • Filtration apparatus

Procedure: [1]

  • In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound in 10 mL of hexane.

  • To this solution, add a solution of 0.01 mol (0.75 g) of glycine with stirring.

  • Attach a reflux condenser and heat the mixture at 60°C for 2 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the resulting solid with hot distilled water.

  • Subsequently, wash the solid with a 10% sodium bicarbonate solution to neutralize any unreacted acid.

  • Centrifuge the solid with 30 mL of ether for 10 minutes. Repeat this washing step three times to remove impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR).

Workflow for the Synthesis of N-(2-Acetoxybenzoyl)glycine:

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_acylation Acylation Reaction cluster_purification Purification Acetylsalicylic_acid Acetylsalicylic acid Reaction1 Chlorination Acetylsalicylic_acid->Reaction1 Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction1 2_Acetoxybenzoyl_chloride This compound Reaction1->2_Acetoxybenzoyl_chloride Reaction2 Amide Formation (Hexane, 60°C) 2_Acetoxybenzoyl_chloride->Reaction2 Glycine Glycine Glycine->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Washing Washing (H₂O, NaHCO₃, Ether) Crude_Product->Washing Centrifugation Centrifugation Washing->Centrifugation Drying Drying Centrifugation->Drying Final_Product N-(2-Acetoxybenzoyl)glycine Drying->Final_Product

Synthesis of N-(2-Acetoxybenzoyl)glycine Workflow

Application 2: Intermediate in the Synthesis of Nitazoxanide

This compound is a crucial intermediate in the industrial synthesis of Nitazoxanide, a broad-spectrum anti-parasitic and anti-viral drug.[4] The synthesis involves the acylation of 2-amino-5-nitrothiazole with this compound.

Quantitative Data for Nitazoxanide Synthesis
Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
TriethylamineDichloromethane40-50285[2]
TriethylamineAnhydrous acetoneRoom TemperatureNot Specified~75[5]
Triethylamine1,4-Dioxane-2 to 250.5-180-85[6][7]
Experimental Protocol: Synthesis of Nitazoxanide

Materials:

  • This compound

  • 2-Amino-5-nitrothiazole

  • Triethylamine

  • Dichloromethane

  • Water

  • Four-neck flask (500 mL)

  • Stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure: [2]

  • To a 500 mL four-neck flask, add 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole, 27.55 g (0.19 mol) of this compound, and 460 mL of dichloromethane.

  • Stir the mixture and add 19.19 g (0.19 mol) of triethylamine dropwise using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 2 hours. Monitor the reaction progress by HPLC to confirm the consumption of starting materials.

  • Once the reaction is complete, add 200 mL of water dropwise to the mixture.

  • Stir the mixture for 1 hour to induce crystallization.

  • Collect the solid product by suction filtration.

  • Dry the product to obtain nitazoxanide as a light-yellow solid.

  • Characterize the product using appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Workflow for the Synthesis of Nitazoxanide:

Nitazoxanide_Synthesis 2_Acetoxybenzoyl_chloride This compound Reaction Acylation (DCM, 40-50°C) 2_Acetoxybenzoyl_chloride->Reaction 2_Amino_5_nitrothiazole 2-Amino-5-nitrothiazole 2_Amino_5_nitrothiazole->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Crystallization Crystallization (Water addition) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Nitazoxanide Nitazoxanide Drying->Nitazoxanide

Synthesis of Nitazoxanide Workflow

Application 3: Synthesis of Ester Derivatives as Prodrugs

This compound readily reacts with alcohols and phenols to form esters. This reactivity is harnessed to create prodrugs of aspirin, where the carboxylic acid group is masked as an ester. These prodrugs are designed to release the active aspirin molecule in vivo, potentially mitigating gastric irritation associated with direct aspirin administration.

Quantitative Data for Ester Synthesis
Substrate (Alcohol/Phenol)Catalyst/BaseSolventTemperatureTimeYield (%)Reference
β-CyclodextrinPyridinePyridineIce bath to RTOvernightNot Specified[8]
Various AlcoholsTMEDANot Specified-78°CMinutesExcellent[9]
Experimental Protocol: General Procedure for Esterification of Alcohols

Materials:

  • This compound

  • Alcohol substrate

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Molecular sieves (4Å, optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure: [9]

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol substrate in an anhydrous solvent.

  • Add molecular sieves (optional, to ensure anhydrous conditions).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add 0.6 equivalents of TMEDA to the solution with stirring.

  • Slowly add 1.1 equivalents of this compound.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway

Derivatives synthesized from this compound, such as aspirin amides and esters, are often designed to act as anti-inflammatory agents by targeting the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.[10] Aspirin and its derivatives irreversibly inhibit COX-1 and modify the activity of COX-2 by acetylating a serine residue in the active site of the enzymes.[2] This inhibition reduces the production of pro-inflammatory prostaglandins.[10]

Signaling Pathway of COX-2 Inhibition by an Aspirin Derivative:

COX2_Inhibition cluster_upstream Upstream Signaling cluster_cox_pathway COX-2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Aspirin_Derivative Aspirin Derivative (from this compound) Aspirin_Derivative->COX2 Irreversibly Inhibits (Acetylation)

COX-2 Inhibition by an Aspirin Derivative

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific experimental requirements. Appropriate safety precautions must be taken when handling all chemicals.

References

Using 2-Acetoxybenzoyl Chloride in the Acylation of Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction 2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acylating agent and a key intermediate in organic synthesis.[1][2] Its structure, which combines a reactive acyl chloride with an acetoxy group, makes it a valuable reagent for introducing the 2-acetoxybenzoyl moiety into molecules. This functional group is the core structure of acetylsalicylic acid (aspirin) and is found in numerous pharmacologically active compounds. The acylation of primary and secondary amines with this compound is a fundamental and efficient method for forming N-substituted-2-acetoxybenzamides, which are important scaffolds in medicinal chemistry and drug development.[1][3][4]

Mechanism of Action The reaction proceeds through a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a non-nucleophilic base added to the reaction, to yield the stable amide product and the hydrochloride salt of the base.[6] The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[7][8]

Advantages in Drug Development and Synthesis

  • Pharmacophore Introduction: Directly incorporates the 2-acetoxybenzoyl scaffold, a well-known pharmacophore with analgesic and anti-inflammatory properties, into new chemical entities.[1]

  • High Reactivity: As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, allowing for the acylation of even weakly nucleophilic amines under mild conditions.[9]

  • Versatility: It can be used to synthesize a wide range of N-substituted benzamides for screening libraries and structure-activity relationship (SAR) studies.[4]

  • Efficiency: The reactions are typically rapid, high-yielding, and can often be carried out at room temperature.[10][11]

Considerations and Limitations

  • Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze to 2-acetoxybenzoic acid. All reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • High Reactivity: Its high reactivity can sometimes be a disadvantage, leading to poor chemoselectivity in the presence of other nucleophilic functional groups (e.g., hydroxyl groups).[7] Careful selection of reaction conditions is necessary for complex substrates.

  • Safety: The reaction evolves HCl gas, which is corrosive. The reagent itself is classified as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE) and handling in a fume hood are mandatory.

Reaction Schematics & Workflow

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride 2-Acetoxybenzoyl Chloride AcylChloride->Intermediate Product N-Substituted 2-Acetoxybenzamide Intermediate->Product Elimination of Cl⁻ HCl HCl (neutralized by base) Intermediate->HCl

Caption: Logical flow of the nucleophilic acyl substitution reaction.

experimental_workflow start Start setup 1. Dissolve Amine & Base in Anhydrous Solvent start->setup cool 2. Cool Solution to 0 °C setup->cool add 4. Add Acyl Chloride Solution Dropwise cool->add prepare_acyl 3. Dissolve 2-Acetoxybenzoyl Chloride in Anhydrous Solvent prepare_acyl->add react 5. Stir at Room Temperature (Monitor by TLC) add->react workup 6. Quench Reaction & Perform Aqueous Workup react->workup purify 7. Dry, Concentrate & Purify Product workup->purify analyze 8. Characterize Final Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for amine acylation.

Experimental Protocols

This protocol provides a general procedure for the N-acylation of a primary or secondary amine with this compound.

1. Materials and Reagents

  • Amine (primary or secondary) (1.0 eq.)

  • This compound (1.05 - 1.1 eq.)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine) (1.1 - 1.5 eq.)

  • Deionized water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Inert atmosphere supply (Nitrogen or Argon)

2. Reaction Procedure

  • Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and dissolve it in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 1.1 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

3. Workup and Purification

  • Quenching: Once the reaction is complete, quench it by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

4. Characterization The structure and purity of the final N-substituted-2-acetoxybenzamide product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the acylation of various amines with acyl chlorides. While not all examples use this compound specifically, they are illustrative of the reaction's efficiency under standard conditions.

Amine SubstrateAcyl ChlorideBaseSolventTime (h)Yield (%)Reference
AnilineBenzoyl ChloridePyridine-< 1High[9]
Heterocyclic AminesBenzoyl ChloridePotter's ClaySolvent-free0.1 - 0.669 - 97[12]
BenzylamineBenzoic Acid (via PPh₃/I₂)TriethylamineCH₂Cl₂0.299[13]
Aromatic AminesAcetyl ChlorideSodium AcetateBrine/Acetone185 - 98[14]
3-Amino-4-methoxybenzoic acidAcetyl ChlorideTriethylamineCH₂Cl₂670 - 80[15]
General Primary AmineGeneral Acyl ChlorideTriethylamineDichloromethane2 - 4~90[7]

References

Application Notes and Protocols for Esterification Reactions Using 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). Its reactivity makes it a valuable reagent for the esterification of a wide range of nucleophiles, including alcohols, phenols, and the hydroxyl groups of biomolecules. This application note provides detailed protocols for the synthesis of esters using this compound, with a particular focus on the preparation of aspirin prodrugs. The protocols outlined below cover general synthesis, reaction workup, and product purification.

Key Applications:
  • Prodrug Synthesis: A primary application is the synthesis of aspirin prodrugs to reduce gastric irritation associated with the free carboxylic acid form of aspirin.[1][2][3]

  • Bioconjugation: Modification of biomolecules such as polysaccharides (e.g., dextran) and cyclodextrins to introduce the acetylsalicyl group.[2][4]

  • Organic Synthesis: A versatile reagent for the acylation of alcohols and phenols under mild conditions.

Quantitative Data Summary

The following tables summarize quantitative data from representative esterification reactions using this compound.

Table 1: Esterification of Phenols for Aspirin Prodrug Synthesis

Substrate (Phenol)Base/CatalystSolventReaction Time (h)Yield (%)Purity (%) (Method)Reference
ParacetamolN,N'-carbonyldiimidazoleDMF24--[1]
PhenolN,N'-carbonyldiimidazoleDMF24--[1]
GuaiacolN,N'-carbonyldiimidazoleDMF248899.0 (HPLC)[1]
PhenolTiO2Solvent-free0.592-

Table 2: Esterification of Alcohols and Polysaccharides

Substrate (Alcohol)Base/CatalystSolventReaction TimeYield (%)Analytical MethodReference
DextranTriethylamineDMF/LiCl--IR, 1H NMR, 13C NMR[4]
β-CyclodextrinPyridinePyridine-3813C NMR[2]
Amino Acids-Hexane24-FT-IR[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of the starting acyl chloride from acetylsalicylic acid.

Materials:

  • Acetylsalicylic acid (Aspirin)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Hexane or Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, suspend acetylsalicylic acid (0.01 mol, 1.8 g) in hexane (10 mL).[5]

  • Stir the solution at room temperature for 1 hour.[5]

  • Slowly add thionyl chloride (0.05 mol, 3.6 mL) to the mixture. To avoid excessive heat and SO₂ evolution, maintain the temperature below 30 °C during addition.[5]

  • After the addition is complete, heat the mixture to 60-70 °C and reflux with stirring for 30 minutes to remove dissolved SO₂ gas.[5]

  • Turn off the heat and continue stirring for 24 hours at room temperature to ensure complete reaction.[5]

  • Alternatively, for a milder procedure, dissolve acetylsalicylic acid in DCM, cool to 0 °C, and add a catalytic amount of DMF. Then, add oxalyl chloride dropwise.[2][6]

  • The resulting this compound can be used directly in the next step or purified by distillation under reduced pressure.

Protocol 2: Esterification of Phenols - Synthesis of Guacetisal (Aspirin Prodrug)

This protocol details the synthesis of an aspirin prodrug from guaiacol.

Materials:

  • Aspirin

  • N,N'-carbonyldiimidazole (CDI)

  • Guaiacol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (AcOEt)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve aspirin (500 mmol) in anhydrous DMF (500 cm³).

  • Add N,N'-carbonyldiimidazole (600 mmol) to the solution at room temperature and stir for 2 hours. This forms the N-(2-acetoxybenzoyl)imidazole intermediate.[1]

  • Add guaiacol (550 mmol) to the reaction mixture.[1]

  • Maintain the solution at room temperature and stir for 24 hours.[1]

  • After the reaction is complete, evaporate the DMF in vacuo to dryness.[1]

  • Dissolve the residual solid in ethyl acetate (300 cm³).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 cm³) and water (100 cm³).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.[1]

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Esterification of a Polysaccharide - Dextran

This protocol describes the modification of dextran with this compound.

Materials:

  • Dextran

  • This compound

  • Triethylamine

  • N,N-Dimethylformamide (DMF) / Lithium Chloride (LiCl) solvent system

  • Dialysis membrane

  • Lyophilizer

Procedure:

  • Dissolve dextran in the DMF/LiCl solvent system.

  • Add triethylamine to the solution, which acts as a catalyst and an acid scavenger.[4]

  • Add this compound to the polymer solution.

  • Allow the reaction to proceed, monitoring the progress by withdrawing aliquots and analyzing by IR or NMR spectroscopy.[4]

  • Upon completion, precipitate the modified dextran by adding a non-solvent (e.g., ethanol or isopropanol).

  • Purify the dextran ester by dialysis against deionized water to remove unreacted reagents and byproducts.

  • Isolate the final product by lyophilization.

Visualizations

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A Acetylsalicylic Acid (Aspirin) E Reaction at 0 °C to 70 °C A->E B Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2) B->E C Solvent (e.g., Hexane, DCM) C->E D Catalyst (e.g., DMF) D->E F This compound E->F

Caption: Synthesis of this compound from aspirin.

General Workflow for Esterification and Purification

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_final Final Product A This compound E Esterification Reaction A->E B Alcohol or Phenol Substrate B->E C Base/Catalyst (e.g., Triethylamine, Pyridine) C->E D Anhydrous Solvent (e.g., DMF, THF, Hexane) D->E F Workup: Aqueous Wash (e.g., NaHCO3) E->F G Purification: Extraction, Chromatography, or Recrystallization F->G H Purified Ester G->H

Caption: General workflow for ester synthesis and purification.

Signaling Pathway: Prodrug Activation and Action

This compound is used to synthesize aspirin prodrugs. The following diagram illustrates the logical pathway from the prodrug to the therapeutic action of aspirin.

cluster_prodrug Prodrug Administration cluster_activation In Vivo Activation cluster_active Active Drug cluster_target Mechanism of Action cluster_effect Therapeutic Effect A Aspirin Prodrug (Ester Form) B Hydrolysis (e.g., by esterases) A->B C Aspirin (Acetylsalicylic Acid) B->C D Inhibition of COX-1 and COX-2 Enzymes C->D E Anti-inflammatory, Analgesic, Antipyretic Effects D->E

References

Application Notes and Protocols: 2-Acetoxybenzoyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzoyl chloride, also known as o-acetylsalicyloyl chloride or aspirin chloride, is a reactive acyl chloride derived from acetylsalicylic acid (aspirin). While acyl chlorides are known for their high reactivity in forming amide bonds, their application in modern peptide synthesis is exceptionally limited and generally discouraged. This is primarily due to the high risk of racemization of the chiral amino acid residues, which compromises the stereochemical integrity of the resulting peptide.

These application notes provide a critical overview of the potential, yet problematic, use of this compound in peptide synthesis. The information is intended for experienced researchers who may be exploring this reagent for specific, non-standard applications where the risk of racemization can be managed or is irrelevant. For routine peptide synthesis, the use of established coupling reagents is strongly recommended.

Principle of Action

In theory, this compound could be used to activate the carboxyl group of an N-protected amino acid to facilitate the formation of a peptide bond with the amino group of another amino acid or peptide. The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide (peptide) bond and the release of hydrochloric acid.

However, the high reactivity of the acyl chloride intermediate can lead to a significant side reaction: the formation of a 5(4H)-oxazolone (azlactone). This intermediate readily tautomerizes, leading to the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[1][2][3]

Potential Applications (with significant caveats)

Due to the high risk of racemization, the use of this compound in peptide synthesis is not a standard procedure.[1] However, it might be considered in the following niche scenarios:

  • Synthesis of peptides containing only glycine: As glycine is not chiral, racemization is not a concern.

  • N-terminal capping: It could potentially be used to acetylate the N-terminus of a peptide, although simpler and safer reagents like acetic anhydride are more commonly used.

  • Synthesis of Achiral Peptidomimetics: In cases where the building blocks are not chiral, the issue of racemization is moot.

Critical Limitations and Disadvantages

The use of this compound for general peptide synthesis is fraught with challenges that severely limit its practical application.

FeatureAssessment
Racemization Risk Very High: This is the most significant drawback. The formation of the highly reactive acyl chloride of an N-protected amino acid can lead to the formation of an oxazolone intermediate, which readily racemizes, yielding a mixture of D- and L-isomers in the final peptide.[1][2][3]
Side Reactions High: The high reactivity can lead to unwanted side reactions with sensitive functional groups on amino acid side chains.
Byproduct Management The reaction produces hydrochloric acid, which must be neutralized by a base. This can further promote racemization and other side reactions.
Reagent Stability Acyl chlorides are sensitive to moisture and require careful handling under anhydrous conditions.
Compatibility Not compatible with standard solid-phase peptide synthesis (SPPS) protocols due to its high reactivity and the generation of HCl.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general principles of organic chemistry. They are provided for informational purposes only and are not recommended for the synthesis of chiral peptides where stereochemical purity is required. Researchers should exercise extreme caution and perform extensive analytical testing to assess the extent of racemization if attempting these procedures.

Protocol 1: Solution-Phase Synthesis of a Glycyl-Glycine Dipeptide (Hypothetical)

This protocol illustrates the synthesis of a simple dipeptide where racemization is not a concern.

Materials:

  • N-tert-Butoxycarbonyl-glycine (Boc-Gly-OH)

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Activation of Boc-Gly-OH:

    • Dissolve Boc-Gly-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add this compound (1.1 eq) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes. The formation of the mixed anhydride or acyl chloride of Boc-Gly is expected.

  • Coupling Reaction:

    • In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM.

    • Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride and for the subsequent coupling step. Stir until the solution becomes clear.

    • Cool this solution to 0 °C.

    • Slowly add the activated Boc-Gly-OH solution from step 1 to the H-Gly-OEt solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Boc-Gly-Gly-OEt.

Visualizations

General Workflow for Peptide Bond Formation using an Acyl Chloride

G General Workflow for Peptide Bond Formation using an Acyl Chloride cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A N-Protected Amino Acid (e.g., Boc-AA-OH) C Activated Amino Acid (Acyl Chloride) A->C Reaction B This compound B->C Reagent F Protected Dipeptide C->F Reacts with D Amino Acid Ester (e.g., H-AA-OR) D->F E Base (e.g., TEA, DIPEA) E->F Neutralizes HCl G Quenching & Extraction F->G H Chromatography G->H I Pure Protected Dipeptide H->I

Caption: A simplified workflow for peptide bond formation using an acyl chloride activator.

Mechanism of Racemization via Oxazolone Formation

G Mechanism of Racemization via Oxazolone Formation A N-Protected Amino Acid Acyl Chloride (Chiral) B Oxazolone Intermediate (Planar, Achiral Center) A->B Intramolecular Cyclization (Base-catalyzed) C Enol Tautomer B->C Tautomerization D Racemic Mixture of Acyl Chlorides (D- and L-isomers) B->D Ring Opening C->B

Caption: The pathway for racemization of an activated amino acid through a planar oxazolone intermediate.

Conclusion and Recommendations

The use of this compound as a reagent in peptide synthesis is not a viable or recommended strategy for the construction of chiral peptides. The extremely high risk of racemization undermines the fundamental goal of synthesizing stereochemically pure peptides. While it may have limited applicability in very specific, non-chiral contexts, the availability of a wide array of efficient, safe, and racemization-suppressing coupling reagents makes them the unequivocal choice for all modern peptide synthesis endeavors.

For reliable and high-quality peptide synthesis, researchers should utilize well-established coupling reagents such as:

  • Carbodiimides: DCC, DIC (often with additives like HOBt or Oxyma to suppress racemization).

  • Onium Salts (Aminium/Uronium and Phosphonium): HBTU, HATU, HCTU, PyBOP, COMU.

These reagents have been extensively optimized to provide high coupling efficiencies while minimizing common side reactions, including racemization, making them the industry and academic standard for both solution-phase and solid-phase peptide synthesis.

References

Application Note: Synthesis of Nitazoxanide Using 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The described method is a robust and widely cited procedure involving the acylation of 2-amino-5-nitrothiazole with 2-acetoxybenzoyl chloride (also known as o-acetylsalicyloyl chloride). This process is characterized by its straightforward reaction conditions and good product yields. This application note includes a comprehensive experimental protocol, a summary of quantitative data from various reported syntheses, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in drug discovery and development.

Reaction Principle and Scheme

The synthesis of Nitazoxanide is achieved through a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-nitrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. An organic base, such as triethylamine, is typically employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2][3]

Caption: Chemical scheme for the synthesis of Nitazoxanide.

Summary of Quantitative Data

The efficiency of the synthesis can vary based on reaction conditions. The following table summarizes quantitative data from several reported procedures for easy comparison.

ParameterMethod 1Method 2Method 3
Reactants
2-Amino-5-nitrothiazole0.095 mol (1 eq.)1 part (by mass)1 part (by mass)
This compound0.19 mol (2 eq.)2.0 - 2.5 parts (by mass)1.4 eq.
Base
Triethylamine0.19 mol (2 eq.)1 part (by mass, relative to 2-amino-5-nitrothiazole)1 eq.
Solvent DichloromethaneAnhydrous AcetoneDichloromethane / THF
Temperature (°C) 40 - 50 °C[2]25 °C[1]Room Temperature
Reaction Time 2 hours[2]1 hour (post-addition)[1]2.5 hours[3]
Reported Yield (%) ~85%[2]~75%[1]~76.8%[3]
Reference CN115504941A[2]CN101602744B[1]ResearchGate Publication[3]

Detailed Experimental Protocol

This protocol is a representative procedure based on common methodologies.[1][2] Researchers should adapt it based on their specific laboratory conditions and scale.

3.1. Materials and Equipment

  • Chemicals:

    • 2-Amino-5-nitrothiazole (CAS: 121-66-4)

    • This compound (CAS: 5538-51-2)

    • Triethylamine (CAS: 121-44-8), anhydrous

    • Dichloromethane (DCM) (CAS: 75-09-2), anhydrous

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Condenser (optional, for reactions above room temp)

    • Ice bath

    • Buchner funnel and filtration apparatus

    • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a 500 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-5-nitrothiazole (13.78 g, 0.095 mol) and anhydrous dichloromethane (460 mL). Stir the mixture to form a suspension.[2]

  • Addition of Acyl Chloride: Add this compound (27.55 g, 0.19 mol) to the suspension under continuous stirring.[2]

  • Base Addition: Cool the flask in an ice bath. Slowly add anhydrous triethylamine (19.19 g, 0.19 mol) dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. For higher yields, the reaction mixture can be heated to 40-50°C and stirred for approximately 2 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (approx. 200-300 mL) while stirring.[1][2] A solid precipitate (crude Nitazoxanide) will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent such as ethanol or a mixture of DMF and methanol to obtain a light-yellow crystalline solid.[1][4]

Experimental Workflow

The logical flow of the experimental procedure is outlined below, from initial setup to the final purified product.

G start Start setup 1. Set up Reaction Flask (2-amino-5-nitrothiazole + Solvent) start->setup add_reagents 2. Add this compound & Triethylamine (dropwise) setup->add_reagents react 3. Stir at Reaction Temperature (e.g., 40-50°C for 2h) add_reagents->react quench 4. Quench Reaction (Pour into ice water) react->quench filter 5. Filter Precipitate (Isolate crude product) quench->filter wash 6. Wash & Dry Solid filter->wash recrystallize 7. Recrystallize from Ethanol wash->recrystallize end Pure Nitazoxanide recrystallize->end

Caption: Step-by-step workflow for the synthesis of Nitazoxanide.

Safety and Handling

  • This compound: Is a lachrymator and is corrosive. It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Is flammable and has a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a fume hood.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are critical, especially at a small scale. Follow standard laboratory safety procedures at all times.

References

Application Notes and Protocols: 2-Acetoxybenzoyl Chloride in the Synthesis of Aspirin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-acetoxybenzoyl chloride as a key intermediate in the synthesis of a variety of aspirin derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1] However, its use is associated with gastrointestinal side effects.[1] The synthesis of aspirin derivatives is a promising strategy to enhance its therapeutic index, modify its pharmacokinetic profile, and explore new pharmacological activities. This compound, also known as acetylsalicyloyl chloride, is a highly reactive derivative of aspirin that serves as a versatile starting material for the synthesis of a wide range of ester and amide derivatives. Its activated acyl chloride functionality allows for efficient reactions with various nucleophiles under mild conditions.

Synthesis of this compound

The standard method for the preparation of this compound involves the reaction of acetylsalicylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetylsalicylic acid

  • Thionyl chloride (SOCl₂)

  • Hexane (or other inert solvent)

  • Urea (optional, as catalyst)

  • Round-bottom flask (250 mL, 3-neck)

  • Stirrer

  • Reflux condenser

  • Water bath

  • Scrubber for HCl and SO₂ absorption

  • Petroleum ether

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer and reflux condenser, add acetylsalicylic acid (1.8 g, 0.01 mol) and hexane (10 mL).[2]

  • Stir the solution for 1 hour at room temperature.[2]

  • Slowly add thionyl chloride (5.95 mL, 0.05 mol) to the mixture. To prevent a rapid rise in temperature and excessive evolution of SO₂ gas, the addition should be controlled.[2]

  • After the addition is complete, the temperature is increased to 60-70°C and the mixture is refluxed with stirring for 30 minutes to help remove dissolved SO₂.[2]

  • The reaction is then stirred for an additional 24 hours at room temperature to ensure completion.[2]

  • The completion of the reaction is indicated by the formation of a clear, pale yellow solution.[3]

  • To isolate the product, add approximately 500 mL of 60°-80° petroleum ether with vigorous stirring.[3]

  • Cool the mixture to precipitate the this compound as a crystalline solid.[3]

  • Filter the solid, wash with petroleum ether, and dry quickly in a forced-air oven at 35°-40°C. Minimize exposure to air to prevent hydrolysis.[3]

Synthesis of Aspirin Derivatives

This compound readily reacts with a variety of nucleophiles, including alcohols, phenols, amines, and amino acids, to form the corresponding ester and amide derivatives.

General Workflow for Aspirin Derivative Synthesis

G start This compound reaction Reaction Mixture start->reaction nucleophile Nucleophile (Alcohol, Amine, Amino Acid, etc.) nucleophile->reaction solvent Inert Solvent (e.g., Hexane, DCM) solvent->reaction base Base (optional) (e.g., Pyridine, Triethylamine) base->reaction workup Aqueous Workup / Purification reaction->workup product Aspirin Derivative (Ester or Amide) workup->product

Caption: General workflow for the synthesis of aspirin derivatives.

Synthesis of Aspirin-Amide Derivatives

Experimental Protocol: Synthesis of (2-Acetoxy-benzoylamino)-acetic acid (AM1) and 2-(2-Acetoxy-benzoylamino)-3-(1H-imidazol-4-yl)-propionic acid (AM2)

Materials:

  • This compound

  • Glycine or Histidine

  • Hexane

  • Sodium bicarbonate (10% solution)

  • Ether

Procedure:

  • To a solution of this compound (0.01 mol) in hexane (10 mL), add a solution of glycine (0.75 g, 0.01 mol) or histidine (1.55 g, 0.01 mol) with stirring.[2]

  • Reflux the reaction mixture for 2 hours at 60°C.[2]

  • The resulting solid is collected and washed with hot distilled water, followed by 10% sodium bicarbonate solution.[2]

  • The product is then washed with ether and centrifuged to remove impurities.[2]

Quantitative Data:

CompoundAmino AcidYield (%)Melting Point (°C)Anti-inflammatory Activity (%)*
AM1 Glycine55147-14967.34
AM2 Histidine6381-8327.88
Aspirin ---64.56

*In vitro anti-inflammatory activity determined by the prevention of hemoglobin leakage from red blood cells.[2]

Spectral Data for Amide Derivatives: [2]

CompoundFTIR (cm⁻¹)
AM1 3448 (N-H stretch, broad), 2900-2800 (C-H aliphatic stretch)
AM2 3464 (N-H stretch, broad), 2900-2800 (C-H aliphatic stretch)
Synthesis of Aspirin-Ester Derivatives

Experimental Protocol: General Procedure for Esterification with Alcohols

Materials:

  • This compound

  • Various alcohols (e.g., methanol, ethanol, propanol, etc.)

  • Dichloromethane (or other suitable solvent)

  • Pyridine (or other base)

Procedure:

  • Dissolve the desired alcohol in dichloromethane.

  • Add an equimolar amount of pyridine to the solution.

  • Slowly add a solution of this compound in dichloromethane to the alcohol/pyridine mixture, typically at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove pyridine hydrochloride and excess reagents.

  • Purify the crude product by chromatography or recrystallization.

Biological Activity of Aspirin Derivatives

The primary mechanism of action of aspirin is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and platelet aggregation.[4] Aspirin is generally more potent against COX-1 than COX-2.[4] The development of derivatives aims to modulate this activity, potentially increasing selectivity for COX-2 to reduce gastrointestinal side effects, or enhancing antiplatelet activity.

Arachidonic Acid Signaling Pathway

ArachidonicAcidPathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Prostaglandin Synthases Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation Prostaglandins->Inflammation PlateletAggregation PlateletAggregation Thromboxane->PlateletAggregation Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Lipoxins Lipoxins (e.g., LXA4) LOX->Lipoxins Leukotrienes->Inflammation Anti_Inflammation Anti_Inflammation Lipoxins->Anti_Inflammation Aspirin Aspirin & Derivatives Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Inhibition

Caption: Simplified Arachidonic Acid Signaling Pathway.

Aspirin and its derivatives primarily act by inhibiting the COX pathway.[5] However, some evidence suggests that aspirin can also modulate the lipoxygenase (LOX) pathway, leading to the production of anti-inflammatory lipoxins.[5]

Quantitative Comparison of COX Inhibition

The inhibitory potency of aspirin and its derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ indicates a more potent inhibitor. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) is used to determine the selectivity of the compound.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Aspirin 1.3 ± 0.5[6]~10-100 times less potent than for COX-1[4]>10
Ibuprofen 1.4 ± 0.4[6]--
Celecoxib 2.2 ± 0.3[6]--
Valdecoxib 28 ± 9[6]--
Rofecoxib >100[6]--
Etoricoxib >100[6]--
O-propionyl-salicylic acid ---
O-butyryl-salicylic acid ---

Note: Comprehensive and directly comparable IC₅₀ data for a wide range of aspirin derivatives synthesized from this compound is limited in the public domain and often proprietary. The data presented here is for reference and comparison with other NSAIDs.

Antiplatelet Activity

The antiplatelet effect of aspirin and its derivatives is primarily due to the inhibition of thromboxane A₂ (TXA₂) production in platelets via COX-1 inhibition. This can be assessed by measuring the inhibition of platelet aggregation induced by agents like collagen.

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Prepare platelet-rich plasma (PRP) from fresh whole blood.

  • Pre-incubate PRP with various concentrations of the test compound (aspirin derivative) or vehicle control.

  • Induce platelet aggregation by adding a standard concentration of an agonist (e.g., collagen, arachidonic acid).

  • Monitor the change in light transmittance over time using a platelet aggregometer.

  • Calculate the percentage inhibition of aggregation for each compound concentration and determine the IC₅₀ value.

Quantitative Data on Antiplatelet Activity:

CompoundAgonistIC₅₀
Aspirin CollagenInhibition is dose-dependent[7]
Aspirin Arachidonic AcidSignificant increase in EC₅₀ after ingestion[7]

Note: The antiplatelet activity of O-acyl derivatives of salicylic acid decreases with increasing length of the acyl chain. Lipophilic esters of acetylsalicylate showed no significant inhibitory effect on platelet aggregation in one study.[8]

Structure-Activity Relationships (SAR)

The biological activity of aspirin derivatives is highly dependent on their chemical structure.

SAR Aspirin Carboxylic Acid Acetoxy Group Aromatic Ring Carboxylic_Acid_Role Essential for COX binding and anti-inflammatory activity. Modification to an amide can reduce or abolish activity. Aspirin:f0->Carboxylic_Acid_Role Acetoxy_Group_Role Crucial for irreversible acetylation of COX. Altering the acyl chain length affects potency. Aspirin:f1->Acetoxy_Group_Role Aromatic_Ring_Role Substitution with halogens can enhance potency and toxicity. Aspirin:f2->Aromatic_Ring_Role

Caption: Key structure-activity relationships of aspirin derivatives.

  • Carboxylic Acid Group: This group is critical for binding to the active site of COX enzymes.[1] Esterification or amidation of this group can create prodrugs that may have altered solubility, stability, and pharmacokinetic profiles. However, conversion to an amide can also lead to a loss of anti-inflammatory activity.[1]

  • Acetoxy Group: The acetyl group is responsible for the irreversible inhibition of COX-1 in platelets through acetylation of a serine residue.[1] The length and nature of the O-acyl chain can influence the stability and antiplatelet potency of the derivatives.[8]

  • Aromatic Ring: Substitution on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, which in turn can affect its potency and toxicity. For instance, halogen substitution has been shown to enhance activity in some cases.[1]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse library of aspirin derivatives. By modifying the carboxylic acid and acetoxy groups of aspirin, researchers can develop novel compounds with potentially improved therapeutic properties, such as enhanced COX-2 selectivity, reduced gastrointestinal toxicity, and modified drug delivery characteristics. The protocols and data presented in these application notes provide a foundation for the rational design and synthesis of new aspirin-based drug candidates. Further detailed structure-activity relationship studies are warranted to fully explore the therapeutic potential of this versatile class of compounds.

References

Application Note: Acylation of Alcohols with 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acylation of alcohols is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of esters. This reaction serves various purposes, including the protection of hydroxyl groups, the synthesis of biologically active molecules, and the creation of key intermediates in drug development. 2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acylating agent derived from acetylsalicylic acid (aspirin). Its reaction with alcohols provides a direct route to the synthesis of 2-acetoxybenzoate esters, which are important motifs in medicinal chemistry and materials science. This document provides a detailed protocol for the acylation of alcohols using this compound, summarizes relevant experimental data, and illustrates the underlying chemical principles.

The reaction is a nucleophilic acyl substitution where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically rapid and exothermic.[1] A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct.[2][3]

Reaction Principle and Mechanism

The acylation of an alcohol with this compound proceeds via a nucleophilic addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate.[1][5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the lone pair of electrons from the oxygen atom, and simultaneously, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated ester (an oxonium ion) is then deprotonated, typically by a base present in the reaction mixture (e.g., pyridine), to yield the final ester product and the protonated base (e.g., pyridinium chloride).[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_OH R-OH (Alcohol) Tetrahedral_Int Tetrahedral Intermediate R_OH->Tetrahedral_Int Nucleophilic Attack Acyl_Cl 2-Acetoxybenzoyl Chloride Acyl_Cl->Tetrahedral_Int Ester Ester Product Tetrahedral_Int->Ester Elimination of Cl- HCl HCl Tetrahedral_Int->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Figure 1. Generalized reaction mechanism for the acylation of an alcohol.

Experimental Protocols

This section details two common protocols for the acylation of alcohols with this compound. The first involves the in situ generation of the acyl chloride from acetylsalicylic acid, while the second uses pre-synthesized this compound.

Protocol 1: Acylation via In Situ Generation of this compound

This method is convenient as it avoids the isolation of the often moisture-sensitive acyl chloride.[6]

Materials and Equipment:

  • Acetylsalicylic acid (Aspirin)

  • Alcohol substrate

  • Oxalyl chloride (or Thionyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation of this compound Solution:

    • To a stirred solution of acetylsalicylic acid (1.0 eq.) in anhydrous DCM (5 mL per mmol of aspirin) in a round-bottom flask at 0 °C (ice bath), add a catalytic amount of DMF (e.g., 1-2 drops).[6]

    • Slowly add oxalyl chloride (1.2 eq., typically as a 2M solution in DCM) dropwise via a dropping funnel over 15-20 minutes.[6]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-12 hours, monitoring the evolution of gas (HCl and CO). The reaction is complete when gas evolution ceases. This solution of this compound is used directly in the next step.

  • Acylation Reaction:

    • In a separate flask, dissolve the alcohol substrate (0.9 eq.) and pyridine (3.0-6.0 eq.) in anhydrous DCM (5 mL per mmol of alcohol).[6]

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared this compound solution to the alcohol/pyridine solution dropwise over 30 minutes.

    • Once the addition is complete, allow the reaction to stir at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acylation using isolated this compound

This protocol is suitable when pure, isolated this compound is available.

Materials and Equipment:

  • This compound

  • Alcohol substrate

  • Pyridine (or another suitable base like triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

  • Equipment as listed in Protocol 1

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and pyridine (1.1 - 1.5 eq.) in an anhydrous solvent.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred alcohol solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acylation of various alcohols with acyl chlorides, providing a reference for expected results.

EntryAlcohol SubstrateAcylating AgentBase/CatalystSolventTemp (°C)TimeYield (%)Reference
1Benzyl alcoholThis compound (in situ)PyridineCH₂Cl₂2518 h75[6]
2Salicylic acidAcetyl chloridePyridine-0-1515 min33[7]
3Primary/Secondary AlcoholsBenzoyl chlorideTMEDADichloromethane-78< 5 min>95[8]
4Benzyl alcoholAcetyl chlorideCopper(II) oxideSolvent-freeRT5 min98
5p-CresolBenzoyl chlorideNone (Flow)Acetonitrile1205 min78[2]

Note: Data from entries 2-5 are for analogous acylation reactions and serve to illustrate the range of applicable conditions.

Visualizations

Experimental Workflow Diagram

The following diagram outlines the general workflow for the acylation reaction, from reagent preparation to product purification.

Experimental_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification prep_acyl Prepare Acyl Chloride (In Situ or from Stock) addition Slow Addition at 0 °C prep_acyl->addition prep_alcohol Prepare Alcohol/Base Solution prep_alcohol->addition reaction Stir at Room Temp (Monitor by TLC) addition->reaction quench Dilute & Quench reaction->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Ester Product purify->product

Figure 2. General experimental workflow for the acylation of alcohols.

Safety and Handling Precautions

  • This compound: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl Chloride and Oxalyl Chloride: These are toxic, corrosive, and react violently with water. All operations should be conducted in a fume hood.

  • Pyridine and Triethylamine: These bases are flammable, toxic, and have strong, unpleasant odors. Use in a well-ventilated area.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Minimize exposure and handle only in a fume hood.

  • Reaction Hazards: The acylation reaction is exothermic. Slow, controlled addition of the acyl chloride, especially at low temperatures, is crucial to prevent the reaction from becoming uncontrollable. The reaction produces HCl gas, which is corrosive and must be vented properly or trapped.[3]

References

Application Notes and Protocols: Selective Acylation Using 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective acylation is a fundamental transformation in organic synthesis, enabling the protection or modification of specific functional groups within a polyfunctional molecule. 2-Acetoxybenzoyl chloride, also known as o-acetylsalicyloyl chloride, is a versatile acylating agent employed in the synthesis of a variety of bioactive molecules and pharmaceutical intermediates. Its utility lies in its ability to selectively acylate nucleophiles, particularly amines, in the presence of other reactive groups such as hydroxyls. This selectivity is crucial in multi-step syntheses, streamlining reaction pathways and improving overall efficiency.

The key to the selective reactivity of this compound lies in the inherent difference in nucleophilicity between various functional groups. Primary and secondary amines are generally more nucleophilic than alcohols or phenols, allowing for chemoselective N-acylation under appropriate reaction conditions. Furthermore, steric and electronic factors of the substrate can be exploited to achieve regioselectivity in molecules possessing multiple similar functional groups.

These application notes provide a comprehensive overview of the use of this compound in selective acylation reactions, with a focus on its application in the synthesis of the antiparasitic drug Nitazoxanide. Detailed protocols, quantitative data, and visual diagrams are presented to guide researchers in the effective use of this reagent.

Data Presentation: Selective Acylation with this compound

The following tables summarize the reaction conditions and outcomes for the selective acylation of various substrates using this compound.

Table 1: Selective N-Acylation of Amines and Amino Alcohols
SubstrateProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-nitrothiazoleNitazoxanideDichloromethaneTriethylamine40-50285[1]
2-Amino-5-nitrothiazoleNitazoxanideAcetoneTriethylamineRT-~75[2]
2-Amino-5-nitrothiazoleNitazoxanide1,4-DioxaneTriethylamine-2 to 250.5-
Table 2: Selective O-Acylation of Alcohols, Diols, and Phenols

Specific examples of selective O-acylation of alcohols, diols, and phenols using this compound with detailed quantitative data were not prominently found in the searched literature. The protocols provided below are based on general principles of acylation and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the acylating agent from acetylsalicylic acid.

Materials:

  • Acetylsalicylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dry reaction vessel

Procedure:

  • To a dry reaction vessel, add 1 part of acetylsalicylic acid and 0.0055 parts of pyridine.

  • Slowly add 0.91 parts of thionyl chloride dropwise while maintaining the temperature at or below 50°C.

  • Once the addition is complete, heat the reaction mixture to 90°C. Continue the reaction for 2.5 hours after the reactant has dissolved.

  • After the reaction is complete, distill off the excess thionyl chloride and pyridine under reduced pressure at 90-100°C to obtain this compound. The typical yield is around 95%.

Protocol 2: Selective N-Acylation - Synthesis of Nitazoxanide

This protocol details the selective N-acylation of 2-amino-5-nitrothiazole to produce the active pharmaceutical ingredient Nitazoxanide.

Materials:

  • 2-Amino-5-nitrothiazole

  • This compound (o-acetylsalicyloyl chloride)

  • Triethylamine

  • Dichloromethane

  • Water

  • Reaction flask (e.g., 500 mL four-neck flask)

Procedure:

  • In a 500 mL four-neck flask, combine 13.78 g (0.095 mol) of 2-amino-5-nitrothiazole and 27.55 g (0.19 mol) of this compound in 460 mL of dichloromethane.

  • Stir the mixture and slowly add 19.19 g (0.19 mol) of triethylamine dropwise.

  • After the addition of triethylamine is complete, heat the reaction mixture to 40-50°C and maintain for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., HPLC) to confirm the consumption of starting material.

  • Once the reaction is complete, add 200 mL of water dropwise to the reaction mixture.

  • Stir the mixture for 1 hour to induce crystallization.

  • Collect the resulting solid by suction filtration and dry to obtain the product, Nitazoxanide. This procedure typically yields approximately 24.81 g (85%) of a light-yellow solid.[1]

Protocol 3: General Protocol for Selective Acylation of an Amino Alcohol (Hypothetical)

This generalized protocol is based on the principles of chemoselective N-acylation of amino alcohols. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Amino alcohol substrate

  • This compound

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the amino alcohol (1 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amino alcohol solution over a period of 15-30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by slowly adding the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired N-acylated amino alcohol.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of selective N-acylation and a typical experimental workflow.

G General Mechanism of Selective N-Acylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amine R-NH₂ (Nucleophile) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl Carbon Amine->NucleophilicAttack AcylChloride This compound (Electrophile) AcylChloride->NucleophilicAttack TetrahedralIntermediate Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Chloride Ion TetrahedralIntermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Amide N-Acylated Product (Amide) Deprotonation->Amide Byproducts Base-HCl Salt Deprotonation->Byproducts

Caption: General mechanism of selective N-acylation.

G Experimental Workflow for Selective Acylation Start Start Setup Setup Reaction Vessel with Substrate and Base in Solvent Start->Setup Cool Cool Reaction Mixture to 0°C Setup->Cool AddReagent Dropwise Addition of this compound Solution Cool->AddReagent React Stir at Room Temperature and Monitor Progress (TLC/HPLC) AddReagent->React Workup Reaction Quench and Aqueous Workup React->Workup Extraction Product Extraction with Organic Solvent Workup->Extraction Purification Drying, Concentration, and Purification (e.g., Chromatography) Extraction->Purification Analysis Characterization of Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for selective acylation.

Signaling Pathway: Mechanism of Action of Nitazoxanide

The primary product from the well-documented selective acylation with this compound is Nitazoxanide. Its mechanism of action involves multiple pathways.

G Simplified Mechanism of Action of Nitazoxanide cluster_parasite Parasite / Anaerobic Microbe cluster_host Host Cell (Antiviral & Other Effects) Nitazoxanide Nitazoxanide PFOR Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) Nitazoxanide->PFOR inhibits mTORC1 mTORC1 Signaling Nitazoxanide->mTORC1 inhibits Autophagy Autophagy Nitazoxanide->Autophagy stimulates EnergyMetabolism Anaerobic Energy Metabolism PFOR->EnergyMetabolism CellDeath Cell Death EnergyMetabolism->CellDeath mTORC1->Autophagy inhibits ViralReplication Viral Replication Autophagy->ViralReplication inhibits

Caption: Simplified signaling pathway for Nitazoxanide.

References

Application Notes and Protocols: 2-Acetoxybenzoyl Chloride in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzoyl chloride, also known as acetylsalicyloyl chloride or O-acetylsalicyloyl chloride, is a highly reactive acylating agent and a key building block in the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, containing both an acid chloride and an acetylated phenol, allows for the introduction of the 2-acetoxybenzoyl moiety into various molecular scaffolds. This functionality is particularly valuable in the development of anti-inflammatory, antimicrobial, and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of significant pharmaceutical intermediates, including the broad-spectrum antiparasitic drug Nitazoxanide and N-acyl amino acid derivatives with potential therapeutic applications.

Key Applications

This compound is primarily utilized in acylation reactions, where it readily reacts with nucleophiles such as amines, alcohols, and amino acids. This reactivity is harnessed to synthesize a range of pharmaceutical intermediates, including:

  • N-(5-nitro-2-thiazolyl)-2-acetoxybenzamide: A key intermediate in the synthesis of Nitazoxanide.

  • N-Acyl Amino Acid Derivatives: These compounds are of interest for their potential anti-inflammatory and other biological activities.

  • Salicylamide Derivatives: A class of compounds with known analgesic and anti-inflammatory properties.

  • Benzoxazinone Precursors: N-acylated anthranilic acids can be cyclized to form benzoxazinone structures, which are present in various biologically active molecules.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative pharmaceutical intermediates using this compound.

Intermediate ProductReactantsSolventCatalyst/BaseReaction TimeReaction TemperatureYield (%)Melting Point (°C)
N-(5-nitro-2-thiazolyl)-2-acetoxybenzamideThis compound, 2-Amino-5-nitrothiazoleDichloromethaneTriethylamine2 hours40-50°C85202
N-(2-Acetoxybenzoyl)glycine ethyl esterThis compound, Glycine ethyl ester hydrochlorideDichloromethaneTriethylamineNot SpecifiedRoom TemperatureHighNot Specified
N-(2-Acetoxybenzoyl)anthranilic acidThis compound, Anthranilic acidChloroformTriethylamine2 hoursRoom TemperatureHighNot Specified

Experimental Protocols

Protocol 1: Synthesis of N-(5-nitro-2-thiazolyl)-2-acetoxybenzamide (Nitazoxanide Intermediate)

This protocol details the synthesis of the key intermediate for the production of Nitazoxanide.[1][2]

Materials:

  • This compound (0.19 mol, 37.7 g)

  • 2-Amino-5-nitrothiazole (0.095 mol, 13.78 g)

  • Triethylamine (0.19 mol, 19.19 g)

  • Dichloromethane (460 ml)

  • Water

Procedure:

  • To a 500 ml four-neck flask, add 2-amino-5-nitrothiazole and dichloromethane.

  • Stir the mixture and then add this compound.

  • Slowly add triethylamine dropwise to the reaction mixture.

  • Heat the reaction mixture to 40-50°C and maintain for 2 hours.

  • Monitor the reaction progress by HPLC to confirm the consumption of starting materials.

  • After the reaction is complete, add 200 ml of water dropwise to induce crystallization.

  • Stir the mixture for 1 hour to allow for complete crystallization.

  • Filter the solid product by suction filtration.

  • Dry the collected solid to obtain N-(5-nitro-2-thiazolyl)-2-acetoxybenzamide.

Expected Yield: Approximately 85% (24.81 g).

Protocol 2: General Procedure for the Synthesis of N-(2-Acetoxybenzoyl) Amino Acid Esters

This general protocol can be adapted for the synthesis of various N-acylated amino acid esters, which are valuable intermediates for peptidomimetics and other drug candidates.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., Glycine ethyl ester hydrochloride) (1.0 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend the amino acid ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add triethylamine dropwise to the suspension and stir for 15-20 minutes.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the this compound solution dropwise to the amino acid ester suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of N-(2-Acetoxybenzoyl)anthranilic Acid

This protocol describes the synthesis of an N-acylated anthranilic acid, a precursor for the synthesis of benzoxazinone derivatives.

Materials:

  • This compound (3 mmol, 0.59 g)

  • Anthranilic acid (3 mmol, 0.41 g)

  • Triethylamine (3.3 mmol, 0.46 ml)

  • Chloroform (10 ml)

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid in chloroform.

  • Add triethylamine to the solution and stir.

  • Add this compound dropwise to the stirred solution at room temperature.

  • Continue stirring the mixture for 2 hours.

  • The resulting solution containing N-(2-acetoxybenzoyl)anthranilic acid can be used directly in subsequent reactions (e.g., cyclization to benzoxazinones) or worked up to isolate the product.

Mandatory Visualizations

Reaction Scheme for the Synthesis of Nitazoxanide Intermediate

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound p1 N-(5-nitro-2-thiazolyl)- 2-acetoxybenzamide r1->p1 r2 2-Amino-5-nitrothiazole r2->p1 c1 Triethylamine c1->p1 c2 DCM, 40-50°C c2->p1

Caption: Synthesis of Nitazoxanide Intermediate.

Mechanism of Action of Nitazoxanide: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)

Nitazoxanide's active metabolite, tizoxanide, exerts its antiparasitic effect by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in certain parasites.

G cluster_pathway Anaerobic Energy Metabolism Pyruvate Pyruvate PFOR PFOR Enzyme Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Product Energy Energy Production AcetylCoA->Energy Nitazoxanide Nitazoxanide (Tizoxanide) Nitazoxanide->PFOR Inhibition

Caption: Nitazoxanide's PFOR Inhibition Pathway.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of pharmaceutical intermediates using this compound.

G Start Start Reaction Acylation Reaction (this compound + Nucleophile) Start->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Evaporation Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, MS, MP) Purification->Analysis End Final Intermediate Analysis->End

Caption: General Synthesis and Purification Workflow.

References

Application Notes and Protocols for N-acylation using 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acylating agent widely employed in organic synthesis. Its utility stems from the presence of a reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines, to form stable amide bonds. This reactivity profile makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. A prominent application of this compound is in the production of Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug.[1] This document provides a detailed protocol for the N-acylation of amines using this compound, with a specific focus on the synthesis of Nitazoxanide, and explores the relevant signaling pathways modulated by this drug.

Reaction and Mechanism

The N-acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial nucleophilic attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a non-nucleophilic base such as triethylamine or pyridine, to yield the final N-acyl product and the corresponding ammonium salt. The base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product side.

Data Presentation: N-acylation of Amines with this compound

The following table summarizes quantitative data for a key N-acylation reaction using this compound.

Amine SubstrateProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-nitrothiazoleNitazoxanideDichloromethaneTriethylamine40-50285[2]

Experimental Protocols

General Protocol for N-acylation of an Amine

This protocol describes a general procedure for the N-acylation of a primary or secondary amine using this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirring amine solution at room temperature or as specified by the reaction conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Specific Protocol for the Synthesis of Nitazoxanide

This protocol details the synthesis of Nitazoxanide via the N-acylation of 2-amino-5-nitrothiazole with this compound.[2]

Materials:

  • 2-Amino-5-nitrothiazole (1.0 eq, 13.78 g, 0.095 mol)

  • This compound (2.0 eq, 27.55 g, 0.19 mol)

  • Dichloromethane (DCM), anhydrous (460 ml)

  • Triethylamine (TEA) (2.0 eq, 19.19 g, 0.19 mol)

  • 500 ml four-neck flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Water

Procedure:

  • To a 500 ml four-neck flask, add 2-amino-5-nitrothiazole and dichloromethane.

  • Stir the mixture and add this compound.

  • Slowly add triethylamine dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 2 hours.

  • Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, add 200 ml of water dropwise to the reaction mixture.

  • Stir the mixture for 1 hour to induce crystallization.

  • Filter the resulting solid and dry to obtain Nitazoxanide as a light-yellow solid. (Yield: 24.81 g, 85%).

Signaling Pathway and Experimental Workflow

The therapeutic effects of Nitazoxanide, a product of N-acylation with this compound, are attributed to its ability to modulate host cell signaling pathways in addition to its direct antiparasitic action of inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system.[3] Notably, Nitazoxanide has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, which leads to the induction of autophagy.[4] It has also been reported to influence other critical pathways such as PI3K/Akt, MAPK/ERK, and Wnt/β-catenin signaling.[1][5]

Nitazoxanide_Signaling_Pathway Nitazoxanide Nitazoxanide mTORC1 mTORC1 Signaling Nitazoxanide->mTORC1 inhibits Autophagy Autophagy Nitazoxanide->Autophagy induces PI3K_Akt PI3K/Akt Signaling Nitazoxanide->PI3K_Akt modulates MAPK_ERK MAPK/ERK Signaling Nitazoxanide->MAPK_ERK modulates Wnt_beta_catenin Wnt/β-catenin Signaling Nitazoxanide->Wnt_beta_catenin modulates mTORC1->Autophagy inhibits Viral_Replication Viral Replication Autophagy->Viral_Replication inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation

Caption: Signaling pathways modulated by Nitazoxanide.

The following diagram illustrates the general experimental workflow for the synthesis and purification of an N-acyl product using this compound.

Experimental_Workflow Start Start: Materials & Reagents Reaction_Setup Reaction Setup: Dissolve Amine & Base in Solvent Start->Reaction_Setup Acylation N-Acylation: Add this compound Reaction_Setup->Acylation Monitoring Reaction Monitoring (TLC) Acylation->Monitoring Workup Aqueous Workup: Quench, Extract & Wash Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Analysis Product Analysis: NMR, IR, MS Purification->Analysis End End: Pure N-Acyl Product Analysis->End

Caption: General workflow for N-acylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: 2-Acetoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetoxybenzoyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: My acylation reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in reactions involving this compound are frequently due to a few key factors. The primary culprits are the quality of the starting material, the presence of moisture, and suboptimal reaction conditions.

A systematic approach to troubleshooting this issue is outlined in the workflow below.

LowYieldTroubleshooting start Low or No Yield Observed check_reagent 1. Verify Reagent Quality start->check_reagent check_conditions 2. Assess Reaction Conditions check_reagent->check_conditions Reagent quality confirmed solution_reagent Use fresh or purified this compound. Ensure nucleophile is pure and dry. check_reagent->solution_reagent check_workup 3. Review Workup & Purification check_conditions->check_workup Conditions are optimal solution_conditions Ensure strictly anhydrous conditions. Optimize temperature and reaction time. Use an appropriate base (e.g., triethylamine, pyridine). check_conditions->solution_conditions solution_workup Optimize extraction pH. Consider alternative purification methods (e.g., chromatography vs. recrystallization). check_workup->solution_workup end Improved Yield check_workup->end Workup is appropriate

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Reagent Quality: this compound is highly sensitive to moisture and can hydrolyze to 2-acetoxybenzoic acid (aspirin) and ultimately salicylic acid, which are unreactive in the desired acylation.

    • Recommendation: Use a fresh bottle of this compound or purify the reagent before use. Ensure your amine or alcohol nucleophile is pure and dry.

  • Anhydrous Conditions: Water in the reaction solvent or on the glassware will rapidly hydrolyze the acyl chloride.

    • Recommendation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2]

  • Reaction Temperature: While many reactions with acyl chlorides are fast at 0 °C or room temperature, some less reactive nucleophiles may require heating. Conversely, excessive heat can cause decomposition.

    • Recommendation: Start the reaction at 0 °C and allow it to warm to room temperature. If monitoring (e.g., by TLC) shows no reaction, consider gentle heating.

  • Inadequate Base: In reactions with amines, a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct. Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic.[2]

    • Recommendation: Use at least one equivalent of a tertiary amine base such as triethylamine or pyridine.

Issue 2: Presence of Impurities in the Product

Q2: My final product is contaminated with a significant amount of a carboxylic acid impurity. What is this impurity and how can I remove it?

A2: The most common acidic impurity is 2-acetoxybenzoic acid, the hydrolysis product of this compound. If the reaction or workup conditions are harsh (e.g., high temperatures or strong base), the acetyl group can also be hydrolyzed, leading to salicylic acid.

Purification Strategy:

  • Aqueous Basic Wash: During the workup, wash the organic layer with a mild inorganic base to remove acidic impurities.

    • Recommendation: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Be cautious and vent the separatory funnel frequently, as CO₂ gas will be evolved.

  • Chromatography: If the basic wash is insufficient, column chromatography is a highly effective method for removing polar impurities like carboxylic acids.[1][3]

Issue 3: Difficulty in Handling and Storage

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: Due to its moisture sensitivity, proper storage and handling are critical.

  • Storage: Store this compound in a tightly sealed container in a refrigerator.[4] For long-term storage, consider sealing the container under an inert atmosphere (argon or nitrogen).

  • Handling: Handle the reagent quickly in a dry environment, preferably in a glovebox or under a positive pressure of inert gas. Use dry syringes and needles for transferring the liquid.

Data Presentation

Table 1: Typical Reaction Conditions for Amide and Ester Synthesis

ParameterAmide Synthesis (with primary/secondary amine)Ester Synthesis (with alcohol/phenol)
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene
Temperature 0 °C to Room Temperature0 °C to Reflux
Base Triethylamine (TEA) or Pyridine (1.1-1.5 equiv.)Triethylamine (TEA) or Pyridine (1.1-1.5 equiv.)
Reaction Time 1 - 16 hours1 - 12 hours
Workup Quench with water, wash with dilute HCl, sat. NaHCO₃, brineQuench with water, wash with sat. NaHCO₃, brine

Data compiled from multiple sources.[1][3][5][6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Amide

This protocol describes the acylation of a primary amine with this compound.

AmideSynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Add this compound (1.0 eq) dropwise prep2->react1 react2 Stir at RT for 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with H₂O react3->workup1 workup2 Wash with 1M HCl, sat. NaHCO₃, brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by chromatography or recrystallization workup4->purify

Caption: Experimental workflow for amide synthesis.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.[1][7]

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.[1][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1][3]

Protocol 2: Preparation of this compound from Acetylsalicylic Acid (Aspirin)

This protocol outlines the conversion of the carboxylic acid to the more reactive acyl chloride.

Procedure:

  • Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to absorb HCl and SO₂), add acetylsalicylic acid (1.0 equivalent).

  • Chlorination: Add thionyl chloride (SOCl₂) (1.5 to 2.0 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) or a few drops of pyridine can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature. Gentle warming (e.g., to 50-60 °C) may be required to initiate and complete the reaction. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.[9]

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can often be used directly in the next step or can be further purified by vacuum distillation.

Disclaimer: These protocols are intended for guidance only. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reaction. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Acylation with 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for acylation reactions utilizing 2-Acetoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in acylation reactions with this compound?

A base, typically a non-nucleophilic amine like triethylamine or pyridine, is crucial for neutralizing the hydrogen chloride (HCl) gas generated during the reaction.[1] This prevents the protonation of your nucleophile (amine or alcohol) and drives the equilibrium towards product formation.

Q2: Why are anhydrous (dry) conditions so critical for this reaction?

This compound is highly reactive and sensitive to moisture.[2][3] Any water present in the reaction vessel or solvents will rapidly hydrolyze the acyl chloride back to 2-acetoxybenzoic acid (acetylsalicylic acid), significantly reducing the yield of your desired product.[4]

Q3: My reaction is complete, but I am struggling to purify the final product. What are common impurities?

Common impurities include unreacted starting materials, the hydrochloride salt of the base used, and byproducts from side reactions. The most common byproduct is 2-acetoxybenzoic acid, resulting from the hydrolysis of the starting acyl chloride.[5] Purification strategies often involve an aqueous wash to remove salts, followed by recrystallization or column chromatography.[6]

Q4: Can this compound undergo side reactions other than hydrolysis?

Yes. While hydrolysis is the most common issue, the ester group of this compound can potentially be cleaved under harsh basic or acidic conditions, especially during prolonged heating.[7] Furthermore, if the substrate has multiple nucleophilic sites, competitive acylation can occur, leading to a mixture of products.

Troubleshooting Guide

Issue: Low or No Product Yield

Low product yield is the most common issue encountered. The following logical workflow can help diagnose the root cause.

G start Low / No Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Assess Reaction Conditions reagent_quality->reaction_conditions Reagents OK acyl_chloride Is 2-Acetoxybenzoyl Chloride fresh and dry? reagent_quality->acyl_chloride Check... nucleophile Is the nucleophile (amine/alcohol) pure? reagent_quality->nucleophile Check... solvents Are solvents anhydrous? reagent_quality->solvents Check... workup_issues 3. Review Workup & Purification reaction_conditions->workup_issues Conditions OK anhydrous Were anhydrous techniques used? reaction_conditions->anhydrous Check... temp Was temperature controlled? reaction_conditions->temp Check... base Is the base appropriate and sufficient (≥1 eq)? reaction_conditions->base Check... quench Was the quench appropriate? (e.g., not overly harsh) workup_issues->quench Check... extraction Were extraction pH and solvent correct? workup_issues->extraction Check... solution_reagent Solution: Use fresh/purified reagents. Dry solvents rigorously. acyl_chloride->solution_reagent nucleophile->solution_reagent solvents->solution_reagent solution_conditions Solution: Use oven-dried glassware. Maintain inert atmosphere (N2/Ar). Optimize temperature and base. anhydrous->solution_conditions temp->solution_conditions base->solution_conditions solution_workup Solution: Use gentle quench (e.g., sat. NH4Cl). Optimize extraction protocol. quench->solution_workup extraction->solution_workup

Caption: Troubleshooting workflow for low yield in acylation reactions.

Detailed Q&A for Low Yield:

  • Question: How can I confirm my this compound is still active?

    • Answer: Acyl chlorides that have hydrolyzed will appear clumped or show signs of the parent carboxylic acid (a white solid). A simple test is to take a small aliquot, add a few drops of methanol, and check by TLC. The formation of the methyl ester (a new, less polar spot) indicates the acyl chloride is active.[8] If it has degraded, consider purification by distillation or using a fresh batch.

  • Question: My nucleophile is sterically hindered or weakly nucleophilic. What can I do?

    • Answer: For challenging nucleophiles, you may need more forcing conditions. Consider increasing the temperature, although this may promote side reactions.[9] Alternatively, adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[10] Using a more potent activating agent or a different coupling reagent might also be an option if direct acylation fails.[11]

Issue: Multiple Products or Impure Product
  • Question: My TLC/NMR shows multiple spots/peaks. What are the likely side products?

    • Answer: Besides unreacted starting material and the hydrolysis byproduct, you may be forming multiple acylated products if your substrate has more than one nucleophilic center (e.g., an aminophenol).[12][13] In such cases, chemoselectivity becomes an issue. The primary amine is generally more nucleophilic and will react faster than a secondary amine or a hydroxyl group.

  • Question: How can I improve the selectivity of my reaction?

    • Answer: To improve selectivity, run the reaction at a lower temperature (e.g., 0 °C to -20 °C) and add the this compound dropwise.[9] This minimizes side reactions and can favor the kinetic product. The choice of base and solvent can also influence selectivity.[14][15] If selectivity remains an issue, you may need to use a protecting group strategy for the more reactive functional group.

Optimizing Reaction Parameters

The efficiency of your acylation reaction is a balance of several factors. The following tables summarize the general effects of key parameters on reaction outcomes.

Table 1: Effect of Temperature

TemperatureReaction RateYieldPurity/Side ReactionsRecommendation
Low (0 °C)SlowerModerate to HighHigh Purity, Minimal Side ReactionsStart with this condition, especially for sensitive substrates.
Room Temp.ModerateHighGood Purity, some side reactions possibleA good balance for most standard nucleophiles.
High (>40 °C)FastVariableLower Purity, increased risk of decomposition/side reactionsUse only for very unreactive nucleophiles.[9]

Table 2: Effect of Solvent

SolventPolarityCommon UseNotes
Dichloromethane (DCM)Aprotic, PolarGeneral PurposeGood solubility for many organics; easy to remove.[1]
Tetrahydrofuran (THF)Aprotic, PolarGeneral PurposeCan be a good alternative to DCM.[9]
TolueneAprotic, Non-polarHigher Temp. ReactionsUseful if higher temperatures are required to dissolve starting materials.
Acetonitrile (MeCN)Aprotic, PolarLess CommonCan be used but must be rigorously dried.

Table 3: Effect of Base

BaseBasicityNucleophilicityUse Case
Triethylamine (Et3N)ModerateLowStandard, non-catalytic base.[11]
PyridineWeakModerateCan act as a nucleophilic catalyst; often slower.
DiisopropylethylamineModerateVery Low (Hindered)Good for preventing side reactions with the base itself.
DMAP (catalytic)HighHighUsed in small amounts with another base to accelerate slow reactions.[10]

Experimental Protocols

Caution: this compound is corrosive and moisture-sensitive.[2][16] Always handle it in a fume hood using dry glassware and personal protective equipment, including gloves and safety goggles.[2]

Protocol 1: General Acylation of an Alcohol

This protocol describes a standard procedure for acylating a primary or secondary alcohol.

Caption: Standard workflow for the acylation of an alcohol.

Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred alcohol solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).[11]

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the final ester product.

Protocol 2: Acylation of a Primary Amine

This protocol is adapted for the acylation of primary amines, which are generally more nucleophilic than alcohols.

Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.[1]

  • Cooling: Cool the solution to 0 °C.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes before warming to room temperature. The reaction is often complete within 1-3 hours.

  • Monitoring: Monitor by TLC for the disappearance of the amine.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with DCM or ethyl acetate. Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

References

Technical Support Center: Reactions of 2-Acetoxybenzoyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of amines using 2-acetoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and an amine?

The primary reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form a new carbon-nitrogen bond, resulting in an N-substituted 2-acetoxybenzamide. An equivalent of hydrogen chloride (HCl) is produced as a byproduct.[1][2]

Q2: My reaction yield is very low. What are the common causes?

Low yields are typically attributed to two main issues:

  • Hydrolysis of this compound: This starting material is highly sensitive to moisture.[3] Any water present in the solvent, on the glassware, or in the amine reagent will rapidly hydrolyze the acyl chloride to 2-acetoxybenzoic acid (aspirin), rendering it unable to react with the amine.[4][5]

  • Protonation of the Amine: The reaction generates HCl as a byproduct. If a suitable base is not present in sufficient quantity to neutralize this acid, it will protonate the starting amine.[6][7] The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, thus stalling the reaction.[6]

Q3: I've observed an unexpected N,N-diacylated product with my primary amine. How can this be avoided?

Diacylation can occur when the initially formed N-substituted amide is deprotonated by a relatively strong base (like triethylamine) to form an anion.[8] This anion then acts as a nucleophile, reacting with a second molecule of this compound.[8] To avoid this, consider the following:

  • Use a weaker, non-nucleophilic base, such as pyridine.[8]

  • Carefully control the stoichiometry, avoiding a large excess of the acyl chloride.

  • Add the acyl chloride slowly to the amine solution at a low temperature to control the reaction rate.

Q4: Is it possible for the amine to react with the acetate ester group instead of the acyl chloride?

While theoretically possible, the reaction at the acyl chloride is vastly more favorable. Acyl chlorides are significantly more reactive electrophiles than esters.[9] The aminolysis of the acetate ester would likely require much harsher conditions, such as high temperatures, and is not a common side reaction under standard acylation protocols.

Q5: What is the role of a base in this reaction, and which one should I choose?

A base is crucial for scavenging the HCl generated during the reaction.[10][11] This prevents the protonation of the amine nucleophile.[6] Common choices are non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine. At least one equivalent of the base is required. Often, two equivalents of the starting amine are used, where one acts as the nucleophile and the second acts as the base.[6] The choice of base can influence other side reactions; for instance, a weaker base like pyridine may help prevent diacylation.[8]

Q6: My purified product seems to degrade or change over time when analyzed. What could be happening?

The product, an N-substituted 2-acetoxybenzamide, may be susceptible to intramolecular rearrangement. This involves the migration of the acetyl group from the phenolic oxygen to the amide nitrogen. Such acyl migration phenomena are known to occur in similar molecules, particularly under certain pH conditions that might be encountered during aqueous workup or if the isolated product is not stored under neutral, anhydrous conditions.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of this compound.[4] 2. Insufficient base to neutralize HCl, leading to amine protonation.[6][7] 3. Amine is not sufficiently nucleophilic.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[11] 2. Use at least one full equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or two equivalents of the reactant amine.[6] 3. For less reactive amines (e.g., anilines), consider longer reaction times or slightly elevated temperatures.
Multiple Products Observed (TLC/LC-MS) 1. Presence of 2-acetoxybenzoic acid from hydrolysis. 2. Diacylation of a primary amine.[8] 3. Unreacted starting materials.1. Improve anhydrous technique. The acid can often be removed by a basic wash (e.g., aq. NaHCO₃) during workup. 2. Switch to a weaker base (pyridine), or use 1 equivalent of amine and 1 equivalent of base.[8] 3. Allow the reaction to run longer or warm slightly. Ensure proper stoichiometry.
Difficulty Removing Ammonium Salt Byproduct The hydrochloride salt of the base (e.g., triethylammonium chloride) can sometimes be difficult to separate from the product.1. During workup, wash the organic layer thoroughly with water to remove water-soluble salts. 2. If the product is stable, washing with dilute acid can help remove residual amine base, followed by a water wash. 3. Purification by flash column chromatography is often effective.[13]
Product is an Oil Instead of Expected Solid Impurities such as solvents, unreacted starting materials, or byproducts can depress the melting point.1. Ensure the product is thoroughly dried under high vacuum to remove residual solvent. 2. Purify the product using flash chromatography or recrystallization to remove impurities.

Summary of Potential Reaction Byproducts

Compound NameChemical FormulaMolecular Weight ( g/mol )Common Cause
2-Acetoxybenzoic Acid C₉H₈O₄180.16Hydrolysis of this compound[4]
N,N-bis(2-acetoxybenzoyl)amine (Example with a primary amine R-NH₂)C₂₅H₁₉NO₇ (R-dependent)VariesDiacylation of a primary amine[8]
Ammonium Hydrochloride Salt (Example with Triethylamine)(C₂H₅)₃NHCl137.65Neutralization of HCl by the base

Experimental Protocols

General Protocol for N-Acylation of an Amine

This is a representative protocol and may require optimization for specific substrates.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF, ~0.2 M) to an oven-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the flask.[14]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.[13]

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[10]

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using separate capillaries, apply small spots of the starting amine solution, the this compound solution, and the reaction mixture onto the pencil line. A "co-spot" (applying both starting material and reaction mixture on the same spot) is useful for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Visualizations

Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R-NH₂ Tetrahedral Tetrahedral Intermediate (zwitterionic) Amine->Tetrahedral attacks C=O AcylChloride 2-Acetoxybenzoyl Chloride AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide C=O reforms Chloride Cl⁻ Tetrahedral->Chloride Cl⁻ leaves FinalAmide Final N-Substituted 2-Acetoxybenzamide ProtonatedAmide->FinalAmide Base Base (e.g., Et₃N) Base->FinalAmide removes H⁺ Salt Base-H⁺Cl⁻ Base->Salt

Caption: Mechanism of Nucleophilic Acyl Substitution.

Troubleshooting_Workflow Start Reaction Complete CheckPurity Analyze Crude Product (TLC, LC-MS) Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure CheckYield Check Yield IsPure->CheckYield Yes Troubleshoot Identify Byproducts IsPure->Troubleshoot No Characterize Characterize Product (NMR, MS, IR) CheckYield->Characterize Acceptable LowYield Low Yield: Check for Hydrolysis & Sufficient Base CheckYield->LowYield Low Purify Purify Product (Chromatography) Purify->Characterize Troubleshoot->Purify Hydrolysis Hydrolysis Product Found: Improve Anhydrous Conditions Troubleshoot->Hydrolysis Diacylation Diacylation Product Found: Use Weaker Base / Adjust Stoichiometry Troubleshoot->Diacylation

Caption: Troubleshooting Logic for Product Analysis.

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup Setup Dry Glassware Add Amine, Solvent, Base Cool to 0 °C reaction Dropwise addition of Acyl Chloride Stir and warm to RT Monitor by TLC/LC-MS setup->reaction Start Reaction workup Aqueous Workup (Wash) Dry Organic Layer Concentrate Solvent reaction->workup Reaction Complete purification Purify (Chromatography) Characterize (NMR, MS) workup->purification Crude Product Obtained

Caption: General Experimental Workflow Diagram.

References

Technical Support Center: 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetoxybenzoyl chloride (CAS 5538-51-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this reactive compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is an acyl chloride derivative of acetylsalicylic acid.[1] Due to its reactive nature, it is a useful intermediate in organic synthesis.[2] Common synonyms include o-Acetylsalicyloyl chloride, Aspirin chloride, and 2-(Chlorocarbonyl)phenyl acetate.[1][3][4]

Q2: What are the key stability concerns for this compound?

A2: The primary stability concern is its high sensitivity to moisture.[2] It readily undergoes hydrolysis in the presence of water to form acetylsalicylic acid and subsequently salicylic acid and acetic acid. It is also incompatible with strong bases, oxidizing agents, and alcohols.[5][6]

Q3: How should this compound be properly stored and handled?

A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[2] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a fume hood to avoid inhalation of its corrosive and irritating vapors.

Q4: What are the primary degradation products of this compound?

A4: The main degradation pathway is hydrolysis, which initially yields acetylsalicylic acid and hydrochloric acid. The acetylsalicylic acid can further hydrolyze to salicylic acid and acetic acid, especially if moisture is present over time or under elevated temperatures.

Q5: What happens upon thermal stress of this compound?

Stability and Incompatibility Data

The following table summarizes the stability of this compound under various conditions.

Condition/ReagentStability/ReactivityPrimary Degradation/Reaction Products
Moisture/Water Highly UnstableAcetylsalicylic acid, Salicylic acid, Acetic acid, HCl
Alcohols (e.g., Ethanol, Methanol) Highly ReactiveCorresponding esters (e.g., Ethyl 2-acetoxybenzoate) and HCl[6]
Amines (e.g., Primary, Secondary) Highly ReactiveCorresponding amides[9]
Aqueous Base (e.g., NaOH) Violent ReactionSodium 2-acetoxybenzoate, followed by hydrolysis to sodium salicylate and sodium acetate[10]
Aqueous Acid HydrolyzesAcetylsalicylic acid, Salicylic acid, Acetic acid, HCl
Elevated Temperature Potentially UnstableComplex decomposition products may form.
Inert Atmosphere (Dry) StableN/A

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction with this compound

Symptoms:

  • Your reaction does not proceed to completion, as indicated by TLC or other monitoring techniques.

  • The isolated yield of your desired product is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degraded Starting Material This compound is highly susceptible to hydrolysis. If it has been improperly stored or handled, it may have degraded. Check for a crystalline solid (salicylic/acetylsalicylic acid) in the reagent bottle. If degradation is suspected, consider purifying the acyl chloride by distillation under reduced pressure or obtaining a fresh batch.
Presence of Moisture Any moisture in the reaction will consume the this compound. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure other reagents are dry.
Inadequate Temperature Control Some reactions may require specific temperature conditions to proceed optimally. If the reaction is sluggish at room temperature, consider a modest increase in temperature while carefully monitoring for side product formation.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. If your nucleophile is weak, an excess of it may be necessary to drive the reaction to completion.

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagent Check this compound Purity (Visual, TLC, or NMR) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok check_conditions Review Reaction Conditions (Anhydrous? Correct Temp?) reagent_ok->check_conditions Yes repurify_reagent Action: Purify or Replace This compound reagent_ok->repurify_reagent No conditions_ok Conditions are Correct check_conditions->conditions_ok Yes dry_system Action: Dry Glassware/Solvents and Run Under Inert Gas check_conditions->dry_system No check_stoichiometry Verify Stoichiometry and Nucleophile Reactivity conditions_ok->check_stoichiometry Yes optimize_conditions Action: Optimize Temperature or Reaction Time conditions_ok->optimize_conditions No adjust_stoichiometry Action: Adjust Molar Ratios or Use a Catalyst check_stoichiometry->adjust_stoichiometry end Improved Yield repurify_reagent->end dry_system->end optimize_conditions->end adjust_stoichiometry->end hplc_workflow prep_sample Prepare this compound Solution (T=0) stress_sample Expose Solution to Stress (e.g., add H₂O, heat) prep_sample->stress_sample take_aliquots Take Aliquots at Defined Time Points stress_sample->take_aliquots hplc_analysis Analyze Aliquots by Reverse-Phase HPLC take_aliquots->hplc_analysis data_analysis Integrate Peaks and Quantify Parent and Degradants hplc_analysis->data_analysis report Report Degradation Profile and Stability data_analysis->report degradation_pathway cluster_0 Primary Hydrolysis A This compound B Acetylsalicylic Acid (Aspirin) A->B Fast H2O1 + H₂O A->H2O1 C Salicylic Acid B->C D Acetic Acid B->D HCl HCl B->HCl H2O2 + H₂O B->H2O2 H2O1->B H2O2->C H2O2->D

References

preventing hydrolysis of 2-Acetoxybenzoyl chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Acetoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound, also known as acetylsalicyloyl chloride or aspirin chloride, is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Water is a nucleophile that can react with this compound, leading to its hydrolysis into 2-acetoxybenzoic acid (aspirin) and hydrochloric acid. This side reaction is often undesirable as it consumes the starting material and can complicate product purification.

Q2: How can I visually identify if my this compound has hydrolyzed?

Pure this compound is typically a crystalline solid.[1] Upon hydrolysis, it will decompose into 2-acetoxybenzoic acid (aspirin), which is also a white solid, and hydrochloric acid. While a visual change may not be immediately obvious, the presence of a strong, acrid odor of hydrogen chloride gas is a strong indicator of hydrolysis.[1] For a definitive assessment, analytical techniques such as NMR or IR spectroscopy are recommended to confirm the purity of the reagent.

Q3: What are the primary consequences of this compound hydrolysis in my reaction?

The primary consequences of hydrolysis are a reduction in the yield of your desired product and the introduction of impurities into your reaction mixture. The hydrolyzed product, 2-acetoxybenzoic acid, may participate in side reactions or be difficult to separate from your target molecule, thus complicating the purification process.

Q4: How should I properly store this compound to minimize hydrolysis?

To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2] It is often recommended to store it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no yield of the desired acylated product. Hydrolysis of this compound: This is the most common cause. Trace amounts of water in the reaction setup, solvents, or reagents can lead to the decomposition of the acyl chloride.Ensure strictly anhydrous conditions: - Oven-dry all glassware and cool under an inert gas stream.- Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.- Handle all reagents and solvents under an inert atmosphere (e.g., using a Schlenk line or in a glove box).[3]
Inactive Reagents: The this compound may have degraded due to improper storage. The nucleophile (e.g., amine or alcohol) may be impure or wet.- Use a fresh bottle of this compound or purify the existing stock.- Ensure the nucleophile is pure and thoroughly dried before use.[3]
Formation of multiple byproducts. Side reactions with the solvent: Protic solvents like alcohols can react with the acyl chloride if they are not the intended reactant.- Employ aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
Inappropriate base: The base used to scavenge the HCl byproduct may be nucleophilic and react with the acyl chloride.- Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA).[3]
Inconsistent reaction results. Variable reaction temperature: Acylation reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition.- For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of this compound.[3]- For sluggish reactions, a moderate and carefully controlled increase in temperature may be necessary. Monitor the reaction closely.[3]

Data Presentation

Acyl Chloride Solvent System Temperature (°C) Rate Constant (k, min⁻¹) Reference
Benzoyl Chloride95% Ethanol250.00949 (hydrolysis)[3]
Benzoyl ChlorideWater-Acetone (6.22% water)250.0042[3]
p-Bromobenzoyl Chloriden-Propanol250.0590[3]
p-Iodobenzoyl Chloriden-Propanol250.0617[3]
m-Iodobenzoyl Chloriden-Propanol250.1044[3]
m-Methoxybenzoyl Chloriden-Propanol250.0340[3]

Note: The rate constants in n-propanol represent alcoholysis, which is mechanistically similar to hydrolysis and demonstrates the relative reactivity.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines a general method for the acylation of a primary or secondary amine or alcohol, minimizing the risk of hydrolysis of this compound.

Materials:

  • This compound

  • Amine or alcohol substrate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine or DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line.

  • Reagent Preparation:

    • In the reaction flask, dissolve the amine or alcohol substrate (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the anhydrous aprotic solvent.

    • In the dropping funnel, prepare a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution in the reaction flask to 0°C using an ice bath.

    • Slowly add the solution of this compound from the dropping funnel to the stirred solution in the flask over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Hydrolysis_Pathway Hydrolysis Pathway of this compound A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Water (H2O) B->C D 2-Acetoxybenzoic Acid (Aspirin) C->D Elimination of Cl- E Hydrochloric Acid (HCl) C->E

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Workflow for Preventing Hydrolysis in Acylation Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry all glassware D Dissolve substrate and non-nucleophilic base A->D B Use anhydrous solvents B->D C Work under inert atmosphere C->D E Cool to 0°C D->E F Slowly add this compound solution E->F G Stir at room temperature F->G H Quench reaction G->H I Extract product H->I J Wash organic layer I->J K Dry and concentrate J->K L Purify product K->L

References

improving yield in 2-Acetoxybenzoyl chloride mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Acetoxybenzoyl chloride (o-Acetylsalicyloyl chloride) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory method is the conversion of acetylsalicylic acid (aspirin) to the corresponding acyl chloride using a chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

Q2: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?

Both reagents are effective, but they offer a trade-off between cost, reaction conditions, and ease of purification.

  • Thionyl Chloride (SOCl₂): This reagent is less expensive and commonly used for large-scale production. However, the reaction often requires heating (reflux) to proceed to completion.[1][3] The byproducts include sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous but can be challenging to remove completely from the final product without careful vacuum application.[4]

  • Oxalyl Chloride ((COCl)₂): This reagent is more expensive but allows for much milder reaction conditions, often proceeding quickly at room temperature or below.[1][5] A key advantage is that its byproducts are all gaseous (CO, CO₂, HCl), simplifying the workup and purification process, which can lead to higher purity of the crude product.[1] For fine chemical and pharmaceutical research, oxalyl chloride is often preferred.[1]

Q3: What is the role of N,N-Dimethylformamide (DMF) or pyridine in this reaction?

DMF and pyridine act as catalysts. In reactions with both thionyl chloride and oxalyl chloride, a catalytic amount of DMF forms a highly reactive Vilsmeier-type intermediate (an imidoyl chloride), which is the active chlorinating species.[6][7] This catalytic cycle accelerates the conversion of the carboxylic acid to the acyl chloride. Pyridine can also be used and functions similarly.

Q4: How can I monitor the progress of the reaction?

Directly monitoring the reaction via Thin Layer Chromatography (TLC) can be difficult because the acyl chloride product is highly reactive and may hydrolyze back to the starting carboxylic acid on the silica gel plate.[4] A common and effective method is to quench a small aliquot of the reaction mixture with a nucleophile like anhydrous methanol. This converts the reactive this compound into the stable methyl 2-acetoxybenzoate. You can then use TLC to observe the disappearance of the starting acetylsalicylic acid spot and the appearance of the new, less polar ester spot.[4]

Q5: What is the expected yield for this synthesis?

Yields are highly dependent on the chosen reagents, reaction conditions, and the exclusion of moisture. Under optimized conditions with oxalyl chloride, yields can be nearly quantitative (>95%).[5][8] With thionyl chloride, good to high yields are achievable, often in the range of 70-90%, but this can be lower if conditions are not carefully controlled.[3][9]

Troubleshooting Guide

Problem: Low or No Product Yield

Question Possible Cause Recommended Solution
Did the reaction fail to start or proceed very slowly? 1. Insufficient Temperature: Reactions with thionyl chloride often require heating to overcome the activation energy.[3][9] 2. Inactive Reagents: Old or improperly stored thionyl chloride can decompose.1. Adjust Temperature: For thionyl chloride reactions, gradually heat the mixture to reflux (typically 50-80°C) and monitor for gas evolution (HCl, SO₂).[3] For oxalyl chloride, the reaction should proceed at 0°C to room temperature. 2. Use Fresh Reagents: Use a freshly opened bottle of the chlorinating agent or distill thionyl chloride if it is old or discolored.[4]
Is the yield significantly lower than expected after workup? 1. Moisture Contamination: This is the most common cause of low yields. Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid.[4] Water can be introduced from wet glassware, solvents, or exposure to atmospheric humidity.[10] 2. Incomplete Reaction: The reaction may not have been allowed to run to completion. 3. Loss during Workup: The product can be lost if excess thionyl chloride is not fully removed, as it is a high-boiling liquid (76°C).1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Increase Reaction Time/Temp: Allow the reaction to stir for a longer period. As noted above, apply heat if using thionyl chloride. Monitor via the methanol-quench TLC method. 3. Efficiently Remove Reagents: Remove excess chlorinating agent and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.[4]

Problem: Impure Product

Question Possible Cause Recommended Solution
Is the final product discolored or oily? 1. Side Reactions: High temperatures, especially with thionyl chloride, can cause decomposition or side reactions.[3] 2. Residual Thionyl Chloride: Thionyl chloride byproducts can be difficult to remove and may remain as impurities. 3. Impure Starting Material: The purity of the initial acetylsalicylic acid will affect the final product purity.1. Control Temperature: Avoid excessive heating. The optimal temperature for thionyl chloride is often between 50-90°C.[3] Use oxalyl chloride for a milder reaction. 2. Use Oxalyl Chloride: The gaseous byproducts of oxalyl chloride make it much easier to obtain a clean crude product upon solvent evaporation.[1] 3. Recrystallize Starting Material: If necessary, recrystallize the acetylsalicylic acid before use.

Data Presentation: Reagent & Condition Comparison

The following table summarizes typical conditions and outcomes for the synthesis.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Notes
Stoichiometry 1.5 - 2.5 equivalents (often used as solvent)1.2 - 1.5 equivalentsA slight excess is used to ensure complete conversion.
Catalyst Catalytic DMF or PyridineCatalytic DMFAccelerates the reaction significantly.[6][7]
Temperature 25°C to 80°C (Often requires reflux)0°C to Room TemperatureOxalyl chloride allows for significantly milder conditions.[1][3]
Reaction Time 1 - 4 hours30 minutes - 2 hoursReactions with oxalyl chloride are typically faster.[5]
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)Gaseous byproducts from oxalyl chloride are easier to remove.[1]
Typical Yield Good to High (70-90%)High to Quantitative (>95%)Yields are highly dependent on anhydrous technique.[3][5]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (Adapted from patent literature)[3][10]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add acetylsalicylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add excess thionyl chloride (e.g., 2.0 eq) or use it as the solvent. If using a solvent, anhydrous dichloromethane or toluene are suitable.

  • Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Stir the mixture. If no reaction occurs at room temperature, gradually heat the mixture to 50-60°C. The reaction is complete when gas evolution ceases and the mixture becomes a clear, pale-yellow solution.

  • Workup: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). A liquid nitrogen trap is recommended to protect the vacuum pump.[4] The resulting crude this compound is often a crystalline solid or oil and is typically used immediately in the next step without further purification.

Protocol 2: Synthesis using Oxalyl Chloride (Adapted from general procedures for acyl chloride synthesis)[1][5]

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve acetylsalicylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution stops.

  • Workup: Remove the solvent and all volatile byproducts under reduced pressure. The resulting crude product is typically of high purity and can be used directly for subsequent reactions.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_products Products & Byproducts A Acetylsalicylic Acid X This compound A->X + Chlorinating Agent + Catalyst B Chlorinating Agent (SOCl₂ or (COCl)₂) B->X C Catalyst (DMF) C->X accelerates Y Gaseous Byproducts (HCl, SO₂, CO, CO₂) X->Y generates

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Low / No Yield CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckReagents Are chlorinating agent & catalyst fresh? CheckMoisture->CheckReagents Yes Sol_Moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Run under N₂/Ar CheckMoisture->Sol_Moisture No CheckTemp Was reaction temperature appropriate? CheckReagents->CheckTemp Yes Sol_Reagents Solution: - Use new bottle or - Purify/distill reagent CheckReagents->Sol_Reagents No CheckTime Was reaction time sufficient? CheckTemp->CheckTime Yes Sol_Temp Solution: - Heat to reflux for SOCl₂ - Keep at 0°C to RT for (COCl)₂ CheckTemp->Sol_Temp No Sol_Time Solution: - Extend reaction time - Monitor via Me-OH quench/TLC CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Moisture->Success Sol_Reagents->Success Sol_Temp->Success Sol_Time->Success

Caption: A logical workflow for diagnosing and resolving low reaction yield.

Parameter Relationships

Parameter_Relationships Key Parameter Relationships cluster_inputs Experimental Parameters cluster_outputs Reaction Outcomes Reagent Chlorinating Reagent Choice Yield Yield Reagent->Yield ((COCl)₂ > SOCl₂) Purity Purity Reagent->Purity ((COCl)₂ > SOCl₂) Safety Safety / Ease of Workup Reagent->Safety Temp Reaction Temperature Temp->Yield (can degrade) Rate Reaction Rate Temp->Rate (increases) Moisture Moisture Control Moisture->Yield DECREASES Moisture->Purity DECREASES Catalyst Catalyst Presence Catalyst->Rate INCREASES

Caption: Influence of key experimental parameters on reaction outcomes.

References

Technical Support Center: Managing Temperature in 2-Acetoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on managing temperature during reactions involving 2-acetoxybenzoyl chloride (acetylsalicyloyl chloride). Below, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation, ensuring optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reactions involving this compound?

A1: The optimal temperature for reactions with this compound is highly dependent on the nucleophile's reactivity and the solvent used. For many standard acylations with amines or alcohols, it is best practice to initiate the reaction at a low temperature, such as 0°C, to control the initial exothermic phase and minimize the formation of side products. The reaction mixture can then be allowed to gradually warm to room temperature (around 20-25°C) to ensure the reaction proceeds to completion. In some cases, particularly with less reactive nucleophiles, gentle heating may be necessary.

Q2: Why is it critical to control the temperature at the beginning of the reaction?

A2: this compound is a highly reactive acyl chloride. Its reaction with nucleophiles is often rapid and exothermic, meaning it releases a significant amount of heat. Without initial cooling, this rapid heat evolution can lead to a runaway reaction, causing the degradation of starting materials and products, and promoting the formation of undesirable impurities.

Q3: What are the common side reactions that can occur at elevated temperatures?

A3: At higher temperatures, several side reactions can reduce the yield and purity of the desired product. These include:

  • Hydrolysis: In the presence of trace amounts of water, this compound can hydrolyze back to acetylsalicylic acid. This process is accelerated by heat.

  • Decomposition: Acyl chlorides can be thermally unstable. Excessive heat can cause decomposition, often indicated by a darkening of the reaction mixture.

  • Formation of Symmetric Anhydride: At elevated temperatures, this compound can potentially react with the carboxylate product of hydrolysis to form a symmetric anhydride.

  • Side reactions with the ester group: The acetoxy group itself could potentially undergo reactions at higher temperatures, leading to a more complex product mixture.

Q4: How does the choice of solvent influence the reaction temperature?

A4: The solvent plays a crucial role in heat dissipation and can influence the optimal reaction temperature. A solvent with a higher heat capacity can better absorb the heat generated during the reaction. Additionally, the boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure. It is essential to use anhydrous (dry) solvents to prevent the hydrolysis of this compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After the workup, the yield of the desired acylated product is significantly lower than expected.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure the this compound is fresh and has been stored under anhydrous conditions, away from moisture. Consider using a newly opened bottle or purifying the reagent if its quality is uncertain.
Suboptimal Reaction Temperature If the reaction was run exclusively at a very low temperature, it may not have gone to completion. Try allowing the reaction to warm to room temperature and stir for a longer period. Conversely, if the reaction was heated, consider if decomposition may have occurred.
Presence of Moisture Ensure all glassware is oven-dried before use and that all solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Incomplete Reaction Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.
Issue 2: Formation of Multiple Impurities

Symptom: Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of several unexpected signals, indicating a mixture of products.

Possible Cause Troubleshooting Step
Reaction Temperature Too High High temperatures can promote side reactions. Start the reaction at 0°C or even lower (e.g., -10°C) and add the this compound solution dropwise to maintain a low concentration and better control the exotherm.
Hydrolysis of Starting Material The presence of acetylsalicylic acid as an impurity suggests hydrolysis of the this compound. Follow strict anhydrous techniques for all reagents, solvents, and glassware.
Kinetic vs. Thermodynamic Control At lower temperatures, the kinetically favored product is often formed. Higher temperatures may allow for rearrangement to a more thermodynamically stable, but undesired, product. Maintaining a low reaction temperature can enhance selectivity for the kinetic product.[1][2][3]

Quantitative Data on Temperature Effects

While specific quantitative data for this compound reactions across a range of temperatures is not extensively published, the following table provides a generalized summary of the expected impact of temperature on acylation reactions based on established chemical principles.

Reaction Temperature Reaction Rate Typical Yield Potential for Side Reactions/Impurities Best Suited For
-10°C to 0°C SlowPotentially lower if reaction time is insufficientLowHighly reactive nucleophiles; reactions where kinetic control is desired to improve selectivity.
0°C to Room Temp. (20-25°C) ModerateGenerally Good to HighModerateMost standard acylations with primary/secondary amines and alcohols.
> Room Temp. (e.g., 40-60°C) FastCan be high, but may decrease due to decompositionHighLess reactive nucleophiles, but requires careful monitoring to avoid degradation.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound

This protocol is adapted for the synthesis of N-substituted amides, such as in the initial step for the synthesis of Nitazoxanide.[4][5][6]

Materials:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.1 - 1.2 eq.)

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 eq.) and the anhydrous base (1.2 eq.) in the chosen anhydrous solvent.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 - 1.2 eq.) in the anhydrous solvent.

  • Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Proceed with a standard aqueous workup, typically involving washing the organic layer with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of Nitazoxanide

This is a specific application of Protocol 1.

Procedure:

  • In a suitable reactor, dissolve 2-amino-5-nitrothiazole and triethylamine in anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF).[4]

  • Cool the mixture to a temperature between -2°C and 2°C.[4]

  • Slowly add a solution of this compound in the same solvent, maintaining the temperature in the -2°C to 2°C range.[4]

  • After the addition is complete, allow the reaction to warm to 20-25°C and stir for 30-60 minutes.[4]

  • The product can then be isolated by filtration and purified by washing and/or recrystallization.[4]

Visualizations

Temperature_Management_Workflow General Workflow for Temperature-Controlled Acylation cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep_reagents Prepare Anhydrous Reagents & Solvents dissolve_nucleophile Dissolve Nucleophile & Base in Anhydrous Solvent prep_reagents->dissolve_nucleophile prep_glassware Oven-Dry Glassware prep_glassware->dissolve_nucleophile cool Cool to 0°C (Ice Bath) dissolve_nucleophile->cool add_acyl_chloride Dropwise Addition of This compound Solution cool->add_acyl_chloride warm_rt Warm to Room Temperature & Stir (2-4h) add_acyl_chloride->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor workup Aqueous Workup monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify Troubleshooting_Logic Troubleshooting Low Yield start Low Product Yield Observed check_reagents Check Reagent Quality (Fresh, Anhydrous?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous?) check_reagents->check_conditions Yes use_fresh Use Fresh/Purified This compound check_reagents->use_fresh No check_workup Analyze Workup & Purification (Loss of Product?) check_conditions->check_workup Yes ensure_anhydrous Ensure Strict Anhydrous Technique check_conditions->ensure_anhydrous No (Moisture?) optimize_temp Optimize Temperature Profile (e.g., longer stir at RT) check_conditions->optimize_temp No (Suboptimal?) optimize_workup Optimize Extraction/Purification Steps check_workup->optimize_workup Yes rerun Re-run Experiment check_workup->rerun No use_fresh->rerun ensure_anhydrous->rerun optimize_temp->rerun optimize_workup->rerun

References

Technical Support Center: Reactions with 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetoxybenzoyl chloride. The information is designed to help anticipate and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most prevalent byproduct is acetylsalicylic acid (aspirin), which forms through the hydrolysis of this compound upon contact with water.[1] This initial hydrolysis product can then undergo further hydrolysis, particularly under basic conditions, to yield salicylic acid and acetic acid. In reactions with nucleophiles, other byproducts can arise from reactions with impurities or side reactions of the starting materials.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use freshly opened or properly stored this compound, as it is moisture-sensitive.[2] During the workup, using ice-cold aqueous solutions for washing can help to slow the rate of hydrolysis.[3]

Q3: My reaction with an amine is giving a low yield of the desired amide. What could be the issue?

A3: Low yields in amidation reactions can be due to several factors. Firstly, the amine may be of low nucleophilicity. Secondly, if the reaction is run without a base, the HCl generated will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction after 50% conversion.[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended to scavenge the HCl produced. Lastly, ensure that your starting this compound has not significantly hydrolyzed to acetylsalicylic acid, as this will not react with the amine under these conditions.

Q4: I am seeing an unexpected ester byproduct in my reaction. Where could this be coming from?

A4: An unexpected ester byproduct could form if your reaction mixture contains an alcohol impurity. This could be residual ethanol from a previous washing step or the use of a protic solvent that can act as a nucleophile. If a diol or polyol is used as a substrate, competitive reactions can lead to a mixture of ester products. Careful purification of starting materials and solvents is essential.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities in the Final Product

Symptoms:

  • A broad peak corresponding to a carboxylic acid proton is observed in the 1H NMR spectrum (typically >10 ppm).

  • The product shows a spot that streaks on a TLC plate.

  • The isolated product has a lower than expected melting point.

Possible Causes:

  • Hydrolysis of this compound: Exposure to moisture during the reaction or workup has led to the formation of acetylsalicylic acid and subsequently salicylic acid.

  • Incomplete reaction of an acidic starting material: If the nucleophile itself is acidic, unreacted starting material may be present.

Solutions:

  • Aqueous basic wash: During the workup, wash the organic layer with a cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic byproducts, forming their water-soluble salts which can then be removed in the aqueous layer. Be cautious with the strength of the base and the temperature to avoid hydrolysis of the desired ester product.

  • Column chromatography: If a basic wash is not feasible or is incomplete, purification by column chromatography on silica gel can effectively separate the desired product from more polar acidic impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method for removing impurities.

Issue 2: Low Yield of the Desired Product

Symptoms:

  • The isolated mass of the product is significantly lower than the theoretical yield.

  • TLC or NMR analysis of the crude product shows a large amount of starting material or byproducts.

Possible Causes:

  • Poor quality of this compound: The starting material may have hydrolyzed prior to use.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or lack of a necessary catalyst or base.

  • Product loss during workup: The product may have some solubility in the aqueous phase, or it may have been partially hydrolyzed during extraction.

Solutions:

  • Verify starting material quality: Before starting the reaction, check the purity of the this compound, for instance by taking a melting point or running a quick 1H NMR.

  • Optimize reaction conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require cooling to control exothermicity, while others may need heating to proceed at a reasonable rate.

    • Base: For reactions that produce HCl, include a non-nucleophilic base like pyridine or triethylamine to drive the reaction to completion.

  • Minimize workup losses:

    • Use cold extraction and washing solutions to minimize product solubility and hydrolysis.

    • Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

    • Avoid overly harsh basic or acidic conditions during the workup.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from acetylsalicylic acid (aspirin) using thionyl chloride.

Materials:

  • Acetylsalicylic acid (aspirin)

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber

Procedure:

  • To a dry reaction flask under an inert atmosphere, add acetylsalicylic acid.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride to the flask, controlling the initial exothermic reaction by cooling if necessary.

  • Once the addition is complete, slowly heat the reaction mixture to a gentle reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or the cessation of gas evolution can be useful).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude this compound can be used directly or purified by vacuum distillation.

General Procedure for the Synthesis of a 2-Acetoxybenzamide

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Non-nucleophilic base (e.g., pyridine or triethylamine)

Procedure:

  • Dissolve the amine and the non-nucleophilic base in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, dilute NaHCO₃ solution (to remove any acetylsalicylic acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of pH on the Hydrolysis of Acetylsalicylic Acid

The following table summarizes the effect of pH on the rate of hydrolysis of acetylsalicylic acid, a common byproduct. This illustrates the importance of controlling pH during workup to prevent degradation of both the byproduct and potentially the desired product if it is also an ester.

pHRelative Rate of HydrolysisImplication for Workup
2.0LowAcidic conditions are generally favorable for minimizing hydrolysis.
4.0ModerateMildly acidic conditions still offer reasonable stability.
6.0IncreasingNearing neutral pH, the rate of hydrolysis begins to increase.
8.0HighBasic conditions significantly accelerate the hydrolysis of the ester linkage.[1]
10.0Very HighStrongly basic conditions will rapidly hydrolyze acetylsalicylic acid.[1]

Visualizations

Reaction Scheme and Common Byproducts

Byproducts cluster_main Main Reaction cluster_side Side Reactions (Hydrolysis) A 2-Acetoxybenzoyl Chloride B Desired Product (Ester or Amide) A->B + Nucleophile (e.g., R-OH, R-NH2) C Acetylsalicylic Acid (Aspirin) A->C + H2O D Salicylic Acid C->D + H2O (slower) E Acetic Acid C->E + H2O (slower)

Caption: Common reaction pathways for this compound.

Experimental Workflow for Synthesis and Purification

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Solvents reagents Combine Nucleophile & Base start->reagents add Slow Addition of This compound reagents->add stir Stir at Appropriate Temperature add->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify analyze Characterize Product (NMR, LC-MS, etc.) purify->analyze

Caption: A typical experimental workflow for reactions with this compound.

References

Technical Support Center: Purification Strategies for Products from 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized from 2-acetoxybenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in products synthesized from this compound?

A1: The most common impurities depend on the specific reaction, but they generally include:

  • Unreacted starting materials: This can include this compound itself or the nucleophile used in the reaction (e.g., an alcohol or amine).

  • Hydrolysis product: this compound is sensitive to moisture and can hydrolyze back to acetylsalicylic acid (aspirin).[1]

  • Byproducts of the acylation reaction: For example, in the synthesis of amides, side reactions can lead to the formation of various byproducts.

  • Residual solvents: Solvents used in the reaction or purification process may be retained in the final product.

  • Degradation products: The desired product may degrade under certain conditions, such as exposure to light or high temperatures, leading to impurities. For instance, nitazoxanide can undergo hydrolysis to form desacetyl nitazoxanide (tizoxanide) and salicylic acid.[2]

Q2: My final product has a vinegar-like smell. What does this indicate?

A2: A vinegar-like smell is indicative of the presence of acetic acid. This can occur if the starting this compound has degraded or if there is hydrolysis of the acetyl group on the final product during the reaction or work-up.

Q3: The color of my purified product is off-white or yellowish instead of pure white. What could be the cause?

A3: Discoloration in the final product suggests the presence of impurities. These could be colored byproducts from the reaction or residual starting materials. Further purification steps, such as recrystallization with an appropriate solvent system or column chromatography, are necessary to remove these colored impurities.

Q4: I am observing a low yield after purification. What are the potential reasons?

A4: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting materials.

  • Product loss during work-up: Product can be lost during extraction, washing, and transfer steps.

  • Suboptimal purification: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor. In chromatography, improper selection of the stationary or mobile phase can result in poor separation and loss of product.

  • Product degradation: The product may be unstable under the reaction or purification conditions, leading to degradation and a lower yield of the desired compound.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material in the Final Product

Symptoms:

  • Analytical data (e.g., NMR, HPLC, TLC) shows peaks corresponding to the starting materials.

  • The melting point of the product is broad and lower than the literature value.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting material.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction is incomplete, consider increasing the reaction time or temperature.
Improper Stoichiometry Use a slight excess of the more readily available or less expensive reactant to drive the reaction to completion.
Inefficient Purification Refine the purification method. For crystalline solids, perform recrystallization using a suitable solvent system. For oils or compounds that are difficult to crystallize, column chromatography is recommended.
Issue 2: Product Degradation During Synthesis or Purification

Symptoms:

  • Appearance of unexpected peaks in analytical data (NMR, HPLC, LC-MS).

  • Discoloration or change in the physical appearance of the product.

  • Low yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product degradation.

Possible Causes and Solutions:

CauseSolution
Hydrolysis This compound and its products can be sensitive to water. Ensure all glassware is dry and use anhydrous solvents. During work-up, minimize contact with aqueous solutions, especially under acidic or basic conditions.
Thermal Decomposition Some products may be thermally labile. If degradation is observed at elevated temperatures, consider running the reaction at a lower temperature for a longer duration. During purification, avoid excessive heating.
Photodegradation Certain compounds are sensitive to light.[2] Protect the reaction mixture and the purified product from light by using amber glassware or by covering the apparatus with aluminum foil.

Data Presentation

Table 1: Purification of Nitazoxanide

Purification MethodSolvent SystemYield (%)Purity (%)Reference
RecrystallizationDMF and Methanol36>98[3]
RecrystallizationEthanol~75>99[4]
SlurryAcetonitrile-High[5]

Table 2: Synthesis and Purity of Salicylamides

Starting MaterialAmineYield (%)Purity (%)Reference
C4 alkyl ester of salicylic acidMono/dialkylamine~9599[6]
C3 or lower alkyl ester of salicylic acidMono/dialkylamine~6095[6]
Methyl SalicylateAmmonia98.4High[7]

Table 3: Purity Analysis of Salicylate Esters by Different Analytical Techniques

Analytical TechniquePurity of Methyl Salicylate (%)Purity of Ethyl Salicylate (%)Purity of Propyl Salicylate (%)Purity of Butyl Salicylate (%)Reference
Gas Chromatography–Flame Ionization Detection (GC-FID)99999899[8]
Proton Nuclear Magnetic Resonance (¹H NMR)99999899[8]
Fourier-Transform Infrared (FTIR) Spectroscopy99999899[8]

Experimental Protocols

Protocol 1: Recrystallization of 2-Acetoxybenzamides

Objective: To purify crude 2-acetoxybenzamide derivatives by removing unreacted starting materials and byproducts.

Materials:

  • Crude 2-acetoxybenzamide product

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude 2-acetoxybenzamide product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Slowly add hot deionized water to the solution until it becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography of Salicylate Esters

Objective: To purify salicylate esters from non-polar impurities and closely related byproducts.

Materials:

  • Crude salicylate ester product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude salicylate ester in a minimum amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to facilitate the elution of the desired product.

  • Fraction Collection: Collect fractions in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified salicylate ester.

Visualization

Diagram 1: General Workflow for Purification of Products from this compound

G start Crude Reaction Mixture workup Aqueous Work-up (Extraction/Washing) start->workup drying Drying of Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification_choice Choice of Purification crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Oil / Impurities have similar solubility pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow.

References

Validation & Comparative

A Comparative Guide to Validating Product Purity After Reaction with 2-Acetoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of a target molecule is a critical first step, but rigorous validation of the product's purity is paramount for ensuring reliable downstream applications and data integrity. When using reactive acylating agents like 2-acetoxybenzoyl chloride, a variety of impurities can arise, including unreacted starting materials, byproducts, and degradation products.

This guide provides an objective comparison of common analytical techniques used to validate the purity of products obtained from reactions with this compound. The synthesis of acetylsalicylic acid (aspirin) is utilized as a representative model reaction. We present supporting experimental data, detailed protocols for key methods, and workflow visualizations to aid in the selection of the most appropriate validation strategy.

Primary Purification Technique: Recrystallization

Following the synthesis, the crude product is often purified to remove the bulk of impurities. Recrystallization is the most common and effective method for purifying solid products like acetylsalicylic acid.[1][2][3] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes, leaving the more soluble impurities behind in the solution.[2][3]

Common Impurities to Consider

The most prevalent impurity in the synthesis of acetylsalicylic acid is the unreacted starting material, salicylic acid, indicating an incomplete reaction.[4] Other potential impurities include:

  • Acetic Anhydride: If used as the acylating agent instead of this compound.[4]

  • Acetic Acid: A common byproduct of the reaction. A distinct vinegar-like smell often indicates its presence.[4]

  • Polymeric Byproducts: Can form under certain reaction conditions.[4]

  • Degradation Products: Aspirin can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture.[4]

Comparison of Purity Validation Methods

Several analytical techniques are available to quantify the purity of the final product. The choice of method depends on factors such as the required accuracy, sensitivity, available equipment, and the nature of the expected impurities.

Analytical Technique Principle Typical Purity (%) Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on differential partitioning between a stationary and mobile phase, with UV detection.[5]93.4 - 93.6% (Assay of tablets) >99.9% (Recovery)[6]High sensitivity, high resolution, and excellent quantitative accuracy.[7] Can separate and quantify multiple components simultaneously.Requires expensive equipment and skilled personnel. Method development can be time-consuming.
Quantitative ¹H NMR (qNMR) Spectroscopy Compares the integral of a specific proton signal from the analyte to that of a known internal standard.[8]96.9 - 99.5%[9]Primary analytical method; does not require a reference standard of the analyte.[7] Provides structural information.[10]Lower sensitivity compared to chromatographic methods.[7] Requires a well-resolved proton signal.
Acid-Base Titration Quantifies the amount of acidic product (acetylsalicylic acid) by reacting it with a standardized base solution.[11][12]96.6 - 99.3%[9]Inexpensive, rapid, and provides good accuracy for bulk sample analysis.[13]Non-specific; any acidic impurity will be titrated, leading to an overestimation of purity.[12]
UV-Vis Spectrophotometry Measures the absorbance of a colored complex formed between impurities (like salicylic acid) and a reagent (e.g., iron(III) chloride).[14][15]N/A (Quantifies impurity)Simple, rapid, and cost-effective for quantifying specific chromophoric impurities.[13][14]Indirect method for purity; measures the impurity, not the product. Limited to impurities that form a colored complex.
Melting Point Analysis Determines the temperature range over which the solid product melts. Impurities lower and broaden the melting range.[11][16]N/A (Qualitative indicator)Simple, fast, and requires minimal sample. A sharp melting range close to the literature value indicates high purity.[16]Not quantitative. Insensitive to small amounts of impurities.
Ferric Chloride Test A qualitative colorimetric test to detect the presence of phenols, such as the salicylic acid starting material.[17]N/A (Qualitative)Very simple, rapid, and requires no special equipment. A negative test (no purple color) indicates the absence of significant phenolic impurities.[17][18]Not quantitative and only detects phenolic impurities.

Visualizing the Validation Process

G

G start Start: Crude Product dissolve Dissolve in minimum volume of hot solvent (e.g., Ethanol) start->dissolve cool Cool solution slowly to induce crystallization dissolve->cool filter Collect crystals via vacuum filtration cool->filter wash Wash crystals with ice-cold solvent filter->wash dry Dry the purified crystals wash->dry end End: Pure Product dry->end

Experimental Protocols

Recrystallization of Acetylsalicylic Acid

This protocol outlines the general steps for purifying the crude product synthesized from salicylic acid.

  • Dissolution: Transfer the crude acetylsalicylic acid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 4 mL) and warm the flask on a hot plate until all the solid dissolves.[17][19]

  • Crystallization: Immediately remove the flask from the heat and slowly add cold water (e.g., 13 mL). Crystals should begin to form. To maximize crystal formation, chill the solution in an ice-water bath for at least 10 minutes.[17][19] If crystals do not form, gently scratching the inside walls of the flask with a glass rod can initiate crystallization.[4]

  • Filtration: Collect the purified crystals using vacuum filtration with a Büchner funnel.[3][19]

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and leave them in a desiccator or a low-temperature oven.[10][20]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is a representative method for the quantitative analysis of acetylsalicylic acid.

  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.[5]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in Water (55:45 v/v), with the pH adjusted to 3.0.[5][6]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 237 nm.[5][6]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: Ambient (e.g., 25°C).[5]

  • Sample Preparation:

    • Accurately weigh approximately 37.5 mg of the purified product (or reference standard) and transfer it to a 50 mL volumetric flask.[5]

    • Add about 25 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.[5]

    • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[5]

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a framework for purity determination using qNMR.

  • Sample Preparation: Accurately weigh a specific amount of the purified product and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.

  • Dissolution: Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.[10]

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time and enough scans to achieve a high signal-to-noise ratio.[8]

  • Data Analysis:

    • Identify a well-resolved, unique signal for the product (e.g., the methyl singlet of the acetyl group in aspirin, typically around 2.36 ppm).[21]

    • Identify a well-resolved signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molar masses, and the initial weights of the sample and standard.[8]

Ferric Chloride Test (Qualitative)

This simple test is used to detect the presence of unreacted salicylic acid.[17]

  • Prepare four test tubes. The first is a reference containing only salicylic acid, the second contains your crude product, the third contains your recrystallized product, and the fourth is a blank.[17]

  • To each tube, add 1 mL of ethanol and 2 drops of a 1% ferric chloride (FeCl₃) solution.[17]

  • Add a few crystals of the respective sample to the first three tubes.

  • Shake each tube and observe the color. The presence of a phenol group (as in salicylic acid) will produce a distinct purple color. A pure sample of acetylsalicylic acid should show no color change (remaining yellow/orange).[17][18]

References

A Comparative Guide to Analytical Techniques for Monitoring 2-Acetoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-Acetoxybenzoyl chloride, also known as aspirin chloride, rigorous reaction monitoring is paramount to ensure optimal yield, purity, and safety. The high reactivity of the acyl chloride functional group presents unique analytical challenges. This guide provides an objective comparison of key analytical techniques for monitoring the progress of reactions involving this compound, complete with detailed experimental protocols and performance data to inform the selection of the most suitable method for your research needs.

This guide will explore four principal analytical methodologies: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Method Comparison

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for real-time data, sensitivity, or detailed structural information. The following table summarizes the performance of HPLC, GC, FTIR, and NMR spectroscopy for the analysis of this compound reactions.

ParameterHPLC (with Derivatization)GC (with Derivatization)In-situ FTIR SpectroscopyNMR Spectroscopy
Principle Chromatographic separation of a stable, UV-active derivative.[1][2]Separation of a volatile derivative by boiling point, followed by detection.[1]Real-time monitoring of changes in vibrational frequencies of functional groups.[3][4][5]Non-invasive monitoring of the nuclear magnetic properties of atoms to identify and quantify molecules.[1]
Primary Application Quantitative analysis of reaction completion and purity of the final product.Quantification of volatile products and residual this compound.Real-time reaction kinetics and endpoint determination.[3][4][5]Mechanistic studies, kinetic analysis, and structural elucidation in real-time.[1]
Sample Preparation Offline; requires quenching and derivatization to a stable compound (e.g., an ester or amide).[1][2]Offline; requires derivatization to a volatile and thermally stable compound.[1]None for in-situ analysis; probe is inserted directly into the reaction mixture.[3][4]Minimal; the reaction can be run in an NMR tube or in a flow-cell.[1]
Analysis Time ~10-30 minutes per sample (offline).~15-40 minutes per sample (offline).Real-time (spectra acquired every few seconds to minutes).[3]Real-time or near real-time.[6][7]
Sensitivity High (typically µg/mL to ng/mL range, depending on the derivative and detector).[2]Very high, especially with sensitive detectors like FID or MS.Moderate; may be challenging to detect low-concentration intermediates.Moderate to low; higher concentration of analytes is generally required compared to chromatographic methods.
Quantitative Accuracy High, with proper calibration.High, with proper calibration and internal standards.Semi-quantitative to quantitative with calibration.Highly quantitative, can provide absolute quantification with an internal standard (qNMR).[6][8]
Strengths High sensitivity, selectivity, and established methodology for purity assessment.[2]Excellent separation efficiency for volatile compounds.Non-invasive, provides real-time kinetic data, and requires no sample preparation.[3][4][5]Provides detailed structural information, is non-invasive, and highly quantitative.[1][6]
Limitations Indirect method requiring derivatization, which can introduce errors. Not suitable for real-time monitoring.[1]Limited to thermally stable and volatile compounds; derivatization is often necessary.[1]Spectral overlap can be an issue in complex mixtures; lower sensitivity for minor components.Lower sensitivity compared to chromatographic techniques; higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the high reactivity of this compound, direct analysis by reversed-phase HPLC is challenging as the analyte can react with the aqueous mobile phase.[1] A common and effective strategy is to derivatize the acyl chloride with an alcohol (e.g., methanol) to form a stable, easily analyzable ester.

Objective: To quantify the consumption of this compound and the formation of the corresponding product by analyzing a stable derivative.

Methodology:

  • Sample Preparation (Derivatization):

    • At specified time intervals, withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of a solution of methanol containing a known concentration of an internal standard (e.g., dimethyl phthalate).

    • Vortex the mixture for 1 minute to ensure complete derivatization of the unreacted this compound to methyl 2-acetoxybenzoate.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the derivatized this compound (methyl 2-acetoxybenzoate), the reaction product, and the internal standard.

    • Construct a calibration curve using known concentrations of the derivatized analyte and the product to determine their concentrations in the reaction samples.

Gas Chromatography (GC) with Derivatization

Similar to HPLC, direct GC analysis of this compound is not feasible due to its reactivity and thermal lability. Derivatization to a more volatile and stable compound, such as an ester, is necessary.

Objective: To quantify volatile reaction components after derivatization.

Methodology:

  • Sample Preparation (Derivatization):

    • Follow the same quenching and derivatization procedure as described for HPLC, using a volatile alcohol like methanol.

    • The resulting methyl 2-acetoxybenzoate is amenable to GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 20 °C/min (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector: Mass Spectrometer (MS) in full scan mode to identify components and Selective Ion Monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the peaks based on their retention times and mass spectra.

    • Quantify the components by integrating the peak areas and using an internal standard calibration method.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful technique for real-time, continuous monitoring of chemical reactions without the need for sampling.[3][4][5]

Objective: To monitor the reaction kinetics by tracking the changes in the concentration of reactants and products in real-time.

Methodology:

  • Experimental Setup:

    • The reaction is carried out in a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.

    • The FTIR spectrometer is set to collect spectra at regular intervals (e.g., every 1 minute).

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Initiate the reaction and begin collecting time-resolved spectra.

  • Data Analysis:

    • Monitor the disappearance of the characteristic C=O stretching band of the acyl chloride (around 1785-1815 cm⁻¹).

    • Monitor the appearance of the characteristic C=O stretching band of the product (e.g., ester around 1735-1750 cm⁻¹ or amide around 1630-1690 cm⁻¹).

    • Plot the absorbance of these characteristic peaks over time to obtain a reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures in real-time.[1][6]

Objective: To obtain detailed mechanistic and kinetic information by monitoring all components of the reaction mixture simultaneously.

Methodology:

  • Experimental Setup:

    • The reaction can be performed directly in an NMR tube for small-scale experiments.

    • For larger-scale or more controlled reactions, a flow-NMR setup can be utilized, where the reaction mixture is circulated through the NMR spectrometer.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals throughout the reaction.

    • An internal standard with a known concentration and a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) should be added for quantitative analysis (qNMR).

  • Data Analysis:

    • Identify the characteristic proton signals for this compound, the starting materials, intermediates, and products.

    • The concentration of each species is directly proportional to the integral of its characteristic peak(s) relative to the integral of the internal standard.

    • Plot the concentration of each species over time to determine the reaction kinetics.

Visualizations

To further clarify the workflows and relationships described, the following diagrams are provided.

experimental_workflow cluster_offline Offline Analysis cluster_insitu In-situ Analysis reaction_offline Reaction Mixture quench Quenching & Derivatization reaction_offline->quench hplc HPLC Analysis quench->hplc Stable Derivative gc GC Analysis quench->gc Volatile Derivative reaction_insitu Reaction in Progress ftir FTIR Probe reaction_insitu->ftir nmr NMR Spectrometer reaction_insitu->nmr Flow-cell or NMR tube

Experimental workflows for reaction monitoring.

signaling_pathway title Decision Pathway for Analytical Technique Selection start Start: Need to monitor This compound reaction realtime Real-time kinetic data required? start->realtime structural Detailed structural information needed? realtime->structural Yes purity Primary goal is final product purity/quantification? realtime->purity No ftir Use In-situ FTIR realtime->ftir No structural->ftir No nmr Use NMR Spectroscopy structural->nmr Yes volatile Are products/impurities volatile? purity->volatile No hplc Use HPLC with Derivatization purity->hplc Yes volatile->hplc No gc Use GC with Derivatization volatile->gc Yes

References

A Comparative Guide to the HPLC Analysis of 2-Acetoxybenzoyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of reaction mixtures involving 2-acetoxybenzoyl chloride, a key intermediate in the synthesis of acetylsalicylic acid (aspirin). Given the reactive nature of acyl chlorides, this guide focuses on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also presenting alternative methods such as UV-Vis Spectrophotometry and Capillary Electrophoresis for a thorough comparative analysis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. However, the direct analysis of highly reactive molecules like this compound in traditional reversed-phase systems presents a significant challenge due to its rapid hydrolysis. Therefore, two primary HPLC strategies are considered: derivatization of the acyl chloride and analysis of the stable reaction products and impurities.

HPLC Method for Reaction Products and Impurities

A stability-indicating HPLC method is crucial for monitoring the progress of the reaction and quantifying the desired product, acetylsalicylic acid, as well as the primary impurity, salicylic acid.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Sample Preparation:

    • Carefully quench a sample of the reaction mixture in a known volume of a suitable solvent, such as a mixture of acetonitrile and water. This will convert any remaining this compound to acetylsalicylic acid.

    • Dilute the quenched sample to a suitable concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: A validated reversed-phase HPLC method for the simultaneous determination of aspirin and salicylic acid is outlined below[1][2][3].

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% orthophosphoric acid in water (e.g., 55:45 v/v), pH adjusted to 3.0[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 237 nm[2][3]
Injection Volume 10 µL
Column Temperature Ambient (e.g., 25°C)

Data Presentation:

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Salicylic Acid~3.50.1 - 1000.030.1
Acetylsalicylic Acid (Aspirin)~4.0 - 7.015 - 1500.040.1

Note: Retention times and detection limits are approximate and can vary depending on the specific column and system used. The provided data is a composite from multiple sources for illustrative purposes[1][4].

Proposed Derivatization HPLC Method for this compound

Proposed Experimental Protocol:

  • Derivatization Reagent: A primary or secondary amine, such as aniline or benzylamine, can be used to form a stable amide derivative.

  • Sample Preparation and Derivatization:

    • At a defined time point, withdraw a sample from the reaction mixture and immediately add it to a solution of the derivatizing agent in an aprotic solvent (e.g., acetonitrile) under anhydrous conditions to prevent hydrolysis.

    • The reaction is typically rapid and can be performed at room temperature.

    • After a short reaction time (e.g., 5-10 minutes), quench any excess derivatizing agent if necessary.

    • Dilute the derivatized sample to a suitable concentration for HPLC analysis.

  • Chromatographic Conditions: A reversed-phase C18 column with a mobile phase of acetonitrile and water, possibly with a buffer to control pH, would be a suitable starting point for method development. The detection wavelength should be optimized based on the UV spectrum of the resulting amide derivative.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for the analysis of the reaction mixture, particularly for the quantification of the final product, aspirin.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of aspirin. This method is often based on the hydrolysis of aspirin to salicylic acid, which then forms a colored complex with iron(III) chloride that can be measured colorimetrically[9][10][11][12].

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the reaction product (after workup and purification) and dissolve it in a known volume of a sodium hydroxide solution to hydrolyze the aspirin to salicylate.

    • Neutralize the solution and dilute to a known volume.

  • Color Development:

    • Take an aliquot of the sample solution and add a solution of iron(III) chloride. This will form a violet-colored complex with the salicylate.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 530 nm[11].

  • Quantification:

    • Determine the concentration of aspirin by comparing the absorbance to a calibration curve prepared from standard solutions of salicylic acid[9].

Data Presentation:

MethodLinearity Range (µg/mL)
UV-Vis (Iron(III) complex)30 - 70 (for aspirin)>0.99

Data is based on a typical validation study[13].

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency separation alternative to HPLC, requiring smaller sample volumes and offering faster analysis times in some cases. It is particularly useful for the separation of charged species and can effectively resolve aspirin and salicylic acid[14][15][16][17][18].

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Sample Preparation:

    • Dilute a sample of the quenched reaction mixture in the running buffer.

    • Filter the sample before injection.

  • CE Conditions:

ParameterCondition
Capillary Fused silica, e.g., 50 µm i.d., ~50 cm total length
Running Buffer Borate buffer (e.g., 25 mM, pH 9.0)
Voltage 20-25 kV
Injection Hydrodynamic or electrokinetic
Detection UV at 210 nm or 230 nm

Data Presentation:

CompoundMigration Time (min)LOD (µg/mL)LOQ (µg/mL)
Salicylic AcidVariable~1~3
Acetylsalicylic Acid (Aspirin)Variable~1~3

Note: Migration times and detection limits are approximate and depend on the specific CE conditions[14].

Method Comparison

FeatureHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Selectivity High (can separate multiple components)Low (prone to interference from other absorbing species)Very High (excellent resolution)
Sensitivity High (LOD in the low µg/mL to ng/mL range)Moderate (LOD typically in the µg/mL range)Very High (LOD can be in the low µg/mL to ng/mL range)
Speed Moderate (run times typically 5-15 min)Fast (measurements take a few minutes)Fast (separations often under 10 min)
Cost High (instrumentation and solvent costs)Low (instrumentation is relatively inexpensive)Moderate (instrumentation cost is between UV-Vis and HPLC)
Quantitative Accuracy HighModerate to High (depends on specificity)High
Analysis of Reactant Possible with derivatizationNot feasiblePotentially possible with non-aqueous CE, but challenging

Visualizing the Workflow and Reaction

To further clarify the processes involved, the following diagrams illustrate the reaction pathway and the analytical workflow.

ReactionPathway cluster_synthesis Synthesis of Acetylsalicylic Acid Salicylic_Acid Salicylic Acid Acetylsalicylic_Acid Acetylsalicylic Acid (Aspirin) Salicylic_Acid->Acetylsalicylic_Acid + 2-Acetoxybenzoyl Chloride 2_Acetoxybenzoyl_Chloride 2-Acetoxybenzoyl Chloride 2_Acetoxybenzoyl_Chloride->Acetylsalicylic_Acid HCl HCl

Caption: Synthesis of Acetylsalicylic Acid from Salicylic Acid and this compound.

HPLC_Workflow Start Reaction Mixture (containing this compound, aspirin, salicylic acid) Quench Quench Reaction (e.g., with water/acetonitrile) Start->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification (based on calibration curve) Detect->Quantify

Caption: HPLC analysis workflow for a this compound reaction mixture.

Conclusion

The analysis of a this compound reaction mixture requires a robust and well-validated analytical method. HPLC stands out as the most suitable technique, offering the necessary selectivity and sensitivity to monitor the reaction progress and quantify the product and impurities accurately. For the direct analysis of the reactive acyl chloride, a derivatization strategy is proposed. While UV-Vis spectrophotometry and Capillary Electrophoresis present viable, and in some cases faster and more cost-effective, alternatives for the analysis of the final product, they may lack the comprehensive analytical power of HPLC for complex reaction mixtures. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for selectivity, sensitivity, speed, and available resources.

References

A Comparative Guide to Monitoring 2-Acetoxybenzoyl Chloride Reactions: NMR vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other fine chemicals, the precise monitoring of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product quality. 2-Acetoxybenzoyl chloride, a key acylating agent and a precursor to widely used pharmaceuticals, undergoes rapid reactions that necessitate robust real-time or near real-time monitoring. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FT-IR) spectroscopy—for monitoring the progress of reactions involving this compound.

The Role of In-Situ Monitoring

The ability to track the concentration of reactants, intermediates, and products in real-time provides invaluable insights into reaction mechanisms and kinetics. This data-rich approach allows for the precise determination of reaction endpoints, the identification of potential side reactions, and the establishment of optimal reaction conditions. For a reactive species like this compound, in-situ monitoring is particularly crucial to capture the transient nature of the reaction.

¹H NMR Spectroscopy: A Powerful Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information and is inherently quantitative. By monitoring the change in the integral of specific proton signals corresponding to the reactant and product over time, a precise kinetic profile of the reaction can be generated.

Key Identifiable ¹H NMR Signals

In a typical reaction, such as the acylation of an amine with this compound, the following proton signals can be monitored:

  • This compound (Reactant): The aromatic protons and the acetyl methyl protons will have characteristic chemical shifts.

  • Amine (Reactant): The protons on the amine and any adjacent alkyl or aryl groups will have distinct signals.

  • Amide (Product): The formation of the amide bond will lead to the appearance of new signals for the product, with chemical shifts distinct from the starting materials. The aromatic and acetyl methyl protons of the 2-acetoxybenzoyl moiety will also experience a shift in their chemical environment upon product formation.

Illustrative Experimental Protocol: In-situ ¹H NMR Monitoring

The following protocol outlines a general procedure for monitoring the reaction of this compound with an amine using in-situ ¹H NMR:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of the amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the amine and internal standard solution to establish the initial concentrations and chemical shifts.

  • Reaction Initiation: At time zero, inject a known concentration of this compound into the NMR tube and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Acquisition: Continue acquiring spectra until the signals corresponding to the this compound have disappeared or stabilized, indicating the reaction has reached completion.

  • Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). For each time point, integrate the characteristic signals of the reactant and product relative to the integral of the internal standard. Plot the concentration of the reactant and product as a function of time to obtain the kinetic profile. From this data, reaction rates and rate constants can be calculated.

Experimental Workflow for In-situ ¹H NMR Monitoring

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve amine and internal standard in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire initial ¹H NMR spectrum prep2->acq1 acq2 Inject 2-acetoxybenzoyl chloride (t=0) acq1->acq2 acq3 Acquire spectra at regular intervals acq2->acq3 an1 Process spectra (phasing, baseline) acq3->an1 an2 Integrate signals vs. internal standard an1->an2 an3 Plot concentration vs. time an2->an3 an4 Calculate kinetic parameters an3->an4

Caption: Workflow for in-situ ¹H NMR reaction monitoring.

Comparison with Alternative Techniques

While ¹H NMR offers significant advantages, HPLC and in-situ FT-IR are also powerful techniques for monitoring this compound reactions. The choice of method often depends on the specific experimental requirements, available instrumentation, and the nature of the reaction mixture.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle Non-invasive monitoring of nuclear spin transitions in a magnetic field.Separation of components based on their differential partitioning between a mobile and stationary phase.Real-time monitoring of molecular vibrations.
Information Provided Detailed structural information and direct quantification of all components.Quantitative data on the concentration of separated components.Functional group information, allowing for the tracking of reactant and product bands.
Sample Preparation Simple dissolution in a deuterated solvent.Aliquots are typically quenched and then injected. May require derivatization.No sample preparation required for in-situ probes.
Real-time Capability Near real-time, with spectra acquired every few seconds to minutes.Offline analysis of quenched aliquots.Real-time, with spectra acquired every few seconds.
Strengths Inherently quantitative, non-destructive, provides rich structural information.High sensitivity and selectivity, well-established for purity and impurity analysis.Excellent for real-time kinetic and mechanistic studies, non-invasive.
Limitations Lower sensitivity compared to HPLC, requires a deuterated solvent, potential for signal overlap in complex mixtures.Indirect method requiring quenching, potential for reaction to occur during analysis if not properly quenched.Less structural information than NMR, potential for overlapping vibrational bands.
Quantitative Data Comparison: An Illustrative Example

The following table presents illustrative kinetic data for a hypothetical reaction of this compound with an amine, as might be obtained by each technique.

Time (minutes)¹H NMR (% Conversion)HPLC (% Conversion)In-situ FT-IR (% Conversion)
0000
5252326
10454648
20757377
30908892
60>99>99>99

Note: This data is illustrative and the actual results will depend on the specific reaction conditions.

Detailed Experimental Protocols for Alternative Techniques

High-Performance Liquid Chromatography (HPLC)
  • Reaction Setup: Perform the reaction of this compound with the nucleophile in a suitable solvent.

  • Sampling and Quenching: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a primary amine or an alcohol in excess) to derivatize any remaining this compound.

  • Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column). Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector set to a wavelength where the product of interest absorbs.

  • Quantification: Create a calibration curve using standards of the purified product to determine the concentration of the product in each quenched sample.

HPLC Reaction Monitoring Workflow

cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis react1 Perform reaction in a suitable solvent samp1 Withdraw aliquot at specific time points react1->samp1 samp2 Quench reaction immediately samp1->samp2 hplc1 Dilute quenched sample samp2->hplc1 hplc2 Inject onto HPLC column hplc1->hplc2 hplc3 Quantify using calibration curve hplc2->hplc3

Caption: Workflow for HPLC-based reaction monitoring.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Reaction Setup: Assemble a reaction vessel equipped with an in-situ ATR (Attenuated Total Reflectance) FT-IR probe. Add the solvent and the nucleophile to the vessel.

  • Background Spectrum: Record a background spectrum of the initial reaction mixture before the addition of this compound.

  • Reaction Initiation: Add the this compound to the reaction vessel to initiate the reaction.

  • Real-time Monitoring: Immediately begin collecting FT-IR spectra at regular intervals. Monitor the disappearance of the characteristic carbonyl stretch of the acyl chloride (around 1785 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650 cm⁻¹).

  • Data Analysis: Plot the absorbance of the key vibrational bands as a function of time to generate a kinetic profile of the reaction.

In-situ FT-IR Monitoring Logical Flow

start Start setup Setup reaction vessel with in-situ FT-IR probe start->setup background Record background spectrum setup->background initiate Initiate reaction by adding This compound background->initiate monitor Collect FT-IR spectra in real-time initiate->monitor analyze Analyze disappearance of reactant and appearance of product peaks monitor->analyze endpoint Determine reaction endpoint analyze->endpoint stop Stop endpoint->stop

Caption: Logical flow for in-situ FT-IR reaction monitoring.

Conclusion

The choice of analytical technique for monitoring this compound reactions depends on the specific goals of the study.

  • ¹H NMR spectroscopy is the premier choice for detailed mechanistic investigations and accurate, direct quantification of all species in the reaction mixture without the need for calibration curves for each component.

  • HPLC excels in routine analysis for purity and yield determination, especially in complex matrices, due to its high sensitivity and separative power.

  • In-situ FT-IR spectroscopy is the ideal tool for real-time, continuous monitoring of reaction kinetics, providing immediate feedback on the progress of the reaction.

For comprehensive process understanding and development, a combination of these techniques is often employed. For instance, in-situ FT-IR can be used for initial rapid screening and optimization, followed by ¹H NMR for detailed mechanistic studies and HPLC for final product analysis and quality control. By leveraging the strengths of each technique, researchers and drug development professionals can gain a complete picture of the reaction dynamics of this compound, leading to more efficient and robust synthetic processes.

A Comparative Guide to 2-Acetoxybenzoyl Chloride and Acetylsalicylic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents, particularly derivatives of the ubiquitous acetylsalicylic acid (aspirin), the choice of starting material is a critical decision that influences reaction efficiency, yield, and purity. This guide provides an objective comparison between two key precursors: 2-acetoxybenzoyl chloride and acetylsalicylic acid. We will delve into their chemical properties, compare their performance in drug synthesis with supporting data, provide detailed experimental protocols, and visualize key pathways and workflows.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and acetylsalicylic acid is essential for their effective application in synthesis. The key differences in their structure, primarily the presence of a highly reactive acyl chloride group in the former versus a carboxylic acid in the latter, dictate their reactivity and handling requirements.

PropertyThis compoundAcetylsalicylic Acid (Aspirin)
Synonyms o-Acetylsalicyloyl chloride, Aspirin chloride2-Acetoxybenzoic acid
Molecular Formula C₉H₇ClO₃[1]C₉H₈O₄[2]
Molecular Weight 198.60 g/mol [1]180.16 g/mol
Appearance White to off-white crystalline solid or chunks[1]White, crystalline powder[2]
Melting Point 45-49 °C[1]135-136 °C[2]
Boiling Point 107-110 °C at 0.1 mmHg[1]Decomposes above 140 °C
Solubility Soluble in toluene, reacts with water[1]Slightly soluble in water, soluble in ethanol and ether
Reactivity High, acyl chloride is a very reactive functional groupModerate, carboxylic acid requires activation for many reactions
Stability Moisture sensitive, hydrolyzes to acetylsalicylic acidStable in dry air, hydrolyzes in moist air or alkaline solutions

Comparison in Drug Synthesis: Acylation Reactions

The primary application of both compounds in the synthesis of aspirin derivatives is for the acylation of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The choice between the highly reactive this compound and the more stable acetylsalicylic acid has significant implications for the reaction conditions, yield, and purification of the final product.

This compound, as an acyl chloride, is a highly electrophilic and reactive compound.[3] This high reactivity allows for the acylation of even weakly nucleophilic amines and alcohols under mild conditions, often at room temperature.[4] The reaction is typically fast and high-yielding. The primary byproduct is hydrochloric acid, which is usually neutralized by the addition of a non-nucleophilic base like triethylamine or pyridine.[4]

In contrast, acetylsalicylic acid, a carboxylic acid, is significantly less reactive. To achieve acylation, the carboxylic acid group must first be activated. This is commonly done using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] These reagents facilitate the formation of a highly reactive intermediate in situ, which is then attacked by the nucleophile.[5] While effective, this method often requires longer reaction times and can lead to the formation of byproducts (e.g., dicyclohexylurea from DCC) that can complicate purification.[3]

ParameterThis compoundAcetylsalicylic Acid
Reactivity High, reacts directly with nucleophiles.[3]Low, requires activation with coupling agents (e.g., DCC, EDC).[5]
Reaction Conditions Mild, often at room temperature. Requires a base to neutralize HCl byproduct.[4]Generally mild, but may require longer reaction times.
Reaction Time Typically shorter due to high reactivity.Generally longer due to the in situ activation step.
Yield Often high due to the irreversible nature of the reaction.[3]Can be high, but may be reduced by side reactions and incomplete activation. Yields of 70-90% are common with DCC.[5]
Purity of Product Purification is often straightforward, involving removal of the base hydrochloride salt.Purification can be complicated by the need to remove the coupling agent byproducts (e.g., dicyclohexylurea).[3]
Substrate Scope Can acylate a wide range of nucleophiles, including weakly nucleophilic ones.Effective for a broad range of nucleophiles, but may be less efficient for very weak nucleophiles.
Handling Moisture-sensitive and corrosive, requires handling under anhydrous conditions.[1]Stable and easier to handle.

Experimental Protocols

To provide a practical comparison, detailed methodologies for the synthesis of a representative aspirin derivative, N-phenyl-2-acetoxybenzamide, from both starting materials are presented below. Additionally, a protocol for an in vitro COX inhibition assay is included to assess the biological activity of the synthesized compounds.

Protocol 1: Synthesis of N-Phenyl-2-acetoxybenzamide from this compound

Materials:

  • This compound

  • Aniline

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirring aniline solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-phenyl-2-acetoxybenzamide.[6]

Protocol 2: Synthesis of N-Phenyl-2-acetoxybenzamide from Acetylsalicylic Acid

Materials:

  • Acetylsalicylic acid

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve acetylsalicylic acid (1.0 equivalent), aniline (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash with water.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-phenyl-2-acetoxybenzamide.[5]

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general workflow for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., aspirin, celecoxib)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37 °C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately monitor the rate of product formation (e.g., oxidized TMPD) by measuring the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.[7][8]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of aspirin and a typical experimental workflow.

Aspirin_COX1_Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme (Active Site with Serine) ArachidonicAcid->COX1 Binds to Active Site AcetylatedCOX1 Acetylated COX-1 (Inactive) ArachidonicAcid->AcetylatedCOX1 Binding Blocked Prostaglandins Prostaglandins COX1->Prostaglandins Catalysis Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Acetylation of Serine

Caption: Aspirin's irreversible inhibition of the COX-1 enzyme.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare COX-1/COX-2 Enzyme Solution AddEnzyme Add Enzyme and Buffer to 96-well Plate PrepEnzyme->AddEnzyme PrepInhibitor Prepare Test Compound/Reference Inhibitor Dilutions AddInhibitor Add Inhibitor Solutions PrepInhibitor->AddInhibitor PrepSubstrate Prepare Arachidonic Acid Solution AddSubstrate Initiate Reaction with Arachidonic Acid PrepSubstrate->AddSubstrate AddEnzyme->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate PreIncubate->AddSubstrate Measure Measure Product Formation (Kinetics) AddSubstrate->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Caption: Experimental workflow for an in vitro COX inhibition assay.

Conclusion

The selection between this compound and acetylsalicylic acid as a starting material in drug synthesis is a trade-off between reactivity and ease of handling. This compound offers a more direct and often higher-yielding route to acylated derivatives due to its inherent high reactivity, making it particularly suitable for less reactive nucleophiles. However, its moisture sensitivity and corrosive nature necessitate careful handling.

Conversely, acetylsalicylic acid is a more stable and user-friendly starting material. While it requires an activation step with coupling agents, which can introduce additional purification challenges, modern coupling reagents have streamlined this process, offering high yields.[5] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired scale of the reaction, and the available purification capabilities. For rapid, high-yield synthesis of a wide range of derivatives, this compound is often the superior choice, provided the necessary handling precautions are taken. For syntheses where stability and ease of use are paramount, and for which efficient purification methods for coupling agent byproducts are established, acetylsalicylic acid remains a viable and effective option.

References

A Comparative Analysis of 2-Acetoxybenzoyl Chloride and Alternative Acylating Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acylating Agent Performance in Peptide Synthesis

The strategic acylation of peptides, particularly N-terminal acetylation, is a critical modification in peptide chemistry, influencing a peptide's stability, biological activity, and pharmacokinetic properties. The choice of acylating agent is paramount to achieving high-yield, high-purity synthesis with minimal side reactions. This guide provides a comparative study of 2-acetoxybenzoyl chloride (aspirin chloride) and other common acylating agents, supported by general performance data and detailed experimental protocols to inform reagent selection in peptide synthesis workflows.

Comparative Analysis of Acylating Agents

The selection of an acylating agent is a balance between reactivity, selectivity, and the nature of the peptide substrate. Acyl chlorides, such as this compound, are highly reactive, while acid anhydrides, like acetic anhydride, offer a more moderate and often more selective reaction profile.

This compound: As an acyl chloride, this compound is a potent acylating agent that reacts rapidly with primary and secondary amines.[1] This high reactivity can be advantageous in driving reactions to completion. However, it also presents challenges. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent side reactions and deprotection of acid-labile protecting groups.[1] Furthermore, acyl chlorides are highly susceptible to hydrolysis in the presence of moisture, which can reduce yield and complicate purification.[2] The stability of aspirin and its derivatives is a known concern, with rapid hydrolysis occurring in various aqueous and organic media.[3][4]

Acetic Anhydride: Acetic anhydride is a widely used and well-characterized acetylating agent in peptide synthesis. It is less reactive than acyl chlorides, which can lead to higher selectivity and a cleaner reaction profile with fewer side reactions.[5] The byproduct of acetylation with acetic anhydride is acetic acid, which is less corrosive and generally easier to handle than HCl.[6] For these reasons, acetic anhydride is often preferred in industrial applications and for routine peptide acetylation.[5]

Other Coupling Reagents: While not direct acylating agents for capping, reagents like HATU, HBTU, and carbodiimides (e.g., DCC, EDC) are used to activate carboxylic acids for amide bond formation during the stepwise synthesis of the peptide chain. Their use is central to the overall efficiency of peptide synthesis but they are not typically employed for the final N-terminal acylation step in the same manner as acetic anhydride or an acyl chloride.

Data Presentation

FeatureThis compoundAcetic AnhydrideOther Coupling Reagents (e.g., HATU, HBTU)
Reactivity Very HighHighHigh (for amide bond formation)
Reaction Speed Very FastFastFast
Byproduct Hydrochloric Acid (corrosive)Acetic Acid (less corrosive)Various (e.g., HOBt, tetramethylurea)
Handling Moisture sensitive, corrosiveLess sensitive to moistureGenerally stable solids, require base
Selectivity Lower (potential for side reactions)HigherHigh (for intended coupling)
Cost Generally higherLowerHigh
Common Use Acylation, synthesis of aspirin derivativesN-terminal and side-chain acetylation (capping)Stepwise peptide bond formation
Inferred Yield Moderate to High (highly substrate dependent)HighHigh (for coupling steps)
Inferred Purity Moderate to High (risk of side products)High to Very HighHigh

Experimental Protocols

Protocol 1: N-Terminal Acetylation using this compound

This protocol is a general procedure for the acylation of a resin-bound peptide using an acyl chloride.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) or other non-nucleophilic base

  • Methanol (for capping unreacted sites)

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (DCM or DMF) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in the reaction solvent.

  • Acylation Reaction: Add the this compound solution to the swollen resin. Immediately add DIEA (4-6 equivalents) to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the solvent and wash the resin thoroughly with the reaction solvent (3 times), followed by DCM (3 times).

  • Capping (Optional): To cap any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times).

  • Drying: Dry the acetylated peptide-resin under vacuum.

Protocol 2: N-Terminal Acetylation using Acetic Anhydride

This is a standard protocol for capping the N-terminus of a peptide on solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Acetic Anhydride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) or Pyridine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.

  • Acetylation Solution Preparation: Prepare the acetylation solution by adding acetic anhydride (10 equivalents relative to resin loading) and DIEA (10 equivalents) to DMF.

  • Acetylation Reaction: Add the acetylation solution to the peptide-resin and agitate at room temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete acetylation.

  • Washing: Drain the acetylation solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Drying: Wash the resin with a volatile solvent like DCM or methanol and dry under vacuum.

Mandatory Visualization

Experimental_Workflow Start Peptide-Resin (Free N-terminus) Acylation Acylation Step (e.g., this compound or Acetic Anhydride) Start->Acylation Washing1 Wash Resin Acylation->Washing1 Monitoring Monitor Reaction (e.g., Kaiser Test) Washing1->Monitoring Monitoring->Acylation Incomplete Cleavage Cleavage from Resin & Deprotection Monitoring->Cleavage Complete Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for the acylation and analysis of synthetic peptides.

Signaling_Pathway cluster_cell Cellular Environment IRS1_unacetyl IRS1 (Unacetylated) (Positive N-terminus) IR Insulin Receptor (Phosphorylated) IRS1_unacetyl->IR Strong Interaction NatA NatA Enzyme IRS1_unacetyl->NatA Acetylation Signaling Downstream Insulin Signaling IR->Signaling Activates Blocked_Signaling Impaired Insulin Signaling IR->Blocked_Signaling Leads to IRS1_acetyl IRS1 (N-terminally Acetylated) (Neutral N-terminus) IRS1_acetyl->IR Weak Interaction NatA->IRS1_acetyl

Caption: N-terminal acetylation of IRS1 impairs insulin signaling.[7]

Conclusion

The choice of acylating agent in peptide synthesis is a critical decision that impacts reaction efficiency, purity, and ease of handling. This compound, as a highly reactive acyl chloride, offers rapid acylation but comes with challenges related to its stability, the corrosive nature of its byproduct, and potential for side reactions. In contrast, acetic anhydride provides a milder, more selective, and often cleaner alternative for routine peptide acetylation, making it a more common choice in many applications.

For novel or complex peptides where reactivity is a primary concern, this compound may be a viable option, provided that reaction conditions are carefully controlled and optimized. However, for standard N-terminal capping and applications where high purity and process robustness are critical, acetic anhydride remains the more dependable and widely adopted reagent. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the desired final purity of the product.

References

Navigating the Analysis of 2-Acetoxybenzoyl Chloride Conversion: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-acetoxybenzoyl chloride, the accurate determination of its conversion is paramount for reaction optimization, yield calculation, and impurity profiling. This guide provides a comprehensive comparison of key analytical methodologies for this purpose, offering detailed experimental protocols, performance data, and visual workflows to support the selection of the most suitable analytical strategy.

The high reactivity of this compound, an important acylating agent, presents unique challenges for its direct analysis. Its propensity to hydrolyze or react with nucleophiles necessitates careful consideration of the analytical technique and sample handling procedures. This guide explores and compares four principal methods for determining its conversion: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Overview of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the need for quantitative accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound. It is important to note that while specific performance data for this compound is not always available in publicly accessible literature, the presented data for analogous acyl chlorides provides a strong basis for method development and validation.[1][2]

Analytical MethodPrinciplePrimary ApplicationKey AdvantagesKey Disadvantages
HPLC (with derivatization) Chromatographic separation of a stable, UV-active derivative.Accurate quantification of residual this compound and related impurities in reaction mixtures.High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds.[1][3]Requires a derivatization step, which adds to sample preparation time and can introduce variability.
GC (with derivatization) Chromatographic separation of a volatile and thermally stable derivative.Quantification of volatile reaction products and residual this compound.High resolution and sensitivity; robust and widely available.[2]Derivatization is necessary due to the reactivity and potential thermal lability of the analyte.[2]
Quantitative NMR (qNMR) In-situ monitoring of the disappearance of reactant signals and appearance of product signals based on the magnetic properties of atomic nuclei.Real-time reaction monitoring, kinetic studies, and structural elucidation without the need for chromatographic separation.Non-destructive; provides absolute quantification without the need for a calibration curve of the analyte; offers structural information.[2]Lower sensitivity compared to chromatographic methods; requires well-resolved signals for accurate integration.
In-situ FTIR Spectroscopy Real-time monitoring of changes in vibrational frequencies of functional groups.Continuous, qualitative or semi-quantitative monitoring of reaction progress to determine endpoints and study kinetics.Provides real-time data, enabling immediate feedback on reaction status; non-invasive.[4]Generally provides relative concentration changes rather than absolute quantification; spectral overlap can be a challenge.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide methodologies for each of the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the reactivity of this compound with common reversed-phase mobile phases, a pre-column derivatization step is essential to form a stable, quantifiable product.[1][5] This protocol utilizes derivatization with an amine to form a stable amide.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the chromophore of the derivatized product (typically in the range of 254-280 nm).

  • Injection Volume: 10 µL.

Derivatization and Sample Preparation:

  • Derivatizing Agent: Prepare a solution of a primary or secondary amine (e.g., benzylamine or piperidine) in an aprotic solvent like acetonitrile.

  • Sample Quenching and Derivatization: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench it in a known volume of the derivatizing agent solution. The amine will react with the unreacted this compound to form a stable amide.

  • Sample Dilution: Dilute the derivatized sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Standard Preparation: Prepare a series of standards by reacting known concentrations of this compound with the derivatizing agent under the same conditions as the samples.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of unreacted this compound in the samples from the calibration curve.

  • Calculate the conversion by comparing the initial concentration of this compound with the concentration at each time point.

Gas Chromatography (GC) with Derivatization

Similar to HPLC, direct GC analysis of this compound is challenging due to its reactivity. Derivatization to a more volatile and thermally stable ester or amide is the recommended approach.[2]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and a data acquisition system.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the volatility of the derivative.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

Derivatization and Sample Preparation:

  • Derivatizing Agent: Use a dry alcohol (e.g., methanol or ethanol) to convert the acyl chloride to its corresponding ester.

  • Sample Quenching and Derivatization: At specified time points, withdraw an aliquot of the reaction mixture and immediately quench it in a known volume of the alcohol. A small amount of a non-nucleophilic base (e.g., pyridine) can be added to neutralize the HCl byproduct.

  • Sample Dilution: Dilute the derivatized sample with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Standard Preparation: Prepare standards by reacting known amounts of this compound with the alcohol.

Data Analysis:

  • Create a calibration curve by plotting the peak area of the derivatized standard versus its concentration.

  • Quantify the amount of unreacted this compound in the samples.

  • Calculate the conversion percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and non-destructive method for monitoring the conversion of this compound without the need for derivatization or chromatographic separation.[2]

Instrumentation:

  • NMR spectrometer (a minimum of 400 MHz is recommended for adequate signal dispersion).

  • NMR tubes.

Experimental Protocol:

  • Internal Standard: Choose a stable internal standard with a known concentration that has a simple spectrum with signals that do not overlap with the signals of the reactant or product. A suitable internal standard could be 1,3,5-trimethoxybenzene or dimethyl sulfone.

  • Sample Preparation: At each time point, withdraw a precise aliquot of the reaction mixture and add it to an NMR tube containing a known amount of the internal standard dissolved in a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring complete relaxation of the nuclei between scans (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of the signals of interest).

  • Data Analysis:

    • Identify well-resolved signals for this compound, the product, and the internal standard.

    • Integrate the area of these signals.

    • Calculate the concentration of this compound and the product relative to the known concentration of the internal standard using the following formula: Concentration of Analyte = (Integral of Analyte / Number of Protons of Analyte) * (Number of Protons of Standard / Integral of Standard) * Concentration of Standard

    • Determine the conversion by monitoring the decrease in the concentration of this compound over time.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool for real-time, continuous monitoring of reaction kinetics.[4]

Instrumentation:

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe.

  • Reaction vessel compatible with the ATR probe.

Experimental Protocol:

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent at the desired reaction temperature.

  • Reaction Monitoring: Immerse the ATR probe into the reaction mixture and initiate the reaction.

  • Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 30-60 seconds) throughout the course of the reaction.

  • Data Analysis:

    • Monitor the disappearance of the characteristic carbonyl stretching band of the acyl chloride (typically around 1785-1815 cm⁻¹).

    • Simultaneously, monitor the appearance of the carbonyl stretching band of the product (e.g., an ester or amide, typically in the range of 1650-1750 cm⁻¹).

    • Plot the absorbance of the reactant and product peaks as a function of time to generate a reaction profile. This profile provides a direct visualization of the conversion. While this method is excellent for determining the reaction endpoint and studying kinetics, obtaining absolute quantitative data can be challenging without proper calibration.

Visualizing the Analytical Workflow

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for the analysis of this compound conversion and the logical relationship between different analytical steps.

cluster_0 Sample Preparation & Analysis Workflow A Reaction Mixture Aliquot B Quenching/ Derivatization A->B C Dilution B->C D Chromatographic Analysis (HPLC/GC) C->D E Data Acquisition (Peak Area) D->E F Quantification vs. Calibration Curve E->F G Conversion Calculation F->G

Caption: General workflow for chromatographic analysis of this compound conversion.

cluster_1 In-situ vs. Off-line Analysis A Reaction in Progress B In-situ Monitoring (FTIR/NMR) A->B D Sample Aliquot (Off-line) A->D C Real-time Conversion Data B->C E Chromatographic Analysis (HPLC/GC) D->E F Discrete Time Point Conversion Data E->F

Caption: Logical relationship between in-situ and off-line analytical approaches.

Conclusion

The determination of this compound conversion can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations. For highly accurate and sensitive quantification of the acyl chloride and its byproducts, HPLC and GC with derivatization are the methods of choice. When real-time monitoring and mechanistic insights are the primary goals, in-situ FTIR and qNMR spectroscopy provide powerful, non-invasive solutions. The selection of the optimal method will ultimately depend on the specific analytical needs, available resources, and the desired level of quantitative detail. This guide provides the foundational information and protocols to enable researchers, scientists, and drug development professionals to make an informed decision and implement a robust analytical strategy for monitoring reactions involving this compound.

References

A Comparative Guide to the Efficiency of 2-Acetoxybenzoyl Chloride and Other Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficiency of 2-acetoxybenzoyl chloride and other common salicylates, including acetylsalicylic acid (aspirin), salicylic acid, and methyl salicylate. Due to the inherent reactivity of this compound, this guide also evaluates a more stable structural analog, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to offer insights into the potential efficacy of this class of compounds.

Introduction to this compound

This compound, also known as O-acetylsalicyloyl chloride or aspirin chloride, is the acyl chloride derivative of acetylsalicylic acid.[1][2] Its high reactivity, particularly its rapid hydrolysis to acetylsalicylic acid in the presence of moisture, makes it a valuable intermediate in organic synthesis but precludes its direct use as a therapeutic agent.[3][4] Consequently, direct biological efficiency data for this compound is unavailable. To provide a meaningful comparison, this guide will focus on its parent compound, acetylsalicylic acid, and a more stable, structurally related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has been the subject of recent anti-inflammatory research.[5][6][7]

Comparative Analysis of Anti-Inflammatory and Analgesic Efficiency

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

In Vitro Cyclooxygenase (COX) Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various salicylates against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Acetylsalicylic Acid (Aspirin)521042
Salicylic Acid>100~5~0.05
Methyl Salicylate Lactoside22.75.580.25
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidData not availablePotent inhibitor with high affinityData not available

Note: Data for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid indicates potent inhibition of COX-2, with in silico studies showing a higher affinity for COX-2 than acetylsalicylic acid. However, specific IC50 values have not been published in the reviewed literature.[8][9]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the acute anti-inflammatory effects of compounds. The table below presents a qualitative summary of the in vivo efficacy of the stable derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid compared to acetylsalicylic acid.

CompoundIn Vivo Anti-inflammatory Effect (Carrageenan-Induced Paw Edema)Analgesic Activity (Writhing and Plantar Tests)
Acetylsalicylic Acid (Aspirin)Effective reduction of paw edemaSignificant analgesic effect
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSuperior reduction of inflammatory markers (TNF-α, IL-1β) compared to aspirinSuperior analgesic activity compared to aspirin

Studies have shown that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid significantly reduces pro-inflammatory cytokines and demonstrates superior analgesic and antiplatelet activity compared to acetylsalicylic acid in animal models.[5][7][10]

Signaling Pathways and Mechanisms of Action

Salicylates primarily exert their anti-inflammatory effects through the inhibition of the COX pathway, which in turn reduces the production of prostaglandins. Furthermore, some salicylates, including the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Salicylate_Signaling_Pathway Salicylate Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, COX-2) Nucleus->Proinflammatory_Genes Activates Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Salicylates Salicylates Salicylates->IKK Inhibit Salicylates->COX_Enzymes Inhibit

Mechanism of action of salicylates.

Experimental Protocols

In Vitro COX Inhibition Assay (ELISA-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.[11][12][13]

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow COX Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Buffers) Setup_Plate Set up 96-well Plate (Buffer, Cofactors, Test Compound) Prepare_Reagents->Setup_Plate Add_Enzyme Add COX-1 or COX-2 Enzyme Setup_Plate->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Arachidonic Acid) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE2 using ELISA Stop_Reaction->Quantify_PGE2 Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Quantify_PGE2->Analyze_Data

Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (e.g., 1% in sterile saline)

  • Test compound and vehicle control

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Compound Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Synthesis of Salicylates

The synthesis of various salicylates involves distinct chemical pathways. This compound is synthesized from acetylsalicylic acid. Salicylic acid is commercially produced via the Kolbe-Schmitt reaction from phenol, and methyl salicylate is typically synthesized by the Fischer esterification of salicylic acid with methanol.

Salicylate_Synthesis Comparative Synthesis of Salicylates cluster_0 This compound Synthesis cluster_1 Salicylic Acid Synthesis (Kolbe-Schmitt) cluster_2 Methyl Salicylate Synthesis (Fischer Esterification) Aspirin Acetylsalicylic Acid Acetoxybenzoyl_Chloride This compound Aspirin->Acetoxybenzoyl_Chloride + Thionyl Chloride Thionyl_Chloride Thionyl Chloride (SOCl2) Phenol Phenol Salicylic_Acid Salicylic Acid Phenol->Salicylic_Acid + NaOH, CO2, H2SO4 NaOH_CO2 1. NaOH 2. CO2 (pressure, heat) 3. H2SO4 Salicylic_Acid_2 Salicylic Acid Methyl_Salicylate Methyl Salicylate Salicylic_Acid_2->Methyl_Salicylate + Methanol, H+ Methanol Methanol (CH3OH) + Acid Catalyst

Comparative synthesis pathways of salicylates.

Conclusion

While this compound is a highly reactive chemical intermediate that precludes direct biological assessment, the study of its more stable derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, provides valuable insights into the potential of this class of salicylates. The available data suggests that structural modifications to the salicylate scaffold can yield compounds with enhanced anti-inflammatory and analgesic properties compared to traditional salicylates like aspirin. The superior in vivo performance of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, coupled with its potent inhibition of key inflammatory pathways, highlights a promising avenue for the development of novel anti-inflammatory drugs. Further research, including the determination of specific IC50 values for COX inhibition, is warranted to fully elucidate the therapeutic potential of these next-generation salicylates.

References

Safety Operating Guide

Proper Disposal of 2-Acetoxybenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Acetoxybenzoyl chloride must be neutralized before disposal. It is a water-reactive substance and should never be disposed of directly down the drain or in regular waste streams. All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural steps, laboratories can ensure the safe management of this reactive chemical, fostering a secure research environment.

Key Safety and Handling Principles

This compound is a corrosive and moisture-sensitive acid chloride. Its reaction with water and other nucleophiles is exothermic and can be vigorous, liberating toxic and corrosive hydrogen chloride gas. Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear acid-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A flame-retardant lab coat must be worn.

  • Respiratory Protection: All manipulations must be performed in a chemical fume hood to avoid inhalation of corrosive vapors.

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Quantitative Data for this compound

For clarity and quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol [1][2]
Appearance White to off-white solid
Melting Point 45-49 °C
Boiling Point 107-110 °C at 0.1 mmHg
Reactivity Reacts with water, strong bases, and alcohols[3]
Hazards Harmful if swallowed, causes severe skin burns and eye damage[1][4]

Experimental Protocol for Neutralization and Disposal

The primary method for the safe disposal of this compound is through a controlled neutralization process known as quenching. This procedure converts the reactive acid chloride into less hazardous and more stable compounds. The following protocol outlines the step-by-step methodology for this process.

Materials:

  • Excess or waste this compound

  • Anhydrous inert solvent (e.g., Toluene or Tetrahydrofuran (THF)) for dilution if the waste is concentrated

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous sodium hydroxide (NaOH) solution

  • Ice bath

  • Large beaker or flask (at least 5-10 times the volume of the this compound to be quenched)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation:

    • Place the beaker or flask containing the quenching solution in an ice bath and begin stirring. The volume of the quenching solution should be at least 10 times the volume of the this compound to be neutralized.

    • If the waste this compound is in a concentrated form, it is advisable to first dilute it with an equal volume of an anhydrous, inert solvent like toluene to better manage the reaction exotherm.

  • Slow Addition:

    • Using a dropping funnel or by carefully pouring in small portions, slowly and cautiously add the this compound solution to the vigorously stirred, cooled quenching solution.

    • Caution: This reaction is exothermic and will release carbon dioxide gas if using sodium bicarbonate. The addition must be slow to control the rate of gas evolution and prevent foaming and splashing.

  • Monitoring the Reaction:

    • Observe the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool before proceeding.

  • Completion of Neutralization:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the complete hydrolysis of the acid chloride.

    • Test the pH of the aqueous layer using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more of the basic quenching solution until the desired pH is reached.

  • Waste Collection:

    • The resulting mixture contains an organic layer (if a solvent was used) and an aqueous layer. This entire biphasic mixture should be treated as hazardous waste.

    • Carefully transfer the neutralized mixture into a properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination of Glassware:

    • Rinse any glassware that came into contact with this compound with a small amount of an inert solvent (e.g., acetone or ethanol). This rinseate should be added to the hazardous waste container.

    • Subsequently, the glassware can be further cleaned with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_disposal Disposal Phase start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood prepare_quench Prepare Quenching Solution (e.g., NaHCO₃) in an Ice Bath fume_hood->prepare_quench slow_addition Slowly Add Waste to Quenching Solution with Stirring prepare_quench->slow_addition monitor Monitor Reaction (Heat & Gas Evolution) slow_addition->monitor complete_reaction Allow to React for 1 Hour at Room Temperature monitor->complete_reaction check_ph Check pH of Aqueous Layer (Target: pH 7-9) complete_reaction->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph adjust_ph->check_ph Acidic collect_waste Transfer Neutralized Mixture to Hazardous Waste Container adjust_ph->collect_waste Neutral/Basic decontaminate Decontaminate Glassware with Solvent and Wash collect_waste->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, contributing to a culture of safety and environmental responsibility within the research community. Always consult your institution's Environmental Health & Safety (EH&S) office for specific guidance and regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-Acetoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Acetoxybenzoyl chloride (CAS No: 5538-51-2), a corrosive and reactive chemical. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and the integrity of research.

Chemical Safety and Properties

This compound is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It is also known to react with water, liberating toxic gas.[2][3]

PropertyValue
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol [1]
Appearance Solid
Melting Point 45-49 °C[4]
Boiling Point 107-110 °C at 0.1 mmHg[4]
Solubility Soluble in toluene. Reacts with water.[4][5]
Hazard Class 8 (Corrosive)[2]

Hazard Identification and GHS Classifications

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]

  • Skin Corrosion (Sub-category 1B): Causes severe skin burns and eye damage.[1][6]

  • Eye Damage (Category 1): Causes serious eye damage.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against the hazards associated with this compound. The following equipment is mandatory when handling this chemical.

Equipment TypeSpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn.[7][8]
Skin Protection Wear fire/flame resistant and impervious clothing.[7] A chemical-resistant apron and long-sleeved clothing are recommended.[8]
Hand Protection Wear suitable chemical-resistant gloves (e.g., fluorinated rubber).[9] Gloves must be impervious to the chemical and should be inspected before each use.[8]
Respiratory Protection If exposure limits are exceeded or if vapors/aerosols are generated, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus.[10][11]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and reactions.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Inert Atmosphere: Due to its reactivity with moisture, handle and store the compound under an inert gas like nitrogen.[2][10]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[8][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][7]

  • Grounding: Take precautionary measures against static discharge.[10]

  • Equipment: Use non-sparking tools.[7]

Storage Protocol:

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][7][10]

  • Incompatible Materials: Keep away from water, strong bases, alcohols, and oxidizing agents.[2][8][13]

  • Storage Area: Store in a designated corrosives area and keep locked up.[2][7]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Containment: Leave chemicals in their original containers. Do not mix with other waste.[10]

  • Labeling: Ensure waste containers are clearly labeled.

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[2][10]

  • Empty Containers: Handle uncleaned containers as you would the product itself.[10] Decontaminate empty containers before disposal.[14]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention.[2] Wash contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting.[2] Call a physician or Poison Control Center immediately.[7]

Spill Response

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[14] Do not use water.[11]

  • Collection: Collect the absorbed material and place it in a suitable, labeled container for disposal.[7][14]

  • Personal Protection: Wear appropriate PPE during spill cleanup.

Safety and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency Assess Hazards Assess Chemical Hazards (SDS Review) Select PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Hazards->Select PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Select PPE->Prepare Work Area Handling Chemical Handle this compound (Under Inert Atmosphere) Prepare Work Area->Handling Chemical Store Chemical Store Properly (Cool, Dry, Inert Atmosphere) Handling Chemical->Store Chemical Spill/Exposure Spill or Exposure Occurs? Handling Chemical->Spill/Exposure Waste Disposal Dispose of Waste (Approved Facility) Store Chemical->Waste Disposal Emergency Procedures Follow Emergency Procedures (First Aid, Spill Cleanup) Spill/Exposure->Emergency Procedures

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.